molecular formula C46H93ClNO8P B11935046 18:0 EPC chloride

18:0 EPC chloride

Número de catálogo: B11935046
Peso molecular: 854.7 g/mol
Clave InChI: ZVWMOQRUUFNEHD-UFOBXVRVSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18:0 EPC chloride is a useful research compound. Its molecular formula is C46H93ClNO8P and its molecular weight is 854.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H93ClNO8P

Peso molecular

854.7 g/mol

Nombre IUPAC

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C46H93NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h44H,7-43H2,1-6H3;1H/q+1;/p-1/t44-,56?;/m1./s1

Clave InChI

ZVWMOQRUUFNEHD-UFOBXVRVSA-M

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 18:0 EPC chloride, a synthetic cationic phospholipid with significant applications in research and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental methodologies.

Core Concepts and Properties

This compound, chemically known as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride, is a cationic derivative of phospholipids.[1][2][3] It is characterized by two 18-carbon saturated fatty acid tails (stearic acid).[1][2] This structure imparts unique properties, making it a valuable tool in various biological and pharmaceutical applications. A key feature of this compound is its low toxicity and biodegradability, as it is composed of biological metabolites linked by ester bonds.[1][2][3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReferences
Synonyms 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt), 18:0 EPC (chloride)[2][3]
CAS Number 328268-13-9[1][2]
Molecular Formula C46H93ClNO8P[1][2][5]
Molecular Weight 854.66 g/mol [2][6]
Appearance Powder[7]
Purity >99% (TLC)[4][7][8]
Storage Temperature -20°C[1][2][4][7][8]
Solubility Soluble in chloroform[4][5]

Applications in Research and Drug Development

This compound's cationic nature and lipid structure make it suitable for a range of applications, primarily centered around the delivery of therapeutic molecules and the modulation of immune responses.

Liposome Preparation and Drug Delivery

This compound is frequently used in the preparation of liposomes, which are artificial vesicles used to deliver drugs and other active agents to cells.[4][8] Its cationic charge facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake. It can be a component of lipid nanoparticles for various delivery applications.[7]

Vaccine Adjuvant

Cationic lipids, including this compound, are recognized for their role as co-adjuvants in vaccines, where they can enhance the immunogenicity of antigens.[7] They have been shown to upregulate the co-stimulatory molecules CD80 and CD86, which are crucial for T-cell activation and the initiation of an adaptive immune response.[7]

Antimicrobial Research

A notable application of this compound is in antimicrobial research. It has been demonstrated to significantly improve the efficacy of eugenol, a natural antimicrobial compound, against Escherichia coli.[6] This synergistic effect is observed at critical concentrations of this compound, ranging from 2.34 to 2.93 μM.[6]

Experimental Protocols and Methodologies

General Liposome Preparation Workflow

The following diagram illustrates a general workflow for the preparation of liposomes incorporating this compound. The specific ratios of lipids and the choice of extrusion pore size would need to be optimized for the intended application.

G cluster_0 Lipid Film Hydration cluster_1 Vesicle Sizing cluster_2 Purification and Characterization Lipid Dissolution Dissolve this compound and other lipids in an organic solvent Solvent Evaporation Evaporate solvent to form a thin lipid film Lipid Dissolution->Solvent Evaporation Hydration Hydrate the lipid film with an aqueous buffer containing the active agent Solvent Evaporation->Hydration Sonication/Extrusion Sonication or extrusion through polycarbonate membranes Hydration->Sonication/Extrusion Size Reduction Purification Dialysis or size exclusion chromatography Sonication/Extrusion->Purification Removal of unencapsulated material Characterization Analyze vesicle size, charge, and encapsulation efficiency Purification->Characterization G cluster_0 Cellular Interaction and Uptake cluster_1 Intracellular Signaling cluster_2 Immune Response Liposome This compound-containing Liposome (with antigen) APC Antigen-Presenting Cell (APC) Liposome->APC Interaction and Endocytosis Signaling Signaling Cascades APC->Signaling Activation of intracellular pathways Upregulation Upregulation of CD80/CD86 Signaling->Upregulation Increased Expression TCell T-Cell Activation Upregulation->TCell Co-stimulation

References

An In-depth Technical Guide to 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC), a synthetic cationic phospholipid, is a molecule of significant interest in the fields of drug delivery and biomembrane research. Its structure, featuring two saturated 18-carbon stearoyl acyl chains and a permanently positively charged ethylphosphocholine headgroup, imparts unique physicochemical properties that make it a valuable component in the formulation of lipid-based nanoparticles (LNPs), including liposomes for nucleic acid and small molecule delivery. The presence of the ethyl group on the phosphate (B84403) moiety confers a stable positive charge, which is crucial for its interaction with negatively charged genetic material and cell membranes. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological interactions of DSEPC.

Physicochemical Properties of DSEPC

The physicochemical characteristics of DSEPC are central to its function in drug delivery systems. The long, saturated stearoyl chains lead to a high phase transition temperature, resulting in the formation of rigid and stable lipid bilayers at physiological temperatures. This stability is critical for encapsulating and protecting therapeutic payloads.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C46H94NO8P[1]
Molecular Weight 816.2 g/mol [1]
Transition Temperature (Tm) ~55 °C (for the closely related DSPC)[2][3][4]
Melting Point Not explicitly reported for DSEPC, but expected to be high due to the long saturated acyl chains. The transition temperature is a more relevant parameter for its use in aqueous dispersions.[5][6][7][8]
Critical Micelle Concentration (CMC) Not experimentally determined for pure DSEPC. For other cationic phospholipids (B1166683), CMC values can vary widely depending on the structure. The CMC is the concentration above which the lipid molecules self-assemble into micelles.[9][10][11][12]
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol.[13]

Synthesis and Purification of DSEPC

The synthesis of DSEPC is typically achieved through a multi-step chemical process starting from a glycerol (B35011) backbone. A common approach involves the acylation of sn-glycero-3-phosphocholine (GPC) with stearic acid derivatives, followed by ethylation of the phosphate group.

Experimental Protocol: Synthesis of DSEPC (Adapted from DSPC Synthesis)

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Stearic anhydride (B1165640) or Stearoyl chloride

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Base catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)

  • Ethylating agent (e.g., ethyl trifluoromethanesulfonate)

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Procedure:

  • Acylation of GPC:

    • Dissolve GPC in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Add stearic anhydride or stearoyl chloride (at least 2 molar equivalents) and a catalytic amount of DMAP.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to slightly elevated) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and remove the solvent under reduced pressure to obtain crude 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

  • Purification of DSPC:

    • Purify the crude DSPC using silica gel column chromatography. Elute with a suitable solvent gradient (e.g., a mixture of chloroform, methanol, and water) to isolate the pure DSPC.[14]

  • Ethylation of the Phosphate Group:

    • Dissolve the purified DSPC in an anhydrous solvent.

    • Add the ethylating agent (e.g., ethyl trifluoromethanesulfonate) and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or mass spectrometry.

    • Once the reaction is complete, remove the solvent to yield crude DSEPC.

  • Final Purification of DSEPC:

    • Purify the crude DSEPC using High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., a C18 reversed-phase column).[15][16][17][18][19] Use a gradient of organic solvents (e.g., methanol, acetonitrile) and water with a suitable ion-pairing agent if necessary.

    • Collect the fractions containing pure DSEPC and confirm the purity and identity using characterization techniques.

G cluster_synthesis Synthesis of DSEPC GPC sn-Glycero-3-phosphocholine (GPC) DSPC 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) GPC->DSPC Acylation Stearic_Acid Stearic Acid Derivative Stearic_Acid->DSPC Crude_DSEPC Crude DSEPC DSPC->Crude_DSEPC Ethylation Ethylating_Agent Ethylating Agent Ethylating_Agent->Crude_DSEPC Pure_DSEPC Pure DSEPC Crude_DSEPC->Pure_DSEPC Purification (HPLC) G cluster_characterization Characterization Workflow for DSEPC DSEPC_Sample Purified DSEPC Sample NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) DSEPC_Sample->NMR MS Mass Spectrometry (ESI or MALDI) DSEPC_Sample->MS HPLC HPLC (Purity Assessment) DSEPC_Sample->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Purity_Data Purity Data HPLC->Purity_Data G cluster_uptake Cellular Uptake of DSEPC-Containing Liposomes Liposome DSEPC Liposome (Cationic) Cell_Membrane Cell Membrane Liposome->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Payload Release Endosomal_Escape->Payload_Release

References

In-Depth Technical Guide to the Physical Properties of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride, also known by its systematic name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride, is a cationic phospholipid of significant interest in the fields of drug delivery and biomaterial science. Its amphiphilic nature, comprising a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic 18-carbon stearoyl acyl chains, allows for the formation of lipid bilayers and nanoparticles. This property makes it a valuable component in the formulation of delivery vehicles for therapeutic agents, including nucleic acids and small molecule drugs. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows.

Core Physical and Chemical Properties

Table 1: General and Chemical Properties of this compound

PropertyValue
Systematic Name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride
Common Synonyms 18:0 EPC (Cl Salt)
CAS Number 328268-13-9[1]
Molecular Formula C46H93ClNO8P
Molecular Weight 854.66 g/mol
Physical Form Powder

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point (Transition Temperature) Not explicitly reported. Expected to be similar to or higher than DSPC (~55 °C) due to the ethyl group.
Solubility Soluble in organic solvents such as ethanol (B145695) and chloroform.[2][3] A similar compound, 1,2-dioleoyl-sn-glycero-3-EPC (chloride), is soluble in ethanol at 25 mg/mL.[4]
Critical Micelle Concentration (CMC) Not explicitly reported for this compound.
Purity Typically >99% (as determined by TLC).
Storage Temperature -20°C.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard techniques for lipid characterization.

Determination of Melting Point (Transition Temperature) by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For phospholipids, the transition from the gel phase (solid-ordered) to the liquid-crystalline phase (liquid-disordered) is an endothermic event, which is observed as a peak on the DSC thermogram. The peak of this endotherm corresponds to the melting temperature (Tm).

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound powder into a DSC aluminum pan.

    • Add a small amount of an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to hydrate (B1144303) the lipid, typically at a lipid concentration of 10-20 mg/mL.

    • Seal the pan hermetically to prevent solvent evaporation during the experiment.

  • Instrument Setup:

    • Use an empty, sealed aluminum pan as the reference.

    • Place both the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected transition temperature (e.g., 25°C).

  • DSC Measurement:

    • Heat the sample at a constant rate, typically 1-5°C/min, to a temperature well above the expected melting point (e.g., 80°C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform at least two heating and cooling cycles to ensure the reproducibility of the thermal event.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the peak temperature of the endothermic transition on the heating scan.

    • The enthalpy of the transition (ΔH), which represents the energy required for the phase transition, is calculated by integrating the area under the endothermic peak.

Determination of Solubility

Principle: The solubility of a lipid in a given solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved lipid. The shake-flask method followed by a suitable analytical technique is a common approach.

Detailed Protocol:

  • Sample Preparation:

    • Add an excess amount of this compound powder to a known volume of the solvent to be tested (e.g., ethanol, chloroform, water) in a sealed vial.

    • Ensure that there is undissolved solid material present to confirm saturation.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample and take the aliquot from the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, is a sensitive method to determine the CMC.[5][6][7][8] The fluorescence properties of these probes change significantly when they partition from the aqueous environment into the hydrophobic core of the micelles. By plotting the change in a fluorescence parameter (e.g., intensity, emission wavelength, or anisotropy) against the lipid concentration, the CMC can be identified as the point of inflection in the curve.[7][8]

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate aqueous buffer at a concentration well above the expected CMC.

    • Prepare a stock solution of the fluorescent probe (e.g., 1 µM DPH in tetrahydrofuran).

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer, covering a wide concentration range both below and above the expected CMC.

    • Add a small, constant amount of the fluorescent probe stock solution to each dilution. The final probe concentration should be very low to avoid altering the micellization process.

  • Fluorescence Measurement:

    • Incubate the samples in the dark for a period to allow for equilibration of the probe with the lipid.

    • Measure the fluorescence intensity or anisotropy of each sample using a spectrofluorometer.

      • For DPH, typical excitation and emission wavelengths are 350 nm and 428 nm, respectively.

      • For pyrene, changes in the ratio of the intensities of the first and third vibronic peaks (I1/I3) in the emission spectrum (around 373 nm and 384 nm) are monitored.

  • Data Analysis:

    • Plot the fluorescence intensity, anisotropy, or the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.

Mandatory Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical experimental workflow for the comprehensive physical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Characterization Techniques cluster_2 Data Analysis & Output 18_0_EPC_Chloride This compound (Powder) DSC Differential Scanning Calorimetry (DSC) 18_0_EPC_Chloride->DSC Solubility Solubility Assay (Shake-Flask) 18_0_EPC_Chloride->Solubility CMC CMC Determination (Fluorescence Spectroscopy) 18_0_EPC_Chloride->CMC Tm Melting Temperature (Tm) & Enthalpy (ΔH) DSC->Tm Solubility_Data Solubility Data (mg/mL or M) Solubility->Solubility_Data CMC_Value Critical Micelle Concentration (CMC) CMC->CMC_Value

Workflow for Physical Property Characterization.
Logical Relationship for CMC Determination

This diagram illustrates the logical relationship between lipid concentration and micelle formation, which is the basis for CMC determination.

G Lipid_Concentration Lipid Concentration Below_CMC Below CMC Lipid_Concentration->Below_CMC low Above_CMC Above CMC Lipid_Concentration->Above_CMC high Monomers Primarily Monomers in Solution Below_CMC->Monomers Micelles Monomers in Equilibrium with Micelles Above_CMC->Micelles Probe_Environment Fluorescent Probe in Aqueous Environment Monomers->Probe_Environment Probe_Partitioning Probe Partitions into Hydrophobic Micelle Core Micelles->Probe_Partitioning Fluorescence_Change Significant Change in Fluorescence Signal Probe_Partitioning->Fluorescence_Change

Logical Steps in CMC Determination.

References

Unraveling the Core Mechanism of 18:0 EPC Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a saturated, synthetic cationic phospholipid that has garnered significant attention in the fields of drug delivery and immunology. Its unique structure, featuring a positively charged head group and two saturated 18-carbon acyl chains, imparts specific physicochemical properties that dictate its biological activity. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its applications as a component of lipid nanoparticle (LNP) delivery systems, an antimicrobial synergist, and an immunomodulatory agent.

Core Mechanisms of Action

The primary mechanism of action of this compound stems from its cationic nature, which facilitates interactions with negatively charged biological molecules such as nucleic acids and bacterial cell membranes. When incorporated into lipid nanoparticles, it plays a crucial role in the encapsulation of therapeutic payloads and their subsequent delivery into target cells.

Role in Lipid Nanoparticle-Mediated Drug Delivery

This compound is a key component in the formulation of LNPs, particularly for the delivery of nucleic acids like mRNA.[1][2] The general mechanism involves the formation of lipoplexes through electrostatic interactions between the cationic lipid and the negatively charged phosphate (B84403) backbone of the nucleic acids.[][4] This complexation protects the genetic material from degradation and facilitates its entry into cells.

The process of cellular uptake and endosomal escape is a critical step in the delivery of the therapeutic payload. The cationic lipids within the LNP are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[4]

However, the saturation of the hydrocarbon tails in 18:0 EPC can influence the efficacy of LNP formation and endosomal escape. Some studies suggest that unsaturated hydrocarbon chains enhance membrane destabilization and, consequently, endosomal escape.[1] In certain experimental setups, lipid nanoparticles formulated with fully saturated cationic lipids like 18:0 EPC were less effective in LNP formation compared to their unsaturated counterparts.[1] Conversely, other research indicates that an asymmetric design, incorporating one saturated and one unsaturated acyl chain, may enhance transfection efficiency.[5]

Synergistic Antimicrobial Activity

This compound has been shown to significantly enhance the antimicrobial activity of eugenol (B1671780) against Escherichia coli.[6][7][8][9] This synergistic effect is observed at critical concentrations of this compound (2.34-2.93 μM).[8] Interestingly, the mechanism does not appear to be solely dependent on the cationic charge, as the neutral phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) exhibited a similar synergistic effect. This suggests that the acyl chain length and other structural features of the phospholipid play a more dominant role in this synergistic interaction than electrostatic attraction.[9]

Immunomodulatory Properties and Vaccine Adjuvancy

As a cationic lipid, this compound possesses inherent immunomodulatory properties, making it a candidate for use as a vaccine adjuvant. Cationic lipids can stimulate dendritic cells (DCs), which are potent antigen-presenting cells (APCs), to upregulate the expression of co-stimulatory molecules such as CD80 and CD86.[10][11] This upregulation is a crucial step in the activation of T cells and the initiation of an adaptive immune response.

Studies have indicated that cationic lipids with ethyl phosphocholine (B91661) head groups, such as 18:0 EPC, are more effective at stimulating DCs than their counterparts with trimethylammonium head groups.[11] The mechanism of DC activation by some cationic lipids may involve interactions with lipopolysaccharide binding protein (LBP) and appears to be independent of the NF-κB signaling pathway, without a significant induction of TNF-α.[11]

Signaling Pathways

While the direct signaling pathways initiated by this compound are still under investigation, research on related ether-linked phospholipids (B1166683) provides valuable insights into potential mechanisms.

Potential Involvement of the PI3K/Akt Pathway

Naturally occurring ether-linked phosphatidylcholines have been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12] This pathway is a central regulator of cell growth, proliferation, and survival.[13][14][15][16] Activation of PI3K by an external stimulus leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to exert its effects on cellular processes.

It is plausible that this compound, as an ether-linked phospholipid, could also modulate this pathway. However, direct experimental evidence for this specific interaction is currently lacking.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ether_Linked_PC Ether-Linked Phosphatidylcholine (e.g., 18:0 EPC) RTK Receptor Tyrosine Kinase (RTK) Ether_Linked_PC->RTK Potential Activation PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth AMPK_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm sLPC Stearoyl Lysophosphatidylcholine (sLPC) AMPK AMPK sLPC->AMPK Activation p38 p38 MAPK AMPK->p38 Phagocytosis Enhanced Phagocytosis p38->Phagocytosis LNP_Formulation_Workflow cluster_preparation Phase Preparation cluster_process Processing Lipid_Phase Lipid Mixture in Ethanol (18:0 EPC, DSPC, Chol, PEG) Mixing Microfluidic Mixing (1:3 ratio) Lipid_Phase->Mixing Aqueous_Phase mRNA in Citrate Buffer (pH 4) Aqueous_Phase->Mixing Purification Buffer Exchange (PBS) & Concentration Mixing->Purification Final_LNPs Final LNP Suspension Purification->Final_LNPs

References

In-Depth Technical Guide: Biological Activity of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride) is a synthetic, saturated cationic phospholipid. Its structure, featuring a positively charged head group and two 18-carbon acyl chains, imparts unique properties that are leveraged in various biomedical applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, immunomodulatory, and drug delivery functionalities. The information presented herein is intended to support research and development efforts in the fields of pharmacology, immunology, and advanced drug delivery systems. While this compound is noted for its low toxicity and biodegradability, it is intended for research use only and not for human or veterinary use.[1][2][3]

Physicochemical Properties

PropertyValue
Chemical Formula C46H93ClNO8P
Molecular Weight 854.66 g/mol
Synonyms 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride
Physical Form Powder
Storage -20°C

Biological Activities

Antimicrobial Activity

This compound exhibits significant synergistic antimicrobial activity when combined with eugenol (B1671780), a natural antimicrobial compound. This synergy is particularly effective against Gram-negative bacteria such as Escherichia coli.

Quantitative Data on Antimicrobial Synergy

The following table summarizes the key quantitative findings from a study investigating the synergistic effect of this compound and eugenol against E. coli.

ParameterValueReference
Effective Synergistic Concentration of this compound 2.34 - 2.93 µM[4][5]
Additional Log Reduction in E. coli CFU/ml (compared to eugenol alone) ~1.9[4]

It is noteworthy that the synergistic mechanism may not be solely dependent on the cationic nature of this compound, as similar synergistic effects have been observed with the neutral phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard method to evaluate the synergistic, additive, or antagonistic effects of two antimicrobial agents. A detailed protocol is outlined below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare stock solutions of this compound and eugenol. p2 Prepare a standardized inoculum of the target microorganism (e.g., E. coli). p1->p2 p3 Prepare serial dilutions of both agents in a 96-well microtiter plate. p2->p3 i1 Inoculate the microtiter plate with the microbial suspension. p3->i1 i2 Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). i1->i2 a1 Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. i2->a1 a2 Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy. a1->a2

Figure 1: Experimental workflow for the checkerboard assay.
Immunomodulatory Activity

As a cationic lipid, this compound has been shown to possess immunomodulatory properties, primarily acting as a vaccine co-adjuvant. It can stimulate antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to an enhanced immune response.

Proposed Signaling Pathway for Immunomodulation

The precise signaling pathway by which this compound upregulates CD80 and CD86 has not been fully elucidated. However, based on the known mechanisms of other cationic lipids and downstream signaling of CD80/CD86, a plausible pathway is proposed below.

G cluster_cell Antigen Presenting Cell (APC) cluster_tcell T Cell EPC This compound Membrane Cell Membrane Interaction EPC->Membrane Interaction with cell surface receptors (e.g., TLRs) PI3K PI3K Membrane->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB CD80_86 Upregulation of CD80 & CD86 NFkB->CD80_86 Transcriptional Activation CD28 CD28 CD80_86->CD28 Co-stimulation TCR TCR Activation T Cell Activation (Cytokine Production, Proliferation) CD28->Activation G cluster_prep Cell Preparation & Stimulation cluster_collection Supernatant Collection cluster_analysis Cytokine Quantification p1 Isolate immune cells (e.g., PBMCs or dendritic cells). p2 Culture cells in the presence of varying concentrations of this compound. p1->p2 p3 Include positive (e.g., LPS) and negative controls. p2->p3 p4 Incubate for a specified period (e.g., 24-48 hours). p3->p4 c1 Centrifuge the cell culture plate. p4->c1 c2 Carefully collect the supernatant. c1->c2 a1 Perform ELISA or multiplex bead-based assay on the supernatants. c2->a1 a2 Quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-12). a1->a2 G cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization p1 Prepare an ethanol (B145695) phase containing this compound and other lipid components. m1 Load the two phases into separate syringes. p1->m1 p2 Prepare an aqueous phase (e.g., citrate (B86180) buffer) containing the mRNA cargo. p2->m1 m2 Pump the solutions through a microfluidic chip (e.g., with a herringbone mixer) at a controlled flow rate. m1->m2 m3 Nanoprecipitation and self-assembly of LNPs occur at the liquid interface. m2->m3 pu1 Perform buffer exchange to remove ethanol. m3->pu1 pu2 Characterize LNPs for size, polydispersity, and encapsulation efficiency. pu1->pu2

References

Cationic Lipids in Research: A Technical Guide to Gene and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cationic lipids are indispensable tools in modern biological research and pharmaceutical development. Characterized by a positively charged headgroup, these amphiphilic molecules are pivotal in the non-viral delivery of nucleic acids and other therapeutic agents into cells. Their ability to form complexes, known as lipoplexes, with negatively charged molecules like DNA and RNA protects this genetic cargo from degradation and facilitates its entry into cells. This technical guide provides an in-depth exploration of the applications of cationic lipids in research, with a focus on gene delivery, drug delivery systems, and their role as critical components of lipid nanoparticles (LNPs), particularly for mRNA vaccines and therapeutics. This document details the structure-function relationships of common cationic lipids, presents quantitative data on their performance, outlines key experimental protocols, and illustrates the underlying cellular mechanisms and experimental workflows.

Introduction to Cationic Lipids

Cationic lipids are a class of synthetic molecules that possess a positively charged headgroup and a hydrophobic tail, typically composed of one or two hydrocarbon chains.[1] This unique structure allows them to self-assemble in aqueous solutions and interact with negatively charged molecules such as nucleic acids to form stable complexes.[2][3] These lipid-based nanoparticles are instrumental in overcoming the cellular barriers to the delivery of therapeutic agents.[4]

The primary applications of cationic lipids in research include:

  • Gene Therapy: Delivering therapeutic genes to treat genetic disorders.[2]

  • mRNA Vaccines: Formulating lipid nanoparticles for mRNA delivery to elicit an immune response.[2][5]

  • RNA Interference (RNAi): Delivering siRNA and miRNA for gene silencing and functional genomics studies.[2]

  • Drug Delivery: Encapsulating and delivering small molecule drugs to target cells.[6]

The effectiveness of a cationic lipid is determined by its chemical structure, including the nature of the headgroup, the linker connecting the headgroup to the hydrophobic tail, and the composition of the tail itself.[7] These structural features significantly influence transfection efficiency, cytotoxicity, and the stability of the resulting nanoparticles.[7][8]

Structure and Function of Cationic Lipids

The structure of a cationic lipid is intrinsically linked to its function in mediating cellular delivery. Most cationic lipids consist of three key domains: a cationic headgroup, a hydrophobic lipid anchor, and a linker that connects these two domains.[7]

  • Cationic Headgroup: This positively charged moiety is responsible for the initial electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of the genetic material into a compact structure.[2][8] The nature of the headgroup, whether it's a simple quaternary ammonium (B1175870) salt or a more complex polyamine structure, significantly impacts the lipid's transfection efficiency and toxicity.[8][9] For instance, lipids with spermine (B22157) headgroups have shown higher transfection efficiencies compared to those with non-spermine headgroups.[8]

  • Hydrophobic Anchor: Typically composed of two long hydrocarbon chains, this domain facilitates the self-assembly of the lipids into a bilayer structure, forming liposomes or the core of lipid nanoparticles.[7] The length and degree of saturation of these chains influence the fluidity and stability of the lipid bilayer, which in turn affects the efficiency of endosomal escape.[10]

  • Linker: The chemical bond connecting the headgroup and the hydrophobic tail, such as an ether, ester, or carbamate, plays a crucial role in the biodegradability and stability of the cationic lipid.[7] Ester bonds, for example, are more susceptible to hydrolysis by cellular esterases, leading to faster degradation and reduced cytotoxicity compared to the more stable ether bonds.[7]

The overall positive charge of the cationic lipid-nucleic acid complex facilitates binding to the negatively charged cell surface, promoting cellular uptake, primarily through endocytosis.[11][12]

cluster_lipid Cationic Lipid Structure cluster_function Functional Roles Headgroup Cationic Headgroup (e.g., Quaternary Ammonium, Polyamine) Interaction Interaction with Nucleic Acid Headgroup->Interaction Electrostatic Binding Linker Linker (e.g., Ester, Ether, Carbamate) Assembly Self-Assembly into Nanoparticle Linker->Assembly Influences Stability Tail Hydrophobic Tail (e.g., Acyl Chains) Tail->Assembly Hydrophobic Effect Uptake Cellular Uptake Assembly->Uptake Formation of Lipoplex Escape Endosomal Escape Uptake->Escape Mediates Entry

Figure 1. The structural components of a cationic lipid and their corresponding functional roles in the process of gene delivery.

Quantitative Performance of Cationic Lipids

The selection of a cationic lipid for a specific research application often depends on its performance characteristics, which can be quantified and compared. Key metrics include transfection efficiency, cytotoxicity, and the physicochemical properties of the lipid nanoparticles they form.

Table 1: Transfection Efficiency and Cytotoxicity of Selected Cationic Lipids
Cationic LipidCell LineTransfection Efficiency (%)Cytotoxicity (IC50, µg/mL)Reference
DOTAP/DOPEVariousVaries significantly by cell typeNot consistently reported[13][14]
DC-Chol/DOPEVarious11.47 ± 0.59Not consistently reported[15][16]
Spermine-C14HeLaHigher than Spermine-C16/C18Not specified[8]
CDA14NCI-H460Not specified109.4[9]
CDO14NCI-H460Not specified340.5[9]

Note: Transfection efficiency is highly dependent on the cell type, nucleic acid payload, and experimental conditions.

Table 2: Physicochemical Properties of Cationic Lipid-Based Nanoparticles
FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DC-Chol/DOPE based lipoplexes150 - 230Not specifiedNot specified[15][16]
DOPE/DC-Chol mRNA LNPs< 100 (optimized)Not specified62 (optimized)[17][18]
DOTAP/DDA cLNPs for SAMNot specifiedNot specifiedNot specified[19]

Key Applications in Research

Gene Delivery

Cationic lipids are extensively used as non-viral vectors for gene delivery due to their safety profile compared to viral vectors.[20][21] They form complexes with plasmid DNA (pDNA) or messenger RNA (mRNA) to facilitate their entry into cells for subsequent gene expression.[11][22] The process involves the condensation of the nucleic acid into a compact, positively charged particle that can interact with the negatively charged cell membrane and be internalized.[11][12]

Drug Delivery Systems

Beyond nucleic acids, cationic lipids are also employed in the formulation of drug delivery systems for small molecule drugs.[6] Cationic nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic or hydrophilic drugs, improve their solubility, and provide controlled release.[6][23] The positive surface charge of these carriers can enhance their interaction with target cells, potentially increasing therapeutic efficacy.[6]

Lipid Nanoparticles for mRNA Delivery

The development of mRNA vaccines, such as those for COVID-19, has highlighted the critical role of cationic and ionizable lipids in the formulation of lipid nanoparticles (LNPs).[2][5][24] These LNPs typically consist of four components:

  • Cationic or Ionizable Lipid: Essential for encapsulating the negatively charged mRNA and facilitating endosomal escape.[25][26][27] Ionizable lipids are a subclass of cationic lipids that are positively charged at a low pH (during formulation) and become neutral at physiological pH, which reduces toxicity in vivo.[5][24]

  • Helper Lipid (e.g., DOPE, DSPC): A neutral lipid that aids in the formation of the lipid bilayer and can promote the destabilization of the endosomal membrane.[28][29]

  • Cholesterol: Provides stability to the LNP structure and can influence the fluidity of the lipid bilayer.[30]

  • PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol that sterically stabilizes the LNP, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.[31]

The precise ratio of these components is critical for the efficacy and safety of the LNP formulation.[32]

Signaling Pathways and Cellular Mechanisms

The successful delivery of nucleic acids by cationic lipids involves a series of cellular events, with endosomal escape being a critical and often rate-limiting step.

Cellular Uptake and Endosomal Trafficking

Cationic lipoplexes or LNPs bind to the cell surface and are internalized primarily through endocytosis.[3][11] Once inside the cell, they are enclosed within endosomes, which mature into late endosomes and eventually fuse with lysosomes, where the cargo can be degraded.

Endosomal Escape

For the nucleic acid to reach its site of action (the cytoplasm for mRNA and siRNA, and the nucleus for pDNA), it must escape from the endosome before degradation. Several mechanisms for endosomal escape have been proposed:

  • The "Proton Sponge" Effect: While more commonly associated with cationic polymers, some polyamine-based cationic lipids can buffer the acidic environment of the endosome. This leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane.

  • Membrane Fusion and Destabilization: Cationic lipids in the lipoplex can interact with anionic lipids in the endosomal membrane.[31][33] This interaction can lead to the formation of non-bilayer lipid phases, such as the hexagonal HII phase, particularly in the presence of helper lipids like DOPE, which destabilizes the endosomal membrane and allows the cargo to be released into the cytoplasm.[28][31]

cluster_workflow Cellular Delivery Pathway Lipoplex Cationic Lipoplex/ LNP CellSurface Cell Surface Binding Lipoplex->CellSurface Endocytosis Endocytosis CellSurface->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Cytoplasm Cytoplasmic Release (mRNA, siRNA) Escape->Cytoplasm Nucleus Nuclear Entry (pDNA) Cytoplasm->Nucleus for pDNA Translation Translation (Protein Expression) Cytoplasm->Translation for mRNA Silencing Gene Silencing (RNAi) Cytoplasm->Silencing for siRNA

Figure 2. A simplified signaling pathway illustrating the intracellular trafficking of cationic lipid-based delivery systems.

Experimental Protocols

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing cationic liposomes. The specific lipids and their ratios should be optimized for the intended application.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607) or another suitable organic solvent

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 DOTAP:DOPE).[13][14]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[14]

  • Hydration: Add sterile, nuclease-free water or buffer to the flask and hydrate (B1144303) the lipid film by gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.[14] Alternatively, for a more defined size distribution, extrude the MLVs through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

In Vitro Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent cells using cationic lipid-based reagents.

Materials:

  • Adherent cells in culture

  • Plasmid DNA or mRNA of interest

  • Cationic lipid transfection reagent

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In one tube, dilute the nucleic acid in serum-free medium. b. In a separate tube, dilute the cationic lipid reagent in serum-free medium. c. Combine the diluted nucleic acid and the diluted lipid reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for lipoplex formation.[13][14] The optimal lipid-to-nucleic acid ratio should be determined empirically.[13]

  • Transfection: a. Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS), if recommended for the specific cell line. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Culture the cells for 24-72 hours before assaying for gene expression or the desired downstream effect.[13][14]

cluster_workflow In Vitro Transfection Workflow Seed Seed Cells (Day 1) PrepareNA Dilute Nucleic Acid (Serum-Free Medium) PrepareLipid Dilute Cationic Lipid (Serum-Free Medium) Incubate Combine and Incubate (5-20 min, RT) PrepareNA->Incubate PrepareLipid->Incubate AddComplex Add Lipoplex to Cells Incubate->AddComplex IncubateCells Incubate Cells (4-6 hrs, 37°C) AddComplex->IncubateCells ChangeMedium Replace with Complete Medium IncubateCells->ChangeMedium Assay Assay for Gene Expression (24-72 hrs) ChangeMedium->Assay

Figure 3. A flowchart outlining the key steps in a typical in vitro transfection experiment using cationic lipids.

Characterization of Lipid Nanoparticles

Proper characterization of lipid-based nanoparticles is crucial to ensure their quality, stability, and performance.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The particle size should be within the desired range for cellular uptake (typically below 200 nm), and the PDI should be low (ideally < 0.2) to indicate a homogenous population of nanoparticles.[25][26][27]

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This indicates the surface charge of the nanoparticles. A positive zeta potential is expected for cationic lipid-based formulations and is important for their interaction with the cell membrane.

  • Encapsulation Efficiency: This determines the percentage of the nucleic acid or drug that is successfully encapsulated within the nanoparticles. It is often measured by separating the free and encapsulated cargo (e.g., using a fluorescence-based assay like RiboGreen for RNA) and quantifying the amount in each fraction.

  • Morphology: Visualized using transmission electron microscopy (TEM) or cryogenic TEM (cryo-TEM) to assess the shape and structure of the nanoparticles.[34]

Conclusion and Future Perspectives

Cationic lipids are a cornerstone of non-viral gene and drug delivery research. Their versatility, scalability, and favorable safety profile have driven their adoption in a wide range of applications, from fundamental cell biology studies to the development of life-saving mRNA vaccines.[2][5][21]

Future research in this field is likely to focus on the development of novel cationic and ionizable lipids with improved efficacy and reduced toxicity.[9][35] A deeper understanding of the structure-activity relationships will enable the rational design of lipids tailored for specific applications and cell types.[10] Furthermore, the development of targeted lipid nanoparticle systems, which can deliver their cargo to specific tissues or cell populations in vivo, holds immense promise for the future of precision medicine.[36] As our ability to engineer these delivery vehicles improves, so too will their impact on biomedical research and clinical practice.

References

In-Depth Technical Guide: Safety and Handling of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt). The information is compiled for professionals in research and drug development who may handle this substance.

Chemical Identification and Properties

This compound is a synthetic, cationic derivative of phospholipids.[1][2] It is often used in liposome (B1194612) preparation and drug delivery research.[3] While generally considered to have low toxicity and to be biodegradable, it is crucial to handle this compound with appropriate laboratory precautions due to the limited availability of comprehensive toxicological data.[1][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 328268-13-9[1][4][6]
Molecular Formula C₄₆H₉₃ClNO₈P[1][2][7]
Molecular Weight ~854.7 g/mol [1][2][7]
Purity >99%[3][7][8]
Synonyms 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[2][4][7]

Hazard Identification and Toxicology

A significant gap exists in the publicly available quantitative toxicological data for this compound. The available Safety Data Sheet (SDS) indicates "no data available" for critical endpoints such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity.[6]

Table 2: Summary of Toxicological Data

Toxicological EndpointDataSource(s)
Acute Toxicity (Oral) No data available[6]
Skin Corrosion/Irritation No data available[6]
Serious Eye Damage/Irritation No data available[6]
Respiratory or Skin Sensitization No data available[6]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No data available[6]
Reproductive Toxicity No data available[6]
STOT-Single Exposure No data available[6]
STOT-Repeated Exposure No data available[6]

Given the lack of specific data, this compound should be handled as a potentially hazardous substance. Standard good laboratory practices are essential.

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, it is critical to prevent dust formation and avoid contact with the skin and eyes.[6] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended PPE selection process when working with this compound.

PPE_Selection cluster_ppe PPE Selection for this compound start Start: Handling This compound assessment Assess Risk: - Powder or Solution? - Quantity? - Ventilation? start->assessment powder Handling Powder assessment->powder Powder solution Handling Solution assessment->solution Solution ppe_powder Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood / Respirator powder->ppe_powder ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_solution

Caption: PPE selection workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability Recommendations

ConditionRecommendationSource(s)
Long-Term Storage -20°C[1][2][4][7]
Short-Term Storage 0 - 4°C (days to weeks)[2]
Shipping Condition Ambient Temperature[1][2]
Stability At least 1 year (when stored properly)[4][7][9]

The container should be tightly closed and stored in a dry, dark, and well-ventilated place.[2][6]

First Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing.[6] Consult a doctor if irritation persists.[6]

  • After Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[6]

  • After Ingestion: Rinse mouth with water.[6] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Spill Response Protocol

A systematic approach is necessary to manage spills safely.

Spill_Response cluster_spill This compound Spill Response spill Spill Detected evacuate Evacuate Area & Restrict Access spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill: Prevent entry into drains ppe->contain cleanup Clean-up: - Gently sweep powder - Use absorbent for solutions - Avoid creating dust contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate

Caption: Step-by-step spill response protocol for this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[6] Do not allow the chemical to enter drains.[6]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal safety review or the judgment of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

Navigating the Stability of 18:0 EPC Chloride: A Technical Guide to Optimal Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the optimal storage and handling conditions for 18:0 EPC (1-stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine) chloride powder has been compiled to support researchers, scientists, and drug development professionals. This document provides a thorough understanding of the compound's stability, recommended storage protocols, and methodologies for assessing its degradation, ensuring the integrity and reliability of this critical cationic lipid in research and pharmaceutical applications.

18:0 EPC chloride is a synthetic cationic phospholipid utilized in various research and drug delivery applications.[1] Its stability is paramount to the success and reproducibility of experimental outcomes. The primary degradation pathways for phospholipids (B1166683) like this compound are hydrolysis and oxidation, which can be significantly influenced by storage conditions.[2][3]

Recommended Storage Conditions

To maintain the integrity and extend the shelf life of this compound powder, stringent adherence to recommended storage conditions is crucial. The following table summarizes the key storage parameters based on supplier recommendations and general principles of lipid stability.

ParameterConditionRationale
Temperature Long-term: -20°C[2][3][4][5][6][7] Short-term: 0-4°C (days to weeks)[2]Minimizes rates of chemical degradation, including hydrolysis and oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Reduces the risk of oxidation of the unsaturated eicosapentaenoyl chain.
Light Exposure Store in the dark.[2]Protects against photo-oxidation.
Moisture Keep in a tightly sealed container in a dry environment.The powder is hygroscopic; moisture absorption can lead to hydrolysis of the ester bonds.
Container Glass vial with a Teflon-lined cap.Prevents leaching of impurities from plastic containers and ensures an airtight seal.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound powder over time, a stability testing program is recommended. The following outlines a general experimental protocol for assessing the stability of the compound under various conditions. This protocol is based on established methods for phospholipid analysis and ICH guidelines for stability testing.[8][9][10]

Objective:

To evaluate the stability of this compound powder under recommended and accelerated storage conditions by monitoring its purity and the formation of degradation products over time.

Materials:
  • This compound powder

  • HPLC-grade solvents (e.g., chloroform, methanol, water)

  • High-purity water

  • Inert gas (argon or nitrogen)

  • Temperature and humidity-controlled stability chambers

  • Analytical balance

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • GC-MS system (for fatty acid analysis)

  • Appropriate glassware

Methodology:
  • Sample Preparation:

    • Aliquot the this compound powder into amber glass vials with Teflon-lined caps (B75204) under an inert atmosphere.

    • Prepare multiple samples for each storage condition and time point.

  • Storage Conditions:

    • Long-term: -20°C ± 2°C

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[9][11]

    • Intermediate (if significant change in accelerated): 30°C ± 2°C / 65% RH ± 5% RH[9][11]

  • Testing Schedule:

    • Initial (Time 0): Analyze a sample immediately after preparation.

    • Long-term: Test at 3, 6, 9, 12, 18, 24, and 36 months.[11]

    • Accelerated: Test at 1, 3, and 6 months.[9][10]

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC):

      • Purpose: To determine the purity of this compound and quantify degradation products.

      • Mobile Phase: A gradient of solvents such as chloroform/methanol/water or other suitable systems for lipid separation.

      • Column: A silica-based or reversed-phase column appropriate for lipid analysis.

      • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for sensitive detection of lipids.

      • Analysis: Compare the peak area of the parent compound and any new peaks corresponding to degradation products against the initial time point.

    • Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs):

      • Purpose: To assess the integrity of the fatty acid chains, particularly the unsaturated eicosapentaenoyl chain, which is susceptible to oxidation.

      • Procedure:

        • Hydrolyze the phospholipid to release the fatty acids.

        • Derivatize the fatty acids to their corresponding methyl esters (FAMEs).

        • Analyze the FAMEs by GC-MS to identify and quantify the fatty acid composition.

      • Analysis: Look for a decrease in the relative amount of eicosapentaenoic acid and the appearance of oxidation products.

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

      • Purpose: To quantify lipid peroxidation by measuring aldehyde byproducts.[12][13]

      • Procedure: React the sample with thiobarbituric acid (TBA) and measure the absorbance of the resulting colored product.

      • Analysis: An increase in TBARS indicates an increase in lipid oxidation.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound powder to ensure its stability and integrity for research applications.

storage_workflow cluster_receipt Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_dissolution Dissolution and Use receipt Receive 18:0 EPC Chloride Powder inspect Inspect Container for Damage receipt->inspect log Log Lot Number and Date inspect->log initial_store Store Immediately at -20°C in the Dark log->initial_store equilibrate Equilibrate to Room Temperature initial_store->equilibrate For Use inert_atm Open and Weigh Under Inert Gas equilibrate->inert_atm seal Tightly Reseal Container inert_atm->seal dissolve Dissolve in Appropriate Organic Solvent inert_atm->dissolve If Dissolving return_store Return to -20°C Storage Promptly seal->return_store use Use in Experiment dissolve->use store_solution Store Solution at -20°C Under Inert Gas dissolve->store_solution If Storing Solution

Caption: Workflow for this compound Powder Storage and Handling.

Signaling Pathways and Experimental Workflows

While this compound is a synthetic lipid and not directly involved in endogenous signaling pathways in the same way as naturally occurring phospholipids, its primary application is in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The workflow for its use in such applications is critical for achieving desired formulation characteristics.

The following diagram illustrates a generalized experimental workflow for the preparation of liposomes using this compound.

liposome_preparation_workflow cluster_preparation Lipid Film Preparation cluster_hydration Hydration and Sizing cluster_characterization Characterization weigh Weigh this compound and Other Lipids dissolve Dissolve Lipids in Organic Solvent weigh->dissolve evaporate Evaporate Solvent to Form a Thin Lipid Film dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer dry->hydrate vortex Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex size Size Vesicles (e.g., Extrusion, Sonication) vortex->size particle_size Measure Particle Size and Polydispersity size->particle_size zeta_potential Determine Zeta Potential size->zeta_potential encapsulation Assess Encapsulation Efficiency size->encapsulation

Caption: Generalized Workflow for Liposome Preparation.

References

An In-depth Technical Guide to 18:0 EPC Chloride (CAS Number 328268-13-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride, with the CAS number 328268-13-9, is a synthetic cationic phospholipid scientifically known as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride.[1][2][3] This molecule features a glycerol (B35011) backbone with two 18-carbon saturated fatty acid tails (stearic acid), an ethylphosphocholine headgroup, and a chloride counterion.[1] Its cationic nature and biocompatibility make it a valuable tool in various research and pharmaceutical applications, particularly in drug delivery and as an immunological adjuvant.[4][5][6] This guide provides a comprehensive overview of its chemical properties, biological activities, and experimental applications.

Chemical and Physical Properties

This compound is characterized by its well-defined chemical structure, which imparts specific physical properties crucial for its function in biological systems.

PropertyValueReference(s)
CAS Number 328268-13-9[1][2]
Full Chemical Name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride[1][2]
Synonyms 18:0 EPC (chloride), 2-((((R)-2,3-Bis(stearoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium chloride[1]
Molecular Formula C46H93ClNO8P[1][2]
Molecular Weight 854.67 g/mol [1]
Appearance White to off-white powder or solid
Purity Typically >95%[1]
Storage -20°C[2][7]

Biological Activity and Applications

This compound has demonstrated significant utility in two primary areas: as a synergistic agent in antimicrobial formulations and as an adjuvant in vaccine and drug delivery systems.

Synergistic Antimicrobial Activity

A key application of this compound is its ability to enhance the antimicrobial efficacy of other compounds, such as eugenol (B1671780), against pathogenic bacteria like Escherichia coli.[1][2]

The synergistic effect of this compound with eugenol against E. coli C600 has been quantified, demonstrating a significant reduction in the bacterial population at specific concentrations.

TreatmentConcentration of this compound (µM)Log Reduction in E. coli C600 (CFU/mL)Additional Log Reduction Compared to Eugenol AloneReference(s)
Eugenol (0.043% v/v) alone0~0.25N/A[2]
Eugenol + this compound2.34 - 2.93~1.75 - 2.15~1.5 - 1.9[1][2]

This protocol is adapted from the methodology described by Zhang H, et al. (2017).

  • Bacterial Culture Preparation: E. coli C600 is cultured in a suitable broth (e.g., Tryptic Soy Broth) to a specific optical density, then harvested, washed, and resuspended in a buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of approximately 10^8 CFU/mL.

  • Preparation of Treatment Solutions:

    • A stock solution of eugenol is prepared in ethanol.

    • A stock solution of this compound is prepared in an appropriate solvent (e.g., chloroform-methanol mixture) and then dispersed in the buffer to the desired concentrations.

  • Treatment Application: The bacterial suspension is exposed to different treatment conditions: buffer only (control), eugenol alone, and eugenol in combination with varying concentrations of this compound.

  • Incubation: The mixtures are incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Quantification of Viable Bacteria: After incubation, serial dilutions of each treatment mixture are plated on agar (B569324) plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log reduction in CFU/mL is calculated for each treatment compared to the initial bacterial concentration.

Adjuvant in Drug and Vaccine Delivery

As a cationic lipid, this compound is utilized in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic agents, including nucleic acids and antigens.[4][6] Its positive charge facilitates the encapsulation of negatively charged molecules and enhances interaction with negatively charged cell membranes.

Cationic lipids like this compound are known to act as immunological adjuvants by stimulating the innate immune system. This leads to an enhanced adaptive immune response to the co-delivered antigen.

Adjuvant_Signaling_Pathway cluster_extracellular Extracellular Space 18_0_EPC_LNP This compound Lipid Nanoparticle (LNP) TLR2 Toll-like Receptor 2 (TLR2) 18_0_EPC_LNP->TLR2 Interaction NLRP3 NLRP3 Inflammasome 18_0_EPC_LNP->NLRP3 Activation MyD88 MyD88 TLR2->MyD88 NF_kB NF-κB MyD88->NF_kB Activation Gene_Expression Gene Transcription NF_kB->Gene_Expression Translocation IL_1b IL-1β NLRP3->IL_1b Cleavage Pro_IL_1b Pro-IL-1β Gene_Expression->Pro_IL_1b Transcription CD80_CD86 CD80 / CD86 Upregulation Gene_Expression->CD80_CD86 Transcription

Caption: Proposed signaling pathway for the adjuvant effect of this compound.

The following is a generalized workflow for the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Liposome_Preparation_Workflow start Start dissolution 1. Lipid Dissolution (this compound + Helper Lipids in Organic Solvent) start->dissolution film_formation 2. Thin Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion characterization 5. Characterization (Size, Zeta Potential, Encapsulation Efficiency) extrusion->characterization end End characterization->end

Caption: Experimental workflow for the preparation of this compound liposomes.

Conclusion

This compound (CAS 328268-13-9) is a versatile cationic phospholipid with significant potential in the fields of antimicrobial research and advanced drug delivery. Its ability to synergistically enhance the activity of antimicrobial agents and to function as an immunological adjuvant in vaccine formulations makes it a valuable component for innovative therapeutic strategies. The well-defined chemical properties and the established protocols for its use in liposomal preparations provide a solid foundation for further research and development. This technical guide serves as a foundational resource for professionals seeking to leverage the unique properties of this compound in their work.

References

Methodological & Application

Application Notes and Protocols for 18:0 EPC Chloride in Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic, permanently cationic lipid that serves as an effective component in non-viral gene delivery systems.[1][2] Its stable positive charge facilitates the encapsulation of negatively charged nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), into lipid-based nanoparticles.[2][3][4] These lipid nanoparticles (LNPs) or lipoplexes protect the genetic material from degradation and enable its efficient entry into target cells, making this compound a valuable tool for gene therapy research and drug development.[5][6]

The structure of this compound, featuring a saturated 18-carbon acyl chain, contributes to the formation of stable, gel-phase liposomes.[1][7] This stability is crucial for in vivo applications, protecting the nucleic acid cargo until it reaches the target cell.[6] As a permanently cationic lipid, this compound maintains its positive charge regardless of the physiological pH, which is a key characteristic for its function in gene transfection.[2]

Mechanism of Action

The primary mechanism of this compound-mediated gene transfection involves the formation of a complex with nucleic acids, followed by cellular uptake and endosomal escape.

  • Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of the genetic material into a compact, stable lipoplex.[3][8] This process is often facilitated by the inclusion of neutral "helper" lipids in the formulation.[9]

  • Cellular Uptake: The resulting cationic lipoplex is attracted to the negatively charged cell surface, promoting binding and subsequent internalization, primarily through endocytosis.[4][10]

  • Endosomal Escape: Once inside the cell within an endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, potentially through the "proton sponge" effect or the formation of non-bilayer lipid structures, which facilitates the release of the nucleic acid cargo into the cytoplasm.[8][9]

  • Nuclear Entry (for DNA): For plasmid DNA, the journey continues with translocation into the nucleus, where the cellular machinery can transcribe the genetic information. RNA, on the other hand, can be translated directly in the cytoplasm.[4]

Quantitative Data Summary

While specific transfection efficiency and cytotoxicity data for this compound as a standalone transfection reagent are not extensively published, its utility is demonstrated within lipid nanoparticle formulations. The following table summarizes key characteristics and findings from studies utilizing this compound as a component of LNPs for nucleic acid delivery.

Formulation ComponentNucleic AcidKey FindingsReference
18:0 EPCmRNAWhen used as a Selective Organ Targeting (SORT) molecule in LNPs, 18:0 EPC showed potent and lung-specific delivery of FLuc mRNA. Transfection was most efficient in endothelial cells, followed by epithelial and immune cells.[11]
18:0 EPCmRNAGroup III lipids, including 18:0 EPC, which have saturated hydrocarbon tails, failed to formulate into stable LNPs for mRNA delivery to the back of the eye in this particular study.[12]
EPCNucleic AcidsThe addition of cationic lipids like EPC to other liver-targeted nanoparticles enabled the transfection of pulmonary endothelial cells.[5]

It is important to note that transfection efficiency and cytotoxicity are highly dependent on the specific cell type, the overall lipid composition of the nanoparticles, the nucleic acid to lipid ratio, and the experimental conditions.[]

Experimental Protocols

The following protocols provide a general framework for using this compound in the formulation of lipid nanoparticles for gene transfection. Optimization is essential for each specific application.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes using the lipid film hydration method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and any helper lipids (e.g., in a 1:1 molar ratio) in chloroform.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation. The final lipid concentration will depend on the desired application.

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension in a water bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) with Nucleic Acids

This protocol outlines the formation of LNPs by mixing the prepared liposomes with the nucleic acid cargo.

Materials:

  • Prepared this compound-containing liposomes

  • Nucleic acid (pDNA, mRNA, or siRNA) in a suitable buffer

  • Nuclease-free water or buffer for dilution

Procedure:

  • Dilution:

    • Separately dilute the liposome (B1194612) suspension and the nucleic acid solution to the desired concentrations in a suitable buffer.

  • Complexation:

    • Gently add the nucleic acid solution to the liposome suspension while vortexing or pipetting up and down. The optimal lipid-to-nucleic acid ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[]

Protocol 3: Cell Transfection

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format.

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • Prepared LNP-nucleic acid complexes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the growth medium with serum-free medium.

    • Add the prepared LNP-nucleic acid complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with complete growth medium.

    • Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

Important Considerations:

  • Antibiotics: Avoid using antibiotics in the transfection medium as they can increase cytotoxicity.[4]

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal transfection efficiency.[]

  • Optimization: The optimal conditions for transfection, including the lipid-to-nucleic acid ratio, cell density, and incubation times, should be determined for each cell type and nucleic acid.[]

Visualizations

Gene_Transfection_Workflow cluster_preparation LNP Formulation cluster_transfection Cellular Transfection lipid_film 1. Lipid Film Hydration (this compound + Helper Lipids) liposomes 2. Liposome Formation lipid_film->liposomes lnp 3. LNP-Nucleic Acid Complex Formation liposomes->lnp nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lnp cell Target Cell lnp->cell Binding endocytosis 4. Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape 5. Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import expression 6. Gene Expression cytoplasm->expression Translation (for RNA) nucleus->expression

Caption: Workflow for gene transfection using this compound-based LNPs.

Signaling_Pathway cluster_uptake Cellular Uptake and Trafficking cluster_release Endosomal Escape lnp Cationic LNP (this compound) cell_membrane Cell Membrane (Negatively Charged) lnp->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome (Acidic pH) endosome->late_endosome membrane_destabilization Membrane Destabilization late_endosome->membrane_destabilization proton_sponge Proton Sponge Effect membrane_destabilization->proton_sponge lipid_exchange Lipid Exchange membrane_destabilization->lipid_exchange cytosolic_release Nucleic Acid Release into Cytoplasm membrane_destabilization->cytosolic_release

Caption: Proposed mechanism of cationic LNP-mediated endosomal escape.

References

Application Notes and Protocols for 18:0 EPC Chloride in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC), a synthetic cationic lipid, is a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications, particularly for nucleic acid-based therapeutics like mRNA.[1][2][3] Its permanent positive charge and biodegradable nature make it a valuable asset in achieving targeted delivery and efficient cellular uptake.[1][2][3] These application notes provide detailed protocols and data for the use of 18:0 EPC in LNP formulations, with a focus on its role in selective organ targeting.

Applications

The primary application of 18:0 EPC in LNP formulations is to facilitate the targeted delivery of therapeutic payloads, most notably to the lungs.[2][4] As a key component of Selective Organ Targeting (SORT) LNPs, 18:0 EPC, in combination with other lipids, can systematically shift the biodistribution of the nanoparticles away from the liver and towards the lungs.[5][6] This makes it a highly valuable tool for developing therapies for pulmonary diseases.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on LNP formulations incorporating 18:0 EPC. This data highlights the key physicochemical characteristics and in vivo performance of these nanoparticles.

Formulation IDIonizable/Cationic Lipid(s) (molar ratio)Helper Lipid(s) (molar ratio)Cholesterol (molar ratio)PEG-Lipid (molar ratio)Particle Size (nm)PDIEncapsulation Efficiency (%)Target OrganKey Findings & Reference
Lung-Targeting SORT LNP5A2-SC8 / 18:0 EPC (11.9 / 50)DOPE (11.9)23.8C14-PEG2K (2.4)108 - 151< 0.2>90%LungsProduced potent mRNA delivery to the lungs with 83% of total luminescent flux.[4][7]
Ocular Delivery LNP18:0 EPC (part of a group of cationic lipids)DSPCPresentDMG-PEG2k< 200< 0.2>90%EyeGroup III lipids including 18:0 EPC were explored for mRNA delivery to the back of the eye.[8]

Experimental Protocols

Protocol 1: Formulation of 18:0 EPC-Containing LNPs using Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • 18:0 EPC chloride (Avanti Polar Lipids)

  • Ionizable lipid (e.g., 5A2-SC8)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG2000)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Calculate the required volumes of each lipid stock solution to achieve the desired molar ratio (e.g., 5A2-SC8:DOPE:Cholesterol:C14-PEG2K:18:0 EPC at 11.9:11.9:23.8:2.4:50).

    • In a sterile microcentrifuge tube, combine the calculated volumes of the lipid stock solutions.

    • Add 100% ethanol to the lipid mixture to achieve the final desired lipid concentration. Vortex briefly to ensure complete mixing.

  • Prepare the mRNA-Aqueous Phase:

    • Thaw the mRNA solution on ice.

    • Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).

    • Initiate the mixing process. The two solutions will converge in the microfluidic channels, leading to the self-assembly of LNPs.

    • Collect the resulting LNP dispersion from the outlet.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

Protocol 2: Characterization of 18:0 EPC-Containing LNPs

This protocol outlines the key characterization steps to assess the quality of the formulated LNPs.

Materials:

  • Formulated LNP dispersion

  • Dynamic Light Scattering (DLS) instrument

  • Ribogreen RNA quantification assay kit

  • Triton X-100 (10% solution)

  • TE buffer (pH 7.5)

Procedure:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP dispersion in PBS.

    • Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument. Measurements should be performed in triplicate.

  • mRNA Encapsulation Efficiency:

    • Prepare two sets of LNP samples.

    • Set 1 (Total mRNA): Lyse the LNPs by adding Triton X-100 to a final concentration of 1% to release the encapsulated mRNA.

    • Set 2 (Free mRNA): Use the intact LNP dispersion.

    • Quantify the mRNA concentration in both sets of samples using the Ribogreen assay according to the manufacturer's protocol.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Mechanism of Action and Cellular Uptake

The incorporation of the permanently cationic lipid 18:0 EPC plays a crucial role in the cellular uptake and endosomal escape of the LNP cargo.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_application Application Lipid_Prep 1. Prepare Lipid-Ethanol Phase (including 18:0 EPC) Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep 2. Prepare mRNA-Aqueous Phase mRNA_Prep->Mixing Purification 4. Dialysis / Purification Mixing->Purification DLS 5. Size & PDI (DLS) Purification->DLS EE 6. Encapsulation Efficiency (Ribogreen) Purification->EE InVivo 7. In Vivo Studies (e.g., Organ Targeting) DLS->InVivo EE->InVivo

References

Protocol for the Dissolution of 18:0 EPC Chloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction:

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic, biodegradable cationic lipid with low toxicity.[1][2][3] It is composed of a phosphocholine (B91661) headgroup and two 18-carbon stearoyl fatty acid tails.[1][2] This cationic nature makes it a valuable tool in drug delivery research, particularly for the formulation of liposomes and lipid nanoparticles (LNPs) designed to encapsulate and transport nucleic acids (like siRNA and DNA) and other therapeutic molecules into cells.[4][5][6] The positive charge of the lipid facilitates interaction with negatively charged cell membranes, aiding in cellular uptake.

Principle:

The dissolution of this compound is a critical first step in the preparation of lipid-based formulations. The protocol described herein is based on the widely used thin-film hydration method.[7] This technique involves dissolving the lipid in an organic solvent, followed by the removal of the solvent to create a thin lipid film. This film is then hydrated with an aqueous buffer to form a lipid suspension, which can be further processed (e.g., by sonication or extrusion) to generate vesicles of a desired size and lamellarity. The choice of solvent and handling conditions are crucial for ensuring the complete dissolution and stability of the lipid.

Applications:

  • Formation of cationic liposomes for drug delivery.[5]

  • Preparation of lipid nanoparticles for nucleic acid transfection.

  • Studying the interactions between lipid bilayers and other molecules.

  • Antimicrobial research, where it can enhance the activity of other agents.[8][9]

Quantitative Data Summary

For researchers utilizing this compound, the following table provides key quantitative information.

PropertyValueReference(s)
Molecular Formula C46H93ClNO8P[2][4]
Molecular Weight 854.66 g/mol [6]
Purity >99% (TLC)[6]
Storage Temperature -20°C[1][2][6]
Physical Form Powder[6]
Solubility (General) Soluble in organic solvents like chloroform (B151607) and ethanol (B145695).Inferred from protocols for similar lipids.[10][11][12][13]

Experimental Protocol: Thin-Film Hydration Method

This protocol details the steps for dissolving this compound to prepare a lipid suspension for subsequent applications.

Materials:

  • This compound powder

  • Chloroform or Ethanol (ACS grade or higher)

  • Aqueous buffer of choice (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen or Argon gas stream

  • Vacuum pump

  • Glass vials with Teflon-lined caps

  • Glass syringes

Procedure:

  • Preparation of the Lipid Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • In a clean, dry round-bottom flask, dissolve the desired amount of this compound in chloroform or ethanol to a concentration of 1-10 mg/mL.[12][13]

    • If preparing a mixed lipid formulation, dissolve all lipid components in the organic solvent at this stage.

    • Gently swirl the flask to ensure complete dissolution. Moderate heating (40-50°C) can be applied if necessary to aid dissolution in ethanol.[10][11]

  • Formation of the Lipid Film:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure. The rotation of the flask will ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

    • To remove any residual solvent, place the flask under a high vacuum for at least 1-2 hours.[10][11]

  • Hydration of the Lipid Film:

    • Pre-warm the desired aqueous buffer to a temperature above the lipid's phase transition temperature. For saturated lipids like 18:0 EPC, this is typically in the range of 40-50°C.

    • Add the pre-warmed aqueous buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Immediately seal the flask and agitate it by vortexing or manual swirling. The lipid film will begin to peel off the flask wall and form a milky suspension.

  • Vesicle Formation (Sonication):

    • For the formation of small unilamellar vesicles (SUVs), place the flask in a bath sonicator.

    • Sonicate the suspension until the solution becomes clear or translucent, which typically takes 2-5 minutes.[12][13] The sonication should be performed in short bursts to avoid overheating the sample.

    • The resulting lipid suspension is now ready for use or for further processing, such as extrusion to obtain a more uniform vesicle size distribution.

Storage of the Lipid Solution:

  • Store the prepared lipid suspension in a sealed glass vial at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]

Diagrams

Dissolution_Workflow cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydration Step 3: Hydration cluster_vesicle Step 4: Vesicle Formation start Start with this compound Powder dissolve Dissolve in Organic Solvent (Chloroform or Ethanol) start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate agitate Agitate (Vortex/Swirl) hydrate->agitate sonicate Sonicate to Form Vesicles agitate->sonicate end Lipid Suspension Ready for Use sonicate->end

Caption: Workflow for the dissolution of this compound using the thin-film hydration method.

References

Application Notes and Protocols: Antimicrobial Synergy with 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising approach is combination therapy, where a potentiating agent is used to increase the activity of a primary antimicrobial drug. 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride), a synthetic cationic phospholipid, has emerged as a potent synergistic agent. Its primary mechanism of action involves the disruption of bacterial cell membranes, which can facilitate the entry of other antimicrobial compounds into the cell, thereby lowering their minimum inhibitory concentrations (MICs) and overcoming resistance mechanisms.

These application notes provide an overview of the synergistic potential of this compound, detailed protocols for assessing antimicrobial synergy, and insights into the underlying cellular mechanisms.

Mechanism of Synergistic Action

The synergistic effect of this compound is primarily attributed to its cationic nature and lipid structure. Bacterial cell membranes are typically rich in anionic phospholipids, leading to a net negative surface charge. The positively charged headgroup of this compound electrostatically interacts with the bacterial membrane, leading to its destabilization and increased permeability. This disruption of the membrane integrity allows other antimicrobial agents, which might otherwise be excluded or expelled, to penetrate the cell and reach their intracellular targets more effectively. This mechanism is particularly effective against Gram-negative bacteria, which possess a protective outer membrane.

Applications in Antimicrobial Research

The synergistic properties of this compound can be leveraged in various research and development applications:

  • Potentiation of Existing Antibiotics: this compound can be combined with conventional antibiotics to enhance their activity against resistant bacterial strains.

  • Dose Reduction and Toxicity Mitigation: By increasing the efficacy of an antibiotic, the required therapeutic dose can be lowered, potentially reducing dose-dependent toxicity.

  • Broadening the Spectrum of Activity: Synergy with this compound may expand the spectrum of activity of narrow-spectrum antibiotics.

  • Development of Novel Antimicrobial Formulations: this compound can be incorporated into drug delivery systems, such as liposomes, to target bacteria and co-deliver synergistic antimicrobial agents.

Quantitative Data on Synergistic Activity

The synergistic effect of this compound and other cationic lipids has been demonstrated against a variety of microorganisms. The following tables summarize key quantitative data from relevant studies.

OrganismAntimicrobial AgentSynergistic AgentKey Findings
Escherichia coliEugenolThis compoundA critical synergistic concentration of this compound (2.34-2.93 μM) significantly enhanced the inactivation of E. coli by eugenol.[1][2]

Note: Data for this compound with other antimicrobials is limited. The following table presents data for other structurally related cationic lipids to illustrate the broader potential for synergy.

OrganismAntimicrobial AgentCationic LipidMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Staphylococcus aureus (MRSA)LevofloxacinHBPL (cationic polymer)--≤0.5Synergy
Staphylococcus aureus (MRSA)DaptomycinHBPL (cationic polymer)-->4Antagonism
Pseudomonas aeruginosaImipenemG1OLO-L2OL2 (cationic peptide)--≥0.5 and ≤4Indifference
Staphylococcus epidermidis (MRSE)PenicillinI1WL5W (cationic peptide)1003.125 - 6.25<0.5Synergy
Staphylococcus epidermidis (MRSE)AmpicillinI1WL5W (cationic peptide)1001.56 - 3.125<0.5Synergy
Staphylococcus epidermidis (MRSE)ErythromycinI1WL5W (cationic peptide)250.78 - 1.56<0.5Synergy
Candida albicansFluconazoleL1 (cationic lipopeptide)--≤0.5Synergy

Experimental Protocols

Protocol 1: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Antimicrobial agent stock solution

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria, corresponding to approximately 1-2 x 10⁸ CFU/mL). Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 50 µL of broth to all wells of the 96-well plate.

    • In the first column, add 50 µL of the antimicrobial agent stock solution at 4x the highest desired concentration. Perform serial two-fold dilutions across the plate from column 1 to column 10 by transferring 50 µL.

    • In the first row, add 50 µL of the this compound stock solution at 4x the highest desired concentration. Perform serial two-fold dilutions down the plate from row A to row G by transferring 50 µL.

    • The resulting plate will have a gradient of the antimicrobial agent in the x-axis and a gradient of this compound in the y-axis.

    • Include a row and a column with each agent alone for MIC determination, as well as a growth control well with no antimicrobial agents.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by using a microplate reader to measure optical density (OD).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination:

    • FIC of Agent A = MIC of A in combination / MIC of A alone

    • FIC of Agent B = MIC of B in combination / MIC of B alone

    • FICI = FIC of Agent A + FIC of Agent B

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of killing of a combination of antimicrobial agents over time.

Materials:

  • Bacterial or fungal culture

  • Appropriate broth medium

  • This compound

  • Antimicrobial agent

  • Sterile tubes or flasks

  • Shaking incubator

  • Plates for colony counting

  • Normal saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test microorganism and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Conditions: Prepare tubes or flasks with the following conditions:

    • Growth control (no antimicrobial agents)

    • This compound alone (at a sub-MIC concentration, e.g., 0.25x MIC)

    • Antimicrobial agent alone (at its MIC)

    • Combination of this compound and the antimicrobial agent at the same concentrations as above.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator at the appropriate temperature. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar (B569324) plates and incubate until colonies are visible.

  • Data Analysis: Count the number of colonies (CFU/mL) for each time point and for each condition. Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at a specific time point.

  • Indifference: A < 2-log₁₀ change in CFU/mL for the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL for the combination compared to the most active single agent.

Signaling Pathways and Cellular Responses

The membrane stress induced by this compound can trigger specific cellular stress response pathways in bacteria, which attempt to repair the damage and maintain cell envelope integrity.

Gram-Negative Bacteria: The σE (RpoE) Stress Response

In Gram-negative bacteria like E. coli, damage to the outer membrane activates the σE (RpoE) extracytoplasmic stress response pathway. This pathway is crucial for sensing and responding to the accumulation of misfolded outer membrane proteins (OMPs), a consequence of membrane disruption.

Gram_Negative_Stress_Response cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm Misfolded OMPs Misfolded OMPs DegS DegS Misfolded OMPs->DegS Activates RseA RseA DegS->RseA Cleaves RseP RseP RseA->RseP Cleavage Product sigmaE σE RseA->sigmaE Inhibits RseP->RseA Cleaves ClpXP ClpXP RseP->ClpXP Signal RNA Polymerase RNA Polymerase sigmaE->RNA Polymerase Binds ClpXP->RseA Degrades Stress Response Genes Stress Response Genes RNA Polymerase->Stress Response Genes Transcription This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Membrane Disruption->Misfolded OMPs

Gram-Negative σE Stress Response
Gram-Positive Bacteria: Two-Component Systems

In Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, cell envelope stress is often sensed by two-component systems (TCSs). For instance, the LiaRS system in B. subtilis is activated by a wide range of cell envelope perturbing agents.

Gram_Positive_Stress_Response cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm LiaS LiaS (Sensor Kinase) LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates LiaF LiaF (Inhibitor) LiaF->LiaS Inhibits LiaR_P LiaR-P LiaR->LiaR_P Stress Response Genes (liaIH) Stress Response Genes (liaIH) LiaR_P->Stress Response Genes (liaIH) Activates Transcription This compound This compound Membrane Perturbation Membrane Perturbation This compound->Membrane Perturbation Membrane Perturbation->LiaF Inactivates

Gram-Positive LiaRS Stress Response

Experimental Workflow for Synergy Assessment

A logical workflow for assessing the synergistic potential of this compound with an antimicrobial agent is outlined below.

Experimental_Workflow A Determine MIC of each agent alone B Perform Checkerboard Assay A->B C Calculate FIC Index B->C D Interpret Synergy, Additivity, or Antagonism C->D E Perform Time-Kill Curve Assay for synergistic combinations D->E If Synergy G Investigate Mechanism of Action (e.g., membrane permeabilization assays) D->G Further Investigation F Analyze rate of killing E->F

Workflow for Synergy Assessment

Conclusion

This compound represents a promising synergistic agent with the potential to enhance the efficacy of a wide range of antimicrobial compounds. Its membrane-disrupting mechanism of action provides a clear rationale for its ability to potentiate other drugs. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers and drug development professionals to explore the synergistic applications of this compound in the ongoing effort to combat antimicrobial resistance. Further research is warranted to explore a broader range of synergistic combinations and to translate these findings into novel therapeutic strategies.

References

Application Note and Protocol: Preparation of 18:0 EPC Chloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt), a synthetic cationic lipid widely used in the formulation of liposomes for drug and nucleic acid delivery.

Introduction

This compound is a cationic derivative of phospholipids (B1166683) composed of biological metabolites linked by ester bonds.[1][2] Due to its positive charge, biodegradability, and low toxicity, it is a critical component in the development of delivery systems such as lipid nanoparticles (LNPs) for therapeutic molecules.[1][3] Proper preparation and storage of a concentrated stock solution are crucial for ensuring the reproducibility and efficacy of downstream applications, including liposome (B1194612) formulation and transfection experiments. This protocol outlines the necessary steps to prepare a stable and accurate this compound stock solution from either a solid powder or a pre-dissolved format.

Data Summary

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Full Chemical Name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[1]
Synonyms 18:0 EPC (Cl Salt)[1][2][3]
Molecular Formula C₄₆H₉₃NO₈PCl[3]
Formula Weight 854.66 g/mol [3]
Purity >99% (typical)[3]
Physical Form Crystalline solid or oil[4][5]
Recommended Solvents Chloroform (B151607), Methylene Chloride, Ethanol (B145695)[3][6][7]
Recommended Storage -20°C (Solid)[3]

Experimental Protocols

This section details the procedures for preparing a 10 mg/mL stock solution of this compound. The recommended solvent for most biological applications is high-purity ethanol, as it is miscible with aqueous solutions and less toxic to cells than chlorinated solvents.[7][8]

Required Materials and Equipment
  • Lipid: this compound powder or in chloroform

  • Solvent: Anhydrous, 200-proof ethanol (EtOH)

  • Inert Gas: Argon or Nitrogen gas cylinder with a regulator

  • Glassware: Borosilicate glass vials with PTFE-lined screw caps, volumetric flasks

  • Pipettes: Calibrated micropipettes and/or glass pipettes

  • Balance: Analytical balance (accurate to 0.01 mg)

  • Equipment: Fume hood, vortex mixer, sonicator (optional), rotary evaporator (if starting from solvent), vacuum pump (optional)

Protocol 1: From Solid Lipid Powder

This protocol is for preparing a 10 mg/mL stock solution from a powdered or solid form of the lipid.

  • Equilibration: Allow the vial containing the solid this compound to warm to room temperature for at least 30 minutes before opening to prevent water condensation.[4]

  • Weighing: In a fume hood, accurately weigh the desired amount of lipid (e.g., 10.0 mg) into a clean, dry glass vial.

  • Solvent Addition: Calculate the required volume of ethanol. For a 10 mg/mL solution, add 1.0 mL of anhydrous ethanol to the 10.0 mg of lipid.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the lipid does not dissolve completely, gentle warming (up to 40-50°C) and brief sonication can be applied until the solution is clear.[7][9]

  • Inert Gas Overlay: Once fully dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen gas for 15-30 seconds to displace oxygen and prevent lipid oxidation.

  • Sealing and Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra security and store at the recommended temperature (see Section 4.0).

Protocol 2: From Lipid in Chloroform

This protocol is for preparing a 10 mg/mL stock solution when the lipid is supplied dissolved in chloroform.

  • Solvent Removal: In a fume hood, dispense the desired volume of the lipid-chloroform solution into a clean, round-bottom flask or glass vial. Evaporate the chloroform using a gentle stream of nitrogen or argon gas.[7] Alternatively, use a rotary evaporator.

  • High Vacuum Drying: Place the vessel containing the lipid film under a high vacuum for at least 1-2 hours to remove any residual chloroform.[7][8]

  • Reconstitution: Once a dry lipid film is obtained, add the calculated volume of anhydrous ethanol to achieve the final concentration of 10 mg/mL.

  • Dissolution & Storage: Follow steps 4-6 from Protocol 1 to ensure complete dissolution and proper storage under an inert atmosphere.

Visualization of Workflows and Concepts

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: this compound equilibrate Equilibrate to Room Temp start->equilibrate dry Dry Lipid Film (from Solvent) start->dry weigh Weigh Solid Lipid equilibrate->weigh add_solvent Add Anhydrous Ethanol weigh->add_solvent dry->add_solvent dissolve Vortex / Sonicate / Warm add_solvent->dissolve check Solution Clear? dissolve->check check->dissolve No inert_gas Flush with Inert Gas (Ar/N2) check->inert_gas Yes seal Seal Vial Tightly inert_gas->seal store Store at -20°C to -80°C seal->store end End: Stock Solution Ready store->end G cluster_factors Degradation Factors (Minimize) cluster_protection Protective Measures (Maximize) center This compound Stock Solution Stability inert_gas Inert Atmosphere (Argon/Nitrogen) center->inert_gas maintained by low_temp Low Temperature (-20°C to -80°C) center->low_temp maintained by dry_solvent Anhydrous Solvent center->dry_solvent maintained by dark Amber Vials / Dark center->dark maintained by oxidation Oxidation oxidation->center reduces hydrolysis Hydrolysis hydrolysis->center reduces light Photodegradation light->center reduces

References

Application Notes and Protocols for 18:0 EPC Chloride in Artificial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride), a synthetic cationic phospholipid, is a valuable tool for the creation of artificial cell membranes. Its fully saturated 18-carbon acyl chains and positively charged headgroup contribute to the formation of stable, well-defined lipid bilayers. These model membranes are instrumental in a wide range of research applications, from fundamental biophysical studies to the development of novel drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in creating artificial cell membranes for research and drug development.

Physicochemical Properties of this compound Bilayers

Quantitative data for bilayers composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a close structural analog of 18:0 EPC, provide a strong indication of the expected properties of 18:0 EPC membranes. The primary difference is the ethyl group on the phosphate, which is not expected to dramatically alter the core bilayer properties compared to the methyl group in DSPC.

PropertyApproximate ValueMethodReference
Phase Transition Temperature (Tm) ~55 °CDifferential Scanning Calorimetry (DSC)[1][2]
Area per Lipid (Gel Phase) ~63.8 ŲMolecular Dynamics (MD) Simulations[3][4]
Bilayer Thickness (Gel Phase) ~5.5 nmAtomic Force Microscopy (AFM)[5]

Applications and Experimental Protocols

Preparation of 18:0 EPC Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are widely used as models for cell membranes and as drug delivery vehicles. The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes of a defined size.

Protocol: Thin-Film Hydration and Extrusion of 18:0 EPC Liposomes

Materials:

  • This compound powder

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of 18:0 EPC (~60-65°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under a stream of nitrogen gas for at least 30 minutes, followed by further drying under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of 18:0 EPC (~60-65°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the warm water bath for 1-2 hours. This process allows the lipids to swell and form multilamellar vesicles (MLVs).[6]

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tm of the lipid (~60-65°C).

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Pass the lipid suspension through the membrane a minimum of 11 times. This process of repeated extrusion will generate small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

    • The resulting liposome (B1194612) suspension can be stored at 4°C for short-term use. For long-term storage, it is recommended to use them as fresh as possible.

Workflow for Liposome Preparation by Thin-Film Hydration

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion a Dissolve 18:0 EPC in Chloroform/Methanol b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film under Nitrogen and Vacuum b->c d Add Warm Hydration Buffer c->d e Incubate above Tm to form MLVs d->e f Pass through Polycarbonate Membrane e->f g Formation of Unilamellar Vesicles f->g

Caption: Workflow for preparing 18:0 EPC liposomes.

Reconstitution of Membrane Proteins

Reconstituting purified membrane proteins into artificial lipid bilayers is crucial for studying their function in a controlled environment. 18:0 EPC liposomes can provide a stable and well-defined membrane matrix for such studies.

Protocol: Membrane Protein Reconstitution into 18:0 EPC Vesicles by Detergent Removal

Materials:

  • Pre-formed 18:0 EPC unilamellar vesicles (from Protocol 1)

  • Purified membrane protein solubilized in a suitable detergent (e.g., octyl glucoside, DDM)

  • Detergent removal system (e.g., dialysis cassette, Bio-Beads)

  • Buffer for reconstitution

Procedure:

  • Detergent Solubilization of Liposomes:

    • To the pre-formed 18:0 EPC liposome suspension, add the same detergent used to solubilize the protein dropwise while stirring gently.

    • Continue adding detergent until the solution becomes clear, indicating the formation of lipid-detergent mixed micelles. The exact amount of detergent will depend on the lipid concentration and the specific detergent used.

  • Incorporation of Protein:

    • Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelle solution. The lipid-to-protein ratio should be optimized for the specific protein and application.

    • Incubate the mixture for a short period (e.g., 30 minutes) at a temperature that maintains protein stability.

  • Detergent Removal:

    • Remove the detergent from the protein-lipid-detergent mixture to allow for the formation of proteoliposomes. This can be achieved by:

      • Dialysis: Place the mixture in a dialysis cassette with a suitable molecular weight cut-off and dialyze against a large volume of detergent-free buffer for 24-48 hours, with several buffer changes.

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation. The beads will bind the detergent, which can then be removed by decanting the proteoliposome suspension.

  • Characterization:

    • The resulting proteoliposomes can be characterized for protein incorporation efficiency, orientation, and functional activity.

Workflow for Membrane Protein Reconstitution

Protein_Reconstitution A 18:0 EPC Liposomes D Lipid-Detergent Mixed Micelles A->D B Detergent B->D C Purified Membrane Protein (in detergent) E Protein-Lipid-Detergent Complexes C->E D->E F Detergent Removal (Dialysis or Bio-Beads) E->F G Proteoliposomes F->G

Caption: Workflow for membrane protein reconstitution.

Drug-Membrane Interaction Studies

Understanding how a drug molecule interacts with the cell membrane is a critical aspect of drug development. Artificial membranes made from 18:0 EPC can be used to study these interactions using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with the phase transition of the lipid bilayer, which can be perturbed by the presence of a drug molecule.[7][8]

Protocol: Investigating Drug-Membrane Interactions using DSC

Materials:

  • This compound powder

  • Drug of interest

  • Buffer (e.g., PBS, pH 7.4)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of 18:0 EPC by hydrating a thin film of the lipid with buffer, as described in Protocol 1 (steps 1 and 2), but without the extrusion step.

    • Prepare a series of samples with varying concentrations of the drug of interest. The drug can be co-dissolved with the lipid in the organic solvent before film formation or added to the hydration buffer.

    • A control sample of pure 18:0 EPC MLVs should also be prepared.

  • DSC Analysis:

    • Load the liposome suspensions into DSC pans. An equal volume of buffer should be used in the reference pan.

    • Scan the samples over a temperature range that encompasses the phase transition of 18:0 EPC (e.g., 30°C to 70°C) at a controlled heating and cooling rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • A shift in the Tm, a broadening of the transition peak, or a change in ΔH in the presence of the drug indicates an interaction with the lipid bilayer. These changes can provide insights into the location and nature of the drug-membrane interaction.[7]

Workflow for DSC-based Drug-Membrane Interaction Study

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Prepare 18:0 EPC Lipid Film B Hydrate with Buffer ( +/- Drug) to form MLVs A->B C Load Sample into DSC Pans B->C D Temperature Scan C->D E Analyze Thermograms (Tm, ΔH) D->E F Interpret Drug-Membrane Interaction E->F

Caption: Workflow for studying drug-membrane interactions.

Cationic Lipid Signaling Pathway

Cationic lipids, including those based on EPC, can activate intracellular signaling pathways.[9] This is an important consideration in drug delivery and transfection applications, as these lipids are not merely inert carriers. The diagram below illustrates a generalized signaling pathway that can be activated by cationic liposomes.

Signaling Pathway Activated by Cationic Lipids

Cationic_Lipid_Signaling cluster_receptors Receptor Interaction cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Cationic_Liposome Cationic Liposome (e.g., 18:0 EPC-based) GPCR G-Protein Coupled Receptor Cationic_Liposome->GPCR TLR4 Toll-like Receptor 4 Cationic_Liposome->TLR4 Cell_Membrane Cell Membrane PI3K PI3-Kinase GPCR->PI3K PLC Phospholipase C GPCR->PLC MAPK MAP Kinases (ERK1/2, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB IRF3 IRF3 TLR4->IRF3 PI3K->MAPK Calcium_Release Intracellular Ca2+ Release PLC->Calcium_Release Gene_Expression Gene Expression (Co-stimulatory molecules, Chemokines) MAPK->Gene_Expression Cytokine_Secretion Cytokine Secretion (IL-6, TNF-α, IFN-β) NFkB->Cytokine_Secretion IRF3->Cytokine_Secretion

Caption: Cationic lipid-activated signaling pathways.

Conclusion

This compound is a versatile and valuable tool for the creation of artificial cell membranes. Its well-defined properties and stability make it suitable for a wide range of applications in research and drug development. The protocols and data provided in this document offer a starting point for researchers to effectively utilize 18:0 EPC in their studies of membrane biophysics, protein function, and drug-membrane interactions. As with any experimental system, optimization of the provided protocols for specific applications is encouraged to achieve the best results.

References

Application Notes and Protocols for the Characterization of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic cationic phospholipid of significant interest in the field of drug delivery, particularly for the formulation of lipid-based nanoparticles (LNPs) for nucleic acid therapies.[1][2] Its cationic nature facilitates the encapsulation of negatively charged payloads such as mRNA and siRNA, while its biodegradable properties are advantageous for in vivo applications.[1][2] Accurate and robust analytical characterization of this compound is critical for quality control, formulation development, and regulatory compliance.

These application notes provide a comprehensive overview of the key analytical techniques for the physicochemical characterization of this compound. Detailed experimental protocols are provided to guide researchers in implementing these methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride[3]
Synonyms 1,2-dioctadecanoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[3]
CAS Number 328268-13-9[3][4]
Molecular Formula C₄₆H₉₃ClNO₈P[3]
Molecular Weight 854.67 g/mol [4]
Exact Mass 853.6327 u
Appearance White to off-white powder-
Purity >99%[3]
Storage -20°C[3][4]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful technique for assessing the purity and quantifying this compound. Since phospholipids (B1166683) lack a strong UV chromophore, these mass-based detectors are ideal.

Experimental Protocol: HPLC-ELSD/CAD

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol (B129727)/Isopropanol (80:20 v/v) with 0.1% Formic Acid

    • Gradient:

      • 0-5 min: 80% B

      • 5-20 min: 80% to 100% B

      • 20-25 min: 100% B

      • 25.1-30 min: 80% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample to be analyzed in methanol to a final concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

Data Presentation

Table 2: Expected HPLC Performance for this compound Analysis

ParameterExpected Value
Retention Time ~15 - 20 min (dependent on exact conditions and column)
Linearity (R²) >0.995
Limit of Detection (LOD) ~5-10 ng on column
Limit of Quantification (LOQ) ~15-30 ng on column
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: These values are illustrative and should be established during method validation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Analyte Sample prep_stock->prep_sample filter Filter all solutions (0.22 µm) prep_cal->filter prep_sample->filter hplc_system HPLC System with C18 Column filter->hplc_system Inject elsd_cad ELSD/CAD Detector hplc_system->elsd_cad acquire Acquire Chromatograms elsd_cad->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Purity and Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a crucial tool for confirming the identity of this compound by providing an accurate mass measurement and fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion Conditions:

    • Solvent: Methanol with 0.1% formic acid

    • Flow Rate: 5-10 µL/min

    • Sample Concentration: 10-50 µg/mL

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 300°C

    • Mass Range: m/z 100-1000

  • Tandem MS (MS/MS) for Fragmentation:

    • Select the precursor ion [M]⁺.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions.

Data Presentation

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Precursor Ion [M]⁺ (monoisotopic) m/z 853.6327
Common Fragment Ions * m/z 184.0739 (Phosphocholine head group)
  • Loss of the ethyl group from the phosphate

  • Loss of the stearoyl fatty acid chains |

Note: The fragmentation pattern will be specific to the instrument and conditions used.

MS_Fragmentation cluster_frags Major Fragments parent This compound [M]⁺ m/z 853.63 frag1 Phosphocholine Head Group m/z 184.07 parent->frag1 CID frag2 Loss of Ethyl Group [M-C₂H₅]⁺ parent->frag2 CID frag3 Loss of Stearoyl Chain [M-C₁₈H₃₅O]⁺ parent->frag3 CID

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The application of these methods is essential for ensuring the quality, consistency, and efficacy of this critical component in advanced drug delivery systems. It is important to note that the specific parameters and expected results provided are illustrative and should be validated for each specific instrument and application.

References

Application Notes and Protocols for 18:0 EPC Chloride in Protein-Lipid Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) chloride is a synthetic, cationic phospholipid increasingly utilized in the study of protein-lipid interactions. Its unique properties, including a net positive charge and saturated acyl chains, make it a valuable tool for investigating the influence of membrane charge and fluidity on protein function, localization, and assembly. These application notes provide an overview of the utility of 18:0 EPC chloride and detailed protocols for its use in creating model membrane systems to probe these critical biological interactions.

The stable, well-defined nature of this compound allows for the creation of reproducible liposomal and supported lipid bilayer systems.[1] Its cationic headgroup can mimic positively charged domains in biological membranes, which are crucial for the recruitment and activation of various peripheral and integral membrane proteins. Furthermore, the saturated 18-carbon acyl chains contribute to a higher phase transition temperature, enabling the study of membrane dynamics and protein interactions in more ordered lipid environments.[2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C46H93ClNO8P[6][7][8][9]
Molecular Weight 854.67 g/mol [9]
Purity >99%[8]
Charge Cationic[1]
Acyl Chains Two 18-carbon saturated tails (distearoyl)[6][9]
Storage Temperature -20°C[8][9]
Critical Synergistic Concentration (with eugenol (B1671780) against E. coli) 2.34-2.93 μM[10][11][12]
Inferred Main Phase Transition Temperature (Tm) ~55°C (based on DSPC)[2][4][13]

Applications in Protein-Lipid Interaction Studies

Investigating the Role of Cationic Lipids in Cellular Signaling

Cationic lipids are known to act as co-adjuvants in vaccine formulations by stimulating immune responses.[14] Liposomes containing this compound can be used as a model system to study how cationic membrane surfaces interact with and activate components of the immune system. For instance, 18:0 EPC has been shown to upregulate the expression of co-stimulatory molecules CD80 and CD86 on dendritic cells, suggesting a role in T-cell activation.[14] The precise mechanisms of how 18:0 EPC-containing membranes interact with cell surface receptors and downstream signaling pathways can be dissected using in vitro binding and cell-based assays.

Signaling Pathway Involving Cationic Lipid-Mediated Immune Cell Activation

Signaling_Pathway Potential Signaling Pathway for Cationic Lipid-Mediated Dendritic Cell Activation cluster_membrane Cell Membrane Cationic_Liposome 18:0 EPC Liposome (B1194612) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLRs) Cationic_Liposome->Cell_Surface_Receptor Interaction Signal_Transduction Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction NFkB_Independent_Pathway NF-κB Independent Pathway Signal_Transduction->NFkB_Independent_Pathway Upregulation Upregulation of Co-stimulatory Molecules NFkB_Independent_Pathway->Upregulation CD80_CD86 CD80 & CD86 Upregulation->CD80_CD86 T_Cell_Activation T-Cell Activation CD80_CD86->T_Cell_Activation

Caption: Cationic lipid-mediated dendritic cell activation pathway.

Modulating Membrane Protein Function

The charge of the lipid headgroups in the vicinity of a membrane protein can significantly influence its conformation and activity. Liposomes formulated with this compound provide a platform to study how a positively charged membrane environment affects the function of ion channels, transporters, and receptors. For example, the activity of certain chloride channels is known to be modulated by fatty acids, and the charged environment provided by 18:0 EPC could further influence these interactions.[15]

Enhancing Drug Delivery and Cellular Uptake

The cationic nature of 18:0 EPC facilitates the interaction of liposomes with negatively charged cell membranes, potentially enhancing the cellular uptake of encapsulated therapeutic agents.[16][17][18] The mechanisms of internalization, such as endocytosis, can be investigated using fluorescently labeled liposomes containing 18:0 EPC. Understanding these uptake pathways is crucial for the rational design of lipid-based drug delivery systems.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the lipid film hydration and extrusion method.

Materials:

  • This compound powder

  • Other lipids as required (e.g., a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES-buffered saline, PBS)

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of this compound and any other lipids and dissolve them in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a stream of nitrogen gas for 10-15 minutes, followed by desiccation under vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm in the mixture (for 18:0 EPC, use a temperature >55°C).

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs of a uniform size distribution.

    • The resulting liposome suspension can be stored at 4°C.

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow Workflow for 18:0 EPC Liposome Preparation Start Start Lipid_Dissolution Dissolve 18:0 EPC and other lipids in chloroform Start->Lipid_Dissolution Film_Formation Form thin lipid film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Solvent_Removal Complete solvent removal (Nitrogen stream & vacuum) Film_Formation->Solvent_Removal Hydration Hydrate lipid film with buffer (T > Tm) Solvent_Removal->Hydration Extrusion Extrude through polycarbonate membrane (e.g., 100 nm) Hydration->Extrusion LUV_Formation Formation of Large Unilamellar Vesicles (LUVs) Extrusion->LUV_Formation Storage Store at 4°C LUV_Formation->Storage End End Storage->End

Caption: Step-by-step workflow for preparing 18:0 EPC liposomes.

Protocol 2: Reconstitution of a Membrane Protein into 18:0 EPC Liposomes

This protocol details the incorporation of a purified membrane protein into pre-formed 18:0 EPC-containing liposomes.

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, Triton X-100)

  • Pre-formed 18:0 EPC liposomes (from Protocol 1)

  • Bio-Beads or dialysis cassette for detergent removal

  • Buffer for reconstitution

Procedure:

  • Detergent Solubilization of Liposomes:

    • To the pre-formed liposome suspension, add the same detergent used for protein purification to a concentration that destabilizes the liposomes.

  • Protein Incorporation:

    • Add the purified membrane protein to the detergent-destabilized liposomes at the desired lipid-to-protein ratio.

    • Incubate the mixture for 1-2 hours at a temperature above the Tm of the lipids with gentle agitation.

  • Detergent Removal:

    • Remove the detergent by adding Bio-Beads to the mixture and incubating for several hours or overnight at 4°C with gentle rocking. Alternatively, perform dialysis against a large volume of detergent-free buffer for 24-48 hours with several buffer changes.

  • Proteoliposome Isolation:

    • Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient centrifugation (e.g., using a sucrose (B13894) or iodixanol (B1672021) gradient).

    • Collect the fraction containing the proteoliposomes.

Protocol 3: Fluorescence Quenching Assay for Protein-Lipid Binding

This assay measures the binding of a protein to 18:0 EPC-containing liposomes by monitoring the quenching of intrinsic tryptophan fluorescence of the protein by a lipid-soluble quencher incorporated into the liposomes.

Materials:

  • Purified protein with intrinsic tryptophan fluorescence

  • 18:0 EPC liposomes containing a quenching lipid (e.g., a brominated phospholipid)

  • Control 18:0 EPC liposomes without the quencher

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein in a suitable buffer.

    • Prepare serial dilutions of the quencher-containing liposomes and control liposomes.

  • Fluorescence Measurement:

    • Place the protein solution in a cuvette and measure the baseline tryptophan fluorescence (Excitation: ~295 nm, Emission: ~330-350 nm).

    • Titrate the liposome suspension (either control or quencher-containing) into the protein solution in small aliquots.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Data Analysis:

    • Calculate the fractional quenching (F/F0) for each liposome concentration, where F is the fluorescence in the presence of quencher liposomes and F0 is the fluorescence in the presence of control liposomes.

    • Plot the fractional quenching as a function of the accessible quencher concentration to determine the binding affinity (e.g., by fitting to a binding isotherm).

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from protein-lipid interaction studies using this compound.

ProteinLipid CompositionMethodBinding Affinity (Kd)Stoichiometry (n)Thermodynamic Parameters (ΔH, ΔS)
Protein X100% 18:0 EPCFluorescence Quenchinge.g., 5.2 ± 0.5 µMe.g., 1:20 (protein:lipid)N/A
Protein X50% 18:0 EPC, 50% DSPCSurface Plasmon Resonancee.g., 10.8 ± 1.2 µMN/AN/A
Protein Y10% 18:0 EPC, 90% DSPCIsothermal Titration Calorimetrye.g., 2.5 ± 0.3 µMe.g., 1:15 (protein:lipid)e.g., ΔH = -5.3 kcal/mol, -TΔS = -2.1 kcal/mol

Note: The data in this table are illustrative examples and should be replaced with experimentally determined values.

Conclusion

This compound is a versatile tool for elucidating the complex interplay between proteins and lipid membranes. Its distinct cationic nature and saturated acyl chains allow for the systematic investigation of how membrane charge and physical state influence protein behavior. The protocols provided herein offer a starting point for researchers to design and execute a variety of experiments to gain deeper insights into protein-lipid interactions, with implications for cell biology, immunology, and drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: 18:0 EPC Chloride Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 18:0 EPC chloride liposome (B1194612) suspension is showing visible aggregation and sedimentation over time. What is causing this and how can I fix it?

Answer:

Visible aggregation and sedimentation are signs of poor colloidal stability. This instability is primarily caused by a reduction in the repulsive forces between liposomes, allowing them to approach each other and clump together. For cationic liposomes like this compound, several factors can be at play.

Potential Causes and Troubleshooting Steps:

  • Low Zeta Potential: The positive charge of this compound imparts a positive zeta potential, which creates electrostatic repulsion between vesicles. A zeta potential of greater than +30 mV is generally recommended for good colloidal stability.[1]

    • Solution: Measure the zeta potential of your formulation using Dynamic Light Scattering (DLS). If it is below +30 mV, consider the following:

      • Ionic Strength of the Buffer: High ionic strength buffers can compress the electrical double layer around the liposomes, shielding the surface charge and reducing repulsive forces.[1] Try preparing your liposomes in a lower ionic strength buffer (e.g., 1-10 mM) or in deionized water.

      • pH of the Medium: Ensure the pH of your buffer is not causing a reduction in surface charge. While 18:0 EPC has a permanent positive charge, interactions with buffer components can be pH-dependent.

  • Inappropriate Storage Temperature: Storing liposomes near their phase transition temperature (Tc) can increase membrane fluidity and promote fusion. 18:0 EPC, being fully saturated with 18-carbon acyl chains, has a high Tc (similar to DSPC's Tc of ~55°C), making its membrane rigid at room and refrigerated temperatures.[2][3] However, temperature fluctuations can still be detrimental.

    • Solution: Store liposome suspensions at a constant temperature, typically 4°C, to minimize kinetic energy and the chance of collisions.[2][4] Do not freeze aqueous liposome suspensions unless a specific cryoprotectant and protocol are used, as ice crystal formation can rupture the vesicles.[5]

  • Lipid Composition: The inherent rigidity of the 18:0 EPC bilayer may not be sufficient on its own to prevent aggregation, especially at high concentrations.

    • Solution: Incorporate cholesterol into your formulation. Cholesterol acts as a "stability buffer" by inserting into the lipid bilayer, increasing the packing of phospholipids, and reducing membrane flexibility, which can help prevent fusion and aggregation.[1][6][7] A common starting point is a 2:1 or 1:1 molar ratio of 18:0 EPC to cholesterol.

FAQ 2: I am observing a significant leakage of my encapsulated hydrophilic drug from the this compound liposomes. What are the likely causes?

Answer:

Leakage of encapsulated contents indicates a loss of membrane integrity. This can be due to either chemical degradation of the lipids or physical disruption of the bilayer.

Potential Causes and Troubleshooting Steps:

  • Chemical Degradation (Hydrolysis): Phospholipids, including 18:0 EPC, contain ester bonds that are susceptible to hydrolysis.[2][4] This process cleaves the fatty acid chains from the glycerol (B35011) backbone, producing lysophospholipids (e.g., lyso-EPC).[2][4] Lysolipids act as detergents and can destabilize the bilayer, creating pores and leading to leakage.[4]

    • Solution:

      • Control pH: The rate of hydrolysis is significantly influenced by pH. It is accelerated at both acidic and alkaline pH. Maintain the pH of your liposome suspension as close to neutral (pH 6.5-7.5) as possible using a suitable buffer.[5][8][9]

      • Control Temperature: Hydrolysis is also temperature-dependent. Storing your liposomes at 4°C will significantly slow down the hydrolysis rate compared to room temperature.[2][4]

      • Use High-Purity Lipids: Ensure the starting this compound is of high purity and has not already undergone significant degradation.

  • Physical Instability:

    • Osmotic Stress: A significant mismatch between the osmolarity of the internal aqueous core and the external buffer can create an osmotic gradient, causing water to move across the membrane and potentially rupture the vesicles.

      • Solution: Ensure that the buffer used for hydration and the external buffer are iso-osmotic. This can be achieved by using the same buffer for both or by performing dialysis against the desired final buffer.

    • Improper Storage: As mentioned previously, freezing and thawing can fracture liposomes.[5] Storing at elevated temperatures increases membrane permeability.

      • Solution: Store at 4°C. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is the most effective method to prevent hydrolysis and maintain stability.[10]

FAQ 3: My liposome size increases and the polydispersity index (PDI) worsens during storage. What does this indicate?

Answer:

An increase in the mean particle size and PDI, as measured by DLS, is a quantitative indicator of physical instability. It typically points to vesicle fusion or aggregation.

Potential Causes and Troubleshooting Steps:

  • Vesicle Fusion: Liposomes can merge to form larger vesicles, a process driven by the thermodynamic instability of highly curved small vesicles. This is more common in formulations with lower bilayer rigidity.

    • Solution:

      • Incorporate Cholesterol: As detailed in FAQ 1, cholesterol increases bilayer rigidity and stability, reducing the tendency for fusion.[1][6]

      • Optimize Lipid Concentration: Very high concentrations of liposomes can increase the frequency of collisions, leading to a higher rate of fusion and aggregation. If possible, test for stability at a lower lipid concentration.

  • Aggregation: This is the clumping of distinct vesicles without the merging of their bilayers.

    • Solution:

      • Check Zeta Potential: As described in FAQ 1, a low zeta potential is a primary cause of aggregation for charged liposomes. Ensure it is sufficiently high (> +30 mV).[1]

      • Add a Steric Stabilizer (PEGylation): Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], DSPE-PEG(2000)) can provide a "stealth" coating. This polymer layer creates a steric barrier that physically prevents vesicles from getting close enough to aggregate.[11]

Quantitative Data Summary

The stability of liposomes is highly dependent on formulation and storage parameters. The following tables summarize key quantitative data gathered from literature.

Table 1: Influence of Formulation Parameters on Liposome Stability

Parameter Condition Effect on Stability Reference
Zeta Potential > +30 mV or < -30 mV Good: Provides electrostatic repulsion, preventing aggregation. [1]
+20 mV Poor: Insufficient charge to prevent aggregation. [1]
Cholesterol Content 0 mol% Lower stability, higher membrane permeability. [6][7]
30-50 mol% Increased bilayer rigidity, reduced permeability, enhanced stability. [6][12]
Acyl Chain Saturation Saturated (e.g., 18:0) High Tc (~55°C), rigid bilayer at 37°C, more stable, less permeable. [2][3]

| | Unsaturated (e.g., 18:1) | Low Tc, fluid bilayer at 37°C, less stable, more prone to leakage and oxidation. |[13] |

Table 2: Influence of Storage Conditions on Liposome Stability

Parameter Condition Effect on Stability Reference
Temperature 4°C Recommended for aqueous storage; minimizes hydrolysis and oxidation. [2][4]
25°C (Room Temp) Increased rate of lipid hydrolysis and degradation. [8][13]
> 37°C Significant acceleration of chemical degradation. [13][14]
pH 6.5 - 7.5 Optimal range; minimizes acid and base-catalyzed hydrolysis. [8][9]
< 4.0 or > 8.0 Increased rate of phospholipid hydrolysis. [4][15][16]
Storage Form Aqueous Suspension Susceptible to hydrolysis over weeks to months. [5]

| | Lyophilized Powder | Greatly enhanced long-term stability (months to years). |[10][13] |

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can then be downsized.[2]

Materials:

  • This compound

  • Cholesterol (optional)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

Methodology:

  • Lipid Dissolution: Weigh the desired amounts of this compound and cholesterol (if used) and dissolve them in a sufficient volume of the organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tc of the lipid mixture (e.g., 60-65°C for 18:0 EPC) to ensure proper lipid mixing. Apply a vacuum to evaporate the solvent, which will result in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Film Drying: Continue to apply the vacuum for at least 1-2 hours (or overnight under a high vacuum) to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer, pre-heated to the same temperature as the film formation (60-65°C), to the flask.

  • Vesicle Formation: Agitate the flask by hand or continue rotation on the evaporator (without vacuum) for 30-60 minutes until all the lipid film is suspended, forming a milky suspension of MLVs.

  • Downsizing (Optional but Recommended): To obtain smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be extruded. Force the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder, always keeping the apparatus above the lipid Tc.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the mean vesicle size, polydispersity index (PDI), and zeta potential.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer it was prepared in to achieve a suitable scattering intensity (this is instrument-dependent, but typically a 1:50 or 1:100 dilution is a good starting point).

  • Size and PDI Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions. The result will provide the Z-average diameter (mean size) and the PDI (a measure of the width of the size distribution; a PDI < 0.2 is generally considered monodisperse).[3]

  • Zeta Potential Measurement:

    • Dilute the sample as before, but use a folded capillary cell or other appropriate electrode cuvette.

    • Place the cell in the instrument.

    • Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

Visualizations

G issue Instability Observed (Aggregation, Leakage, Size Change) check_physical Assess Physical Stability issue->check_physical Physical signs? check_chemical Assess Chemical Stability issue->check_chemical Leakage? dls Measure Size, PDI, Zeta Potential (DLS) check_physical->dls hplc Analyze for Lipid Degradation (HPLC, TLC) check_chemical->hplc zeta_low Zeta Potential < +30 mV? dls->zeta_low size_increase Size/PDI Increasing? dls->size_increase fix_zeta Action: - Lower buffer ionic strength - Check pH zeta_low->fix_zeta Yes stable Stable Liposome Formulation zeta_low->stable No fix_fusion Action: - Add Cholesterol - Add DSPE-PEG - Optimize lipid concentration size_increase->fix_fusion Yes size_increase->stable No hydrolysis Hydrolysis Products Detected? hplc->hydrolysis fix_hydrolysis Action: - Store at 4°C - Buffer to pH 6.5-7.5 - Lyophilize for long-term storage hydrolysis->fix_hydrolysis Yes hydrolysis->stable No

Caption: Troubleshooting workflow for this compound liposome instability.

G epc 18:0 EPC (Phosphatidylcholine) hydrolysis Ester Hydrolysis epc->hydrolysis h2o Water (H₂O) h2o->hydrolysis catalysts Catalysts: - H⁺ (acid) - OH⁻ (base) - Heat catalysts->hydrolysis lyso Lyso-EPC hydrolysis->lyso Product 1 ffa Stearic Acid (Free Fatty Acid) hydrolysis->ffa Product 2 destabilization Bilayer Destabilization lyso->destabilization Detergent-like effect leakage Drug Leakage destabilization->leakage

Caption: Chemical degradation pathway of 18:0 EPC via hydrolysis.

References

Technical Support Center: 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the solubility and handling of this cationic phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is 18:0 EPC chloride and what are its common applications?

A1: this compound is a synthetic, cationic phospholipid with two saturated 18-carbon acyl chains (stearic acid).[1][2][3] Its positive charge, conferred by the ethylphosphocholine headgroup, allows it to interact with negatively charged molecules like nucleic acids (DNA, RNA), making it a valuable component in drug delivery systems such as liposomes and lipid nanoparticles (LNPs) for gene therapy and vaccine development.[4][5] It is considered biodegradable and has low toxicity.[1][2][3]

Q2: I am trying to dissolve this compound in an aqueous buffer (e.g., PBS, water), but it's not dissolving. What am I doing wrong?

A2: This is a common issue. Due to its structure—a hydrophilic headgroup and two long hydrophobic tails—this compound is an amphipathic molecule. It does not form a true, clear solution in water like a simple salt. Instead, when dispersed in an aqueous medium above a certain concentration, known as the Critical Micelle Concentration (CMC), the molecules self-assemble into structures like micelles or liposomes.[6] This typically results in a cloudy, opalescent, or milky suspension. You are not doing anything wrong, but the expectation of a clear solution is incorrect for this type of lipid in water.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents. The most common and effective solvent is chloroform (B151607) or a mixture of chloroform and methanol.[7] Some suppliers also report solubility in ethanol.[8] These solvents are used to create a stock solution and ensure that the lipid is fully dissolved and monomeric before subsequent procedures like forming a lipid film.

Q4: What is the proper way to prepare an aqueous dispersion of this compound for liposome (B1194612) formulation?

A4: The standard and most effective method is the thin-film hydration technique .[9][10][11] This process avoids directly adding the powdered lipid to water. It involves first dissolving the lipid in an organic solvent, removing the solvent to create a thin film, and then hydrating that film with your aqueous buffer. This procedure promotes the organized self-assembly of the lipids into vesicles. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: My this compound solution was fine in chloroform, but it precipitated when I added my aqueous buffer. Why?

A5: This happens because of the drastic change in solvent polarity. This compound is soluble in nonpolar organic solvents but insoluble in polar aqueous buffers. Direct mixing will cause the lipid to immediately crash out of the solution. To transition from an organic solvent to an aqueous phase, the organic solvent must be completely removed first, leaving behind a dry lipid film, which is then hydrated.[7][10][12]

Q6: How should I store this compound?

A6: Both the solid powder and stock solutions in an organic solvent should be stored under specific conditions to prevent degradation.

FormStorage TemperatureConditionsShelf Life
Solid Powder -20°CDry, protected from light>2 years if stored properly[3]
Stock Solution -20°CIn a tightly sealed vial (e.g., in chloroform or ethanol) to prevent solvent evaporationMonths to years, check supplier data
Aqueous Suspension 4°CShort-term onlyNot recommended for long-term storage due to potential for hydrolysis and aggregation[13][14]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

ProblemProbable CauseRecommended Solution
Lipid powder is difficult to weigh and handle. The lipid may be hygroscopic (absorbs moisture from the air) or have static charge.Allow the vial to warm to room temperature before opening to prevent condensation. Use an anti-static weigh boat or weigh the material directly into the dissolution vial.
The solution is clear in chloroform, but a film won't form after evaporation. The lipid concentration is too low, or the evaporation was performed incorrectly.Ensure your lipid concentration in the organic solvent is appropriate (e.g., 10-20 mg/mL).[7] When using a rotary evaporator, rotate the flask at an angle to spread the solution over a large surface area for an even, thin film.
After hydration of the lipid film, large clumps or aggregates are visible. 1. Incomplete drying of the lipid film (residual solvent).2. Hydration temperature was too low.3. Insufficient agitation during hydration.1. Ensure the lipid film is thoroughly dried under high vacuum for several hours to overnight to remove all residual solvent.[7][12]2. The hydration buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of the lipid. For saturated lipids like 18:0 EPC, this is crucial.3. Vortex or swirl the flask vigorously during the addition of the aqueous buffer to ensure the entire film is hydrated.[7]
The resulting liposome suspension is very polydisperse (contains particles of many different sizes). This is normal for multilamellar vesicles (MLVs) formed after initial hydration.The suspension needs to be processed for size reduction to form small unilamellar vesicles (SUVs). Common methods include:• Extrusion: Forcing the suspension through polycarbonate membranes of a defined pore size.[9]• Sonication: Using a bath or probe sonicator to break down large vesicles.[7][15]

Diagrams

Troubleshooting Workflow for Solubility Issues

This diagram outlines the decision-making process when encountering solubility problems with this compound.

G start Start: This compound Not Dissolving solvent_check What is the solvent? start->solvent_check organic_solvent Organic Solvent (e.g., Chloroform) solvent_check->organic_solvent Organic aqueous_buffer Aqueous Buffer (e.g., Water, PBS) solvent_check->aqueous_buffer Aqueous check_conc Is concentration too high? Try diluting or gentle warming. organic_solvent->check_conc expected_behavior Expected Behavior: Forms a cloudy suspension or micellar solution, not a clear 'true' solution. aqueous_buffer->expected_behavior use_film_hydration Correct Procedure: Use Thin-Film Hydration Method. (See Protocol Below) expected_behavior->use_film_hydration

Caption: Troubleshooting logic for this compound solubility.

Experimental Workflow: Thin-Film Hydration

This diagram illustrates the key steps for preparing liposomes using the thin-film hydration method.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve Lipid in Chloroform evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Creates Solution dry 3. Dry Film (High Vacuum) evaporate->dry Forms Thin Film hydrate 4. Hydrate Film (with Aqueous Buffer) dry->hydrate Phase Transition size_reduce 5. Size Reduction (Extrusion/Sonication) hydrate->size_reduce Forms MLVs final Final Product: Homogeneous Liposome Suspension size_reduce->final Forms SUVs/LUVs

References

Technical Support Center: Optimizing Transfection with 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing transfection efficiency with 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:0 EPC chloride and why is it used for transfection?

This compound is a cationic lipid, meaning it possesses a positively charged headgroup.[] This positive charge facilitates the complexation of negatively charged nucleic acids (like plasmid DNA, mRNA, and siRNA) into lipid-based nanoparticles known as lipoplexes.[2] These lipoplexes can then fuse with the negatively charged cell membrane, enabling the delivery of the genetic material into the cell.[2] 18:0 EPC is a saturated lipid, which can influence the rigidity and stability of the lipoplex.

Q2: What are the critical factors influencing transfection efficiency with this compound?

Successful transfection is a multifactorial process. Key parameters to consider for optimization include:

  • Health and viability of the cell line: Always use healthy, actively dividing cells that are free from contamination.[3]

  • Cell confluency: The optimal cell density at the time of transfection is crucial, as overly confluent or sparse cultures can negatively impact nucleic acid uptake. A confluency of 70-90% is often recommended for adherent cells.[4][5]

  • Quality and quantity of the nucleic acid: Use high-purity, endotoxin-free nucleic acids. The integrity of your plasmid DNA or RNA should be verified.

  • This compound:Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is a critical parameter that needs to be optimized for each cell type and nucleic acid combination.[6][7]

  • Presence or absence of serum: While lipoplex formation is typically performed in serum-free media, the transfection itself can often be carried out in the presence of serum, which can improve cell viability.[8]

Q3: Can this compound be used for in vivo studies?

Yes, this compound has been utilized in lipid nanoparticle (LNP) formulations for in vivo applications, such as the delivery of mRNA to the eye.[9][10] For in vivo use, 18:0 EPC is often combined with other lipids, such as helper lipids and PEGylated lipids, to improve stability, circulation time, and targeting.

Troubleshooting Guide

This guide addresses common problems encountered during transfection with this compound and provides potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Transfection Efficiency Suboptimal this compound to nucleic acid ratio.Perform a titration experiment to determine the optimal ratio (e.g., 1:1 to 3:1 reagent to DNA).[11]
Poor cell health or incorrect cell confluency.Use freshly passaged, healthy cells at a confluency of 70-90% for adherent cells.[4][11] For siRNA transfections, a lower confluency of ~50% may be optimal.[4]
Degraded or impure nucleic acid.Verify the integrity and purity of your DNA or RNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ≥ 1.7).[12]
Incorrect formation of lipoplexes.Ensure lipoplex formation occurs in serum-free media.[4] Optimize the incubation time for complex formation (typically 10-20 minutes at room temperature).[4]
Presence of inhibitors in the media.Avoid using antibiotics, high concentrations of phosphate, or sulfated proteoglycans during lipoplex formation and transfection.[4][13]
High Cell Toxicity/Death Excessive amount of this compound.Reduce the concentration of the this compound formulation. Perform a dose-response curve to find the optimal balance between efficiency and viability.[4]
High concentration of nucleic acid.Lower the amount of DNA or RNA used for transfection.[4]
Cells are too sensitive.Reduce the incubation time of the lipoplexes with the cells (e.g., 4-6 hours).[11] Ensure cells are healthy and not at a high passage number.
Contamination.Regularly test for mycoplasma and other contaminants.[12]
Inconsistent Results Variation in cell confluency at the time of transfection.Maintain a consistent cell seeding and splitting schedule to ensure reproducible confluency.[4]
Changes in cell culture over time.Use low-passage cells and consider thawing a fresh vial of cells if inconsistencies arise.[13]
Pipetting errors.Prepare a master mix of the lipoplex solution for multiple transfections to minimize variability.[14]

Experimental Protocols

General Protocol for Plasmid DNA Transfection using this compound Liposomes

This protocol provides a general framework for transfecting adherent cells in a 24-well plate format. Optimization of the lipid-to-DNA ratio, cell density, and incubation times is crucial for each specific cell type and plasmid.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Chloroform (B151607)

  • High-purity plasmid DNA

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Adherent cells

  • Sterile microcentrifuge tubes and glass vials

Procedure:

  • Preparation of Cationic Liposomes:

    • In a sterile glass vial, dissolve this compound and a helper lipid (e.g., DOPE, often at a 1:1 molar ratio) in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1-2 hours.[15]

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer to a final lipid concentration of 1 mg/mL. Vortex thoroughly to form multilamellar vesicles (MLVs).

    • Sonicate the MLV suspension in a bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).[15]

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will allow them to reach 70-90% confluency at the time of transfection.[15]

  • Lipoplex Formation:

    • For each well, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • Tube B (Lipid): Dilute the prepared this compound liposome (B1194612) solution in 50 µL of serum-free medium. The amount of lipid solution will depend on the desired lipid-to-DNA ratio.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for the formation of lipoplexes.[15]

  • Transfection:

    • Gently wash the cells once with sterile PBS.

    • Add 400 µL of fresh, serum-free medium to each well.

    • Add the 100 µL of the lipoplex solution dropwise to each well.[15]

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[15]

    • After the incubation, add 500 µL of complete growth medium (containing serum) to each well without removing the transfection medium.[15]

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for reporter proteins, qPCR, or Western blot).[11]

Visualizing the Process

Cellular Uptake Pathway of this compound Lipoplexes

The following diagram illustrates the proposed cellular uptake and intracellular trafficking of this compound-based lipoplexes.

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lipoplex This compound Lipoplex endosome Early Endosome lipoplex->endosome Endocytosis (Clathrin/Caveolae-mediated, Macropinocytosis) membrane lysosome Lysosome endosome->lysosome Degradation Pathway release Nucleic Acid Release endosome->release Endosomal Escape nucleus Nucleus expression Gene Expression nucleus->expression release->nucleus Nuclear Import (for DNA) release->expression Translation (for mRNA) TransfectionWorkflow start Start Optimization prepare_cells Prepare Healthy Cells (Optimal Confluency) start->prepare_cells prepare_reagents Prepare High-Quality Nucleic Acid & 18:0 EPC Chloride Liposomes prepare_cells->prepare_reagents optimize_ratio Titrate Lipid:Nucleic Acid Ratio prepare_reagents->optimize_ratio form_complexes Form Lipoplexes in Serum-Free Medium optimize_ratio->form_complexes transfect Transfect Cells form_complexes->transfect optimize_incubation Vary Incubation Time transfect->optimize_incubation analyze Analyze Transfection Efficiency & Viability optimize_incubation->analyze evaluate Evaluate Results analyze->evaluate evaluate->optimize_ratio Suboptimal end Optimized Protocol evaluate->end Optimal

References

preventing degradation of 18:0 EPC chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic, saturated cationic phospholipid.[1] It features two 18-carbon stearoyl fatty acid chains. Due to its positive charge and lipid nature, it is often used in research for the formation of lipid nanoparticles (LNPs) and liposomes for drug and gene delivery.[1] It has also been studied for its potential to enhance the antimicrobial activity of other compounds.[2]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The most common degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkages connecting the stearoyl fatty acid chains to the glycerol (B35011) backbone. This results in the formation of lysophospholipids (1-stearoyl-2-hydroxy-sn-glycero-3-ethylphosphocholine or 2-stearoyl-1-hydroxy-sn-glycero-3-ethylphosphocholine) and free stearic acid. While oxidation is a concern for unsaturated phospholipids (B1166683), this compound is saturated and thus less susceptible to oxidative degradation.

Q3: What are the ideal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid or in a suitable organic solvent at -20°C.[1][3][4] Short-term storage of stock solutions at 2-8°C is also possible, but for extended periods, colder temperatures are recommended to minimize hydrolysis.

Q4: How should I prepare solutions of this compound?

A4: this compound is typically dissolved in organic solvents such as chloroform (B151607) or a mixture of chloroform and methanol. For aqueous dispersions, the solvent can be evaporated under a stream of inert gas to form a thin lipid film, which is then hydrated with the desired aqueous buffer. Sonication or extrusion may be necessary to achieve a uniform liposome (B1194612) suspension.

Q5: What factors can accelerate the degradation of this compound in my experiments?

A5: Several factors can increase the rate of hydrolysis:

  • pH: Extreme pH values (highly acidic or alkaline) will significantly accelerate hydrolysis. The maximum stability for similar phosphatidylcholines is observed around pH 6.5.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5][6]

  • Presence of Catalysts: Certain enzymes (esterases, lipases) or chemical catalysts can promote the breakdown of the ester bonds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or unexpected experimental results. Degradation of this compound into lysophospholipids and free fatty acids.Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C. Analyze the integrity of your stock solution using a suitable analytical method like HPLC-ELSD or LC-MS if degradation is suspected.
Changes in the physical appearance of the lipid solution (e.g., precipitation, cloudiness). Hydrolysis leading to the formation of less soluble degradation products. Aggregation of lipid vesicles.Ensure the pH of your aqueous buffer is near neutral (around 6.5) for optimal stability.[5] Avoid prolonged storage of aqueous dispersions, especially at elevated temperatures. If cloudiness persists, consider if the concentration is above the critical micelle concentration (CMC) leading to aggregation.
Inconsistent results between experimental batches. Variable purity or degradation of the this compound stock.Always source high-purity lipids. Perform a quality control check on new batches of lipids. Standardize solution preparation and storage procedures across all experiments.

Quantitative Data on Stability

ConditionParameterExpected Degradation RateHalf-life
pH pH 4.0Increased hydrolysis rateShorter
pH 6.5Minimal hydrolysis rate[5]> 200 days at 4-6°C[7]
pH 8.0Increased hydrolysis rateShorter
Temperature 4°CVery slow hydrolysisLong
25°C (Room Temp)Slow to moderate hydrolysis> 30 days at neutral pH[7]
37°CAccelerated hydrolysisShorter
Solvent ChloroformStableVery long
Aqueous Buffer (pH 6.5)Slow hydrolysisLong

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Formulation by HPLC-ELSD

This protocol outlines a method to quantify the degradation of this compound over time by measuring the decrease in the parent compound and the increase in its primary hydrolysis product, lyso-EPC.

1. Materials and Reagents:

  • This compound

  • 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-EPC standard)

  • HPLC-grade chloroform, methanol, and water

  • Buffer components (e.g., phosphate (B84403) buffer) to prepare the aqueous phase at the desired pH.

2. Preparation of Samples:

  • Prepare a stock solution of this compound in chloroform at a known concentration (e.g., 10 mg/mL).

  • In a series of glass vials, aliquot the required volume of the stock solution.

  • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of each vial.

  • Hydrate the lipid films with the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final lipid concentration of 1 mg/mL.

  • Vortex and sonicate the vials to form a homogenous liposome suspension.

  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

3. HPLC-ELSD Analysis:

  • At specified time points (e.g., 0, 1, 7, 14, 30 days), withdraw an aliquot from each sample.

  • Extract the lipids from the aqueous suspension using a Bligh-Dyer or similar extraction method.

  • Dry the organic phase containing the lipids under nitrogen and reconstitute in a known volume of the mobile phase starting condition.

  • Inject the sample onto the HPLC system.

HPLC Conditions (Example):

  • Column: Silica-based column (e.g., 150 x 4.6 mm, 3 µm)

  • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:19.5:0.5 v/v/v)

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:34:5.5:0.5 v/v/v/v)

  • Gradient: A suitable gradient to separate lyso-EPC from 18:0 EPC.

  • Flow Rate: 1.0 mL/min

  • Detector: Evaporative Light Scattering Detector (ELSD) (Drift tube temperature: 50°C, Nebulizing gas: Nitrogen at 2.5 bar)

4. Data Analysis:

  • Prepare calibration curves for this compound and the lyso-EPC standard.

  • Quantify the amount of this compound remaining and the amount of lyso-EPC formed at each time point.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

cluster_degradation Degradation of this compound cluster_factors Influencing Factors 18_0_EPC This compound Lyso_EPC Lyso-EPC 18_0_EPC->Lyso_EPC Hydrolysis Stearic_Acid Stearic Acid 18_0_EPC->Stearic_Acid Hydrolysis High_Temp High Temperature High_Temp->18_0_EPC Extreme_pH Extreme pH Extreme_pH->18_0_EPC Enzymes Enzymes (e.g., Esterases) Enzymes->18_0_EPC cluster_workflow Experimental Workflow for Stability Assessment prep Sample Preparation (Lipid film hydration) storage Incubation at Controlled Conditions (Temp, pH) prep->storage sampling Time-Point Sampling storage->sampling extraction Lipid Extraction sampling->extraction analysis HPLC-ELSD or LC-MS Analysis extraction->analysis quant Quantification of Parent & Degradants analysis->quant kinetics Determination of Degradation Kinetics quant->kinetics

References

Technical Support Center: Troubleshooting Aggregation in 18:0 EPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting aggregation issues encountered with 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) liposomes.

Troubleshooting Guide & FAQs

Question 1: My 18:0 EPC liposomes are aggregating immediately after preparation. What are the likely causes and how can I fix this?

Answer: Immediate aggregation of 18:0 EPC liposomes can be attributed to several factors related to the formulation and preparation process. 18:0 EPC, also known as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), is a saturated lipid with a high phase transition temperature (Tc) of approximately 55°C.[1][2] This high Tc results in a rigid and ordered lipid bilayer at physiological temperatures, which can minimize premature drug leakage but may also contribute to aggregation if not handled correctly.[1][3]

Immediate Troubleshooting Steps:

  • Temperature Control: Ensure that all hydration and extrusion steps are performed at a temperature significantly above the Tc of DSPC (e.g., 60-65°C).[3] This maintains the lipid in a fluid state, allowing for efficient and homogenous vesicle formation.

  • Hydration Buffer: The pH and ionic strength of your hydration buffer are critical.[4][5] Using a buffer with a stable pH can help prevent aggregation.[4]

  • Extrusion: Ensure an odd number of passes (e.g., 11-21 times) through the extruder to achieve a homogenous population of unilamellar vesicles.[3]

Question 2: I'm observing a gradual increase in the size of my liposomes during storage. What could be causing this delayed aggregation?

Answer: Delayed aggregation during storage is often due to physical and chemical instabilities. Key factors to consider include:

  • Inadequate Surface Charge: Liposomes with a neutral or near-neutral surface charge are prone to aggregation due to van der Waals forces.[6]

  • Presence of Divalent Cations: Metal ions such as Ca²⁺ and Mg²⁺ in the buffer or media can promote liposome (B1194612) aggregation.[4]

  • Storage Temperature: Storing liposomes at 4°C is generally recommended for optimal stability.[3] However, for some formulations, temperature fluctuations can still lead to instability.

  • Lipid Hydrolysis and Oxidation: Although 18:0 EPC is a saturated lipid and thus less prone to oxidation than unsaturated lipids, hydrolysis of the ester bonds can still occur over time, leading to changes in the liposome structure.[1]

Solutions to Enhance Long-Term Stability:

  • Incorporate Charged Lipids: The inclusion of charged lipids can increase the zeta potential of the liposomes, leading to electrostatic repulsion that prevents aggregation.[7][8]

  • PEGylation: Adding a small percentage of PEG-modified lipids (e.g., DSPE-PEG) to your formulation provides a steric barrier that is highly effective at preventing aggregation.[9][10]

  • Lyophilization: For long-term storage, freeze-drying the liposomes in the presence of a cryoprotectant (e.g., trehalose (B1683222) or sucrose) can significantly improve stability.[11][12]

Question 3: How does the composition of my liposomes, besides 18:0 EPC, affect aggregation?

Answer: The lipid composition is a critical factor influencing liposome stability.[13]

  • Cholesterol: The inclusion of cholesterol is common in DSPC formulations to enhance membrane stability and reduce permeability.[3] A typical molar ratio is 55:45 (DSPC:Cholesterol).[14] Cholesterol helps to control membrane permeability and provides rigidity, which can improve plasma stability.[2]

  • Charged Lipids: As mentioned, incorporating anionic lipids like DSPG (distearoyl phosphatidylglycerol) or cationic lipids can induce surface charge and prevent aggregation through electrostatic repulsion.[1][7]

  • PEGylated Lipids: The presence of PEG on the liposome surface creates a protective layer that inhibits aggregation.[9][10] Optimal concentrations are crucial; for example, 2 mol % MePEG2000-S-POPE or 0.8 mol % MePEG5000-S-POPE have been shown to be effective.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the stability of 18:0 EPC liposomes.

Table 1: Physicochemical Properties of Common Liposomal Lipids

LipidAbbreviationAcyl ChainsPhase Transition Temperature (Tc)Net Charge
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC18:055°CNeutral
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:041°CNeutral
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC14:023°CNeutral
Egg PhosphatidylcholineEPCMixed-2.5°CNeutral
1,2-distearoyl-sn-glycero-3-phosphoethanolamineDSPE18:0-Neutral
Distearoyl PhosphatidylglycerolDSPG18:0-Negative

Data sourced from multiple references.[1][2]

Table 2: Effect of PEGylated Lipids on Liposome Aggregation

PEG-Lipid Concentration (mol %)PEG Molecular Weight (MW)Aggregation Effect
22000Minimal aggregation observed
0.85000Minimal aggregation observed

Data adapted from studies on preventing aggregation during protein conjugation.[10]

Key Experimental Protocols

Protocol 1: Preparation of 18:0 EPC Liposomes using Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar 18:0 EPC liposomes.[3]

  • Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol (e.g., a 55:45 molar ratio).[14] b. Dissolve the lipids in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask. Ensure complete dissolution.[3]

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. Set the water bath to a temperature below the Tc of DSPC (e.g., 40-50°C).[3] b. Rotate the flask and apply a vacuum to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface. c. Maintain the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.[3]

  • Hydration: a. Pre-heat your aqueous hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[3] b. Add the heated buffer to the flask containing the lipid film. c. Agitate the flask in the heated water bath for 30-60 minutes to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion): a. Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration buffer (60-65°C).[3] c. Load the MLV suspension into a syringe and pass it through the membranes into a second syringe. d. Repeat this process for an odd number of passes (e.g., 11-21 times) to produce a homogenous population of large unilamellar vesicles (LUVs).[3]

  • Purification and Storage: a. To remove unencapsulated material, purify the liposome suspension using size exclusion chromatography or dialysis. b. Store the final liposome suspension at 4°C for optimal stability.[3]

Protocol 2: Characterization of Liposome Size and Stability

  • Dynamic Light Scattering (DLS): a. Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis. b. Measure the particle size (Z-average diameter) and polydispersity index (PDI). A PDI value below 0.2 indicates a narrow, homogenous size distribution.[15]

  • Zeta Potential Measurement: a. Dilute the liposome suspension in an appropriate low-ionic-strength buffer. b. Measure the zeta potential to determine the surface charge of the liposomes. A zeta potential of greater than |30| mV is generally considered to indicate good electrostatic stability.

  • Stability Study: a. Aliquot the liposome suspension into several vials and store them under the desired conditions (e.g., 4°C, 25°C). b. At regular time intervals (e.g., 0, 1, 7, 14, and 30 days), withdraw a sample and measure the particle size, PDI, and zeta potential to monitor for any changes indicative of aggregation.

Visual Guides

Below are diagrams illustrating key concepts in liposome aggregation and prevention.

AggregationCauses cluster_causes Potential Causes of Aggregation cluster_outcome Outcome Low Surface Charge Low Surface Charge Liposome Aggregation Liposome Aggregation Low Surface Charge->Liposome Aggregation High Ionic Strength High Ionic Strength High Ionic Strength->Liposome Aggregation Divalent Cations (Ca2+, Mg2+) Divalent Cations (Ca2+, Mg2+) Divalent Cations (Ca2+, Mg2+)->Liposome Aggregation Suboptimal Temperature Suboptimal Temperature Suboptimal Temperature->Liposome Aggregation Physical Instability Physical Instability Physical Instability->Liposome Aggregation

Caption: Factors contributing to liposome aggregation.

PreventionStrategies cluster_strategies Prevention Strategies cluster_result Result Incorporate Charged Lipids Incorporate Charged Lipids Stable Liposome Suspension Stable Liposome Suspension Incorporate Charged Lipids->Stable Liposome Suspension PEGylation PEGylation PEGylation->Stable Liposome Suspension Optimize Buffer Conditions Optimize Buffer Conditions Optimize Buffer Conditions->Stable Liposome Suspension Controlled Storage Temperature Controlled Storage Temperature Controlled Storage Temperature->Stable Liposome Suspension Lyophilization Lyophilization Lyophilization->Stable Liposome Suspension

Caption: Strategies to prevent liposome aggregation.

TroubleshootingWorkflow Start Liposome Aggregation Observed Q1 When does aggregation occur? Start->Q1 Immediate Immediate Aggregation Q1->Immediate Immediately Delayed Delayed Aggregation (Storage) Q1->Delayed During Storage CheckPrep Check Preparation Protocol: - Temperature > Tc? - Correct Buffer? - Proper Extrusion? Immediate->CheckPrep CheckStorage Check Storage Conditions: - Correct Temperature? - Formulation Stability? Delayed->CheckStorage ModifyFormulation Modify Formulation: - Add Charged Lipids - Add PEG-Lipids CheckPrep->ModifyFormulation CheckStorage->ModifyFormulation End Stable Liposomes ModifyFormulation->End

Caption: A logical workflow for troubleshooting liposome aggregation.

References

Technical Support Center: 18:0 EPC Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and direct method is the ethylation of the phosphate (B84403) group of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). This is typically a one-step reaction using a powerful ethylating agent.[1] The resulting cationic lipid is then purified to remove unreacted starting material, reagents, and any side products.

Q2: What is a common ethylating agent used for this synthesis?

A2: Ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) is a highly effective and reactive reagent for the ethylation of phosphocholines to form the corresponding ethylphosphocholine derivatives.[1][2]

Q3: What are the critical parameters to control during the synthesis?

A3: Maintaining anhydrous (dry) and inert conditions is crucial to prevent side reactions and reagent decomposition. Temperature control is also important to manage the reaction rate and minimize degradation. The stoichiometry of the reactants will significantly impact the yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the conversion of the neutral DSPC starting material to the cationic 18:0 EPC product. The product, being more polar and charged, will have a different retention factor (Rf) than the starting material.

Q5: What is the expected purity of commercially available this compound?

A5: Commercially available this compound is typically offered at a purity of greater than 99%.

Q6: What are the recommended storage conditions for this compound?

A6: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere, to prevent hydrolysis and degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation (as indicated by TLC) Inactive ethylating agentUse a fresh, properly stored bottle of ethyl trifluoromethanesulfonate. This reagent is highly sensitive to moisture.
Insufficient reaction time or temperatureIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal conditions.
Presence of moisture in the reactionEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Presence of Multiple Spots on TLC Incomplete reactionIncrease the reaction time or the amount of ethylating agent.
Hydrolysis of the ester linkages of DSPC or the productMaintain anhydrous conditions and avoid exposure to acidic or basic conditions during workup.
Formation of side productsPurify the crude product using column chromatography.
Difficulty in Purifying the Product Co-elution of product and starting materialOptimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is insoluble in the column solventTest the solubility of the crude product in various solvents before attempting column chromatography.
Low Final Yield Loss of product during workup and purificationMinimize the number of transfer steps. Ensure complete extraction of the product from the aqueous phase during workup.
Degradation of the productAvoid prolonged exposure to high temperatures and harsh pH conditions.

Experimental Protocols

Synthesis of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

This protocol is a representative method based on the ethylation of DSPC.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve DSPC (1 equivalent) in anhydrous DCM.

  • Ethylation Reaction: Cool the solution to 0°C in an ice bath. Add ethyl trifluoromethanesulfonate (1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (see below for TLC method). The reaction is complete when the DSPC spot is no longer visible.

  • Quenching: Once the reaction is complete, quench by adding a small amount of methanol.

  • Workup: Dilute the reaction mixture with chloroform and wash with deionized water three times. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform (e.g., 0% to 20% methanol).

  • Chloride Salt Formation: The purified product is likely a triflate salt. To obtain the chloride salt, dissolve the purified product in a suitable solvent and pass it through an anion-exchange resin charged with chloride ions, or perform a salt metathesis reaction.

  • Final Product: Concentrate the solution containing the chloride salt under reduced pressure to yield this compound as a white solid.

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 TLC plate

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v). The optimal ratio may need to be determined empirically.

  • Visualization: The spots can be visualized using a variety of methods, including iodine vapor, primuline (B81338) spray followed by UV light, or a molybdenum blue spray for phosphorus-containing compounds. Cationic lipids may also be visualized with specific stains.

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

Parameter Experiment 1 Experiment 2 Experiment 3
Starting Material (DSPC)
Mass (g)
Moles (mmol)
Ethylating Agent
Volume (mL)
Moles (mmol)
Reaction Conditions
Solvent & Volume (mL)
Temperature (°C)
Time (h)
Crude Product
Mass (g)
Purified Product (this compound)
Mass (g)
Moles (mmol)
Yield (%)
Purity (e.g., by HPLC or NMR)

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) EPC_Triflate 18:0 EPC Triflate DSPC->EPC_Triflate Ethylation in anhydrous solvent EthylTriflate Ethyl Trifluoromethanesulfonate EthylTriflate->EPC_Triflate EPC_Chloride This compound EPC_Triflate->EPC_Chloride Purification & Salt Exchange AnionExchange Anion Exchange (Cl-) AnionExchange->EPC_Chloride

Caption: Synthesis of this compound from DSPC.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis decision decision solution solution start Start Synthesis monitor Monitor reaction by TLC start->monitor reaction_complete Is reaction complete? monitor->reaction_complete workup Perform workup and purification reaction_complete->workup Yes check_reagents Check reagent quality and anhyrous conditions reaction_complete->check_reagents No analyze Analyze final product (yield, purity) workup->analyze low_yield Low yield? analyze->low_yield impure_product Impure product? low_yield->impure_product No optimize_reaction Optimize reaction time/ temperature/stoichiometry low_yield->optimize_reaction Yes success Successful Synthesis impure_product->success No optimize_purification Optimize purification method (e.g., chromatography gradient) impure_product->optimize_purification Yes check_reagents->optimize_reaction optimize_reaction->monitor optimize_purification->workup

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: 18:0 EPC Chloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic cationic phospholipid.[1][2][3][4][5] It features two saturated 18-carbon stearoyl chains, making it a useful component in the formation of lipid bilayers for applications such as liposome (B1194612) preparation and drug delivery.[6] Its cationic nature is particularly relevant for the encapsulation and delivery of negatively charged molecules like nucleic acids.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for phospholipids (B1166683) like this compound in aqueous environments is hydrolysis of the ester linkages connecting the fatty acid chains to the glycerol (B35011) backbone. This process is catalyzed by both acidic and basic conditions. The degradation of phosphatidylcholines generally follows pseudo first-order kinetics.

Q3: How does pH affect the stability of this compound?

Q4: What are the expected degradation products of this compound hydrolysis?

The hydrolysis of this compound is expected to yield two primary degradation products:

  • 1-stearoyl-sn-glycero-3-ethylphosphocholine (18:0 Lyso-EPC) : The result of hydrolysis at the sn-2 position.

  • 2-stearoyl-sn-glycero-3-ethylphosphocholine (18:0 Lyso-EPC) : The result of hydrolysis at the sn-1 position.

  • Stearic Acid : A free fatty acid released from either the sn-1 or sn-2 position.

Further degradation can lead to the formation of glycerophosphorylethylcholine and additional stearic acid.

Q5: How should this compound be stored to ensure stability?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[8] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[8] When in solution, it is crucial to use a buffered system to maintain a pH close to neutral (around 6.5-7.4) to minimize hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor encapsulation efficiency of negatively charged cargo. 1. Incorrect pH of the formulation buffer, leading to insufficient positive charge on the liposome surface. 2. Degradation of this compound due to improper pH during formulation.1. Ensure the formulation buffer pH is below the pKa of any ionizable lipids if used, and optimal for electrostatic interaction. For permanently cationic lipids like 18:0 EPC, ensure the overall formulation conditions do not promote degradation. 2. Prepare liposomes at a pH that balances cargo stability and lipid integrity (typically pH 6.5-7.4).
Changes in liposome size (aggregation or fusion) over time. 1. Hydrolysis of this compound leading to the formation of lysolipids, which can act as detergents and destabilize the bilayer. 2. Suboptimal storage conditions (temperature, pH).1. Monitor the integrity of the lipid over time using chromatography (see Experimental Protocols). 2. Store liposome formulations at recommended temperatures (typically 2-8°C for short-term) and in a buffer that maintains a stable pH. Avoid freezing unless a suitable cryoprotectant is used.
Inconsistent experimental results between batches. 1. Variability in the quality and stability of the this compound stock. 2. Inconsistent pH control during different experimental runs.1. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Regularly check the purity of the stock using TLC or HPLC. 2. Use calibrated pH meters and freshly prepared buffers for all experiments.
High cytotoxicity observed in cell-based assays. 1. Cationic lipids can inherently exhibit cytotoxicity. 2. Degradation products may be more toxic than the intact lipid.1. Optimize the concentration of this compound in the formulation to the lowest effective level. 2. Ensure the lipid has not degraded by performing stability checks. Consider the use of helper lipids like DOPE or cholesterol to mitigate toxicity.
Artifacts in Dynamic Light Scattering (DLS) data. 1. Presence of dust or other contaminants.[9] 2. Sample concentration is too high or too low.[6] 3. Formation of large aggregates due to instability.1. Filter all buffers and handle samples in a clean environment.[9] 2. Perform serial dilutions to find the optimal concentration range for your instrument.[6] 3. If large peaks are observed, consider if they are due to aggregation and investigate the formulation's stability.

Quantitative Data Summary

Table 1: General Impact of pH on Phosphatidylcholine Stability

pH Range Relative Rate of Hydrolysis Primary Catalysis Recommendation
< 4HighAcid-catalyzedAvoid for long-term storage or use with caution for short-term applications where low pH is required.
4 - 6Moderate to LowAcid-catalyzedGenerally acceptable, with stability increasing as pH approaches 6.5.
6 - 7.5MinimalNeutralOptimal range for maximum stability.
> 7.5IncreasingBase-catalyzedStability decreases as pH becomes more alkaline.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various pH conditions.

Objective: To determine the degradation profile of this compound under acidic, neutral, and alkaline conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade methanol, chloroform, and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: Evaporate a known volume of the stock solution to dryness under a stream of nitrogen. Reconstitute the lipid film in 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral Condition: Repeat the drying step and reconstitute in PBS (pH 7.4).

    • Alkaline Condition: Repeat the drying step and reconstitute in 0.1 M NaOH.

  • Incubation: Incubate the three preparations at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching and Extraction: Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Extract the lipids from the aqueous phase using a Bligh-Dyer or similar extraction method. Evaporate the organic phase to dryness.

  • HPLC Analysis:

    • Reconstitute the dried lipid extracts in the mobile phase for HPLC analysis.

    • Use a C18 column with a gradient elution. A typical mobile phase system could be:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Methanol/Acetonitrile

    • Monitor the disappearance of the this compound peak and the appearance of degradation product peaks.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition. Calculate the pseudo-first-order degradation rate constant (k) for each condition.

Visualizations

Caption: Chemical Structure of this compound.

Degradation_Pathway EPC This compound LysoEPC1 1-stearoyl-sn-glycero-3-ethylphosphocholine (Lyso-EPC) EPC->LysoEPC1  Hydrolysis at sn-2 (Acid or Base Catalyzed) LysoEPC2 2-stearoyl-sn-glycero-3-ethylphosphocholine (Lyso-EPC) EPC->LysoEPC2  Hydrolysis at sn-1 (Acid or Base Catalyzed) StearicAcid Stearic Acid EPC->StearicAcid LysoEPC1->StearicAcid GlycerolDeriv Glycerophosphorylethylcholine LysoEPC1->GlycerolDeriv  Further Hydrolysis LysoEPC2->StearicAcid LysoEPC2->GlycerolDeriv  Further Hydrolysis

Caption: Proposed Hydrolysis Pathway of this compound.

Experimental_Workflow start Prepare this compound solution acid Incubate in Acidic Buffer (e.g., pH 4) start->acid neutral Incubate in Neutral Buffer (e.g., pH 7.4) start->neutral alkaline Incubate in Alkaline Buffer (e.g., pH 9) start->alkaline sampling Collect samples at various time points acid->sampling neutral->sampling alkaline->sampling analysis Analyze by HPLC-CAD/ELSD sampling->analysis data Determine degradation rate analysis->data

References

Technical Support Center: 18:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride) formulations.

Troubleshooting Guides

Encountering unexpected results or formulation instability can be a significant hurdle in experimental workflows. This section addresses common issues observed with this compound formulations and provides actionable solutions.

Problem: Changes in Particle Size and Polydispersity Index (PDI) Over Time

Possible Causes:

  • Aggregation or Fusion of Liposomes: Instability of the lipid bilayer can lead to the merging of vesicles, resulting in an increased average particle size and PDI.

  • Degradation of this compound: Hydrolysis of the ester linkages can alter the packing of the lipid bilayer, potentially leading to changes in vesicle structure.

  • Improper Storage Conditions: Fluctuations in temperature or exposure to light can accelerate degradation and physical instability.

Solutions:

  • Optimize Formulation Composition: The inclusion of helper lipids, such as cholesterol or PEGylated lipids, can enhance the stability of the liposomal bilayer.

  • Control Storage Environment: Store formulations at the recommended temperature of -20°C and protect from light.[1][2][3] Avoid repeated freeze-thaw cycles.

  • pH and Buffer Selection: Maintain the pH of the formulation within a neutral range (pH 6.5-7.5) to minimize acid or base-catalyzed hydrolysis of the ester bonds. Phosphate-buffered saline (PBS) is a commonly used buffer.

Problem: Drug or Nucleic Acid Leakage from Formulations

Possible Causes:

  • Bilayer Permeability: The lipid bilayer may not be sufficiently rigid to retain the encapsulated cargo, especially at temperatures above the phase transition temperature of the lipid.

  • Lipid Degradation: The formation of lysophospholipids and fatty acids due to hydrolysis can disrupt the integrity of the lipid bilayer, creating defects through which the payload can leak.

Solutions:

  • Incorporate Cholesterol: Cholesterol is known to increase the packing density and mechanical rigidity of lipid bilayers, thereby reducing permeability.

  • Maintain Low Temperatures: Storage at temperatures below the phase transition temperature of this compound will help to maintain a more ordered and less permeable gel-phase bilayer.

  • Monitor Lipid Purity: Use high-purity this compound (>99%) to minimize the presence of impurities that could compromise bilayer integrity.[1][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and analysis of this compound formulations.

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathway for this compound, like other glycerophospholipids, is the hydrolysis of the two ester bonds linking the stearoyl fatty acid chains to the glycerol (B35011) backbone. This process can be catalyzed by both acids and bases and is influenced by temperature. Hydrolysis results in the formation of lysophospholipids (where one fatty acid chain is cleaved) and free fatty acids.

Potential Hydrolysis of this compound

EPC This compound LysoEPC 1-stearoyl-sn-glycero-3-ethylphosphocholine (Lyso-EPC) EPC->LysoEPC  Hydrolysis (Loss of one fatty acid) StearicAcid Stearic Acid EPC->StearicAcid  Hydrolysis LysoEPC->StearicAcid  Hydrolysis Glycerol Glycerol Backbone LysoEPC->Glycerol  Further Hydrolysis (Loss of second fatty acid)

Caption: Potential degradation pathway of this compound via hydrolysis.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a dry powder or in a suitable organic solvent (e.g., chloroform) at -20°C .[1][2][3] It is recommended to store it in a tightly sealed container to prevent moisture absorption and oxidation. Formulations prepared with this compound should also be stored at low temperatures, typically between 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage, depending on the specific formulation.

Q3: How can I assess the stability of my this compound formulation?

A3: A comprehensive stability assessment should include the evaluation of both physical and chemical stability over time.

Summary of Stability Assessment Methods

ParameterMethodPurpose
Physical Stability
Particle Size & PDIDynamic Light Scattering (DLS)To monitor for aggregation, fusion, or changes in size distribution.
Zeta PotentialElectrophoretic Light Scattering (ELS)To assess changes in surface charge, which can indicate chemical degradation or interaction with buffer components.
Encapsulation EfficiencyChromatography or Fluorescence-based assaysTo quantify the amount of encapsulated drug or nucleic acid and monitor for leakage.
Chemical Stability
18:0 EPC PurityHigh-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)To quantify the parent lipid and detect the formation of degradation products like lysophospholipids.
Fatty Acid ProfileGas Chromatography (GC) after derivatizationTo confirm the integrity of the acyl chains and detect the presence of free fatty acids.

Experimental Workflow for Stability Assessment

cluster_prep Formulation & Storage cluster_testing Time-Point Testing cluster_analysis Data Analysis Formulation Prepare 18:0 EPC Formulation Storage Store at Different Conditions (e.g., 4°C, 25°C, 40°C) Formulation->Storage TimePoints Sample at T=0, 1, 3, 6 months Storage->TimePoints Physical Physical Analysis (DLS, Zeta Potential) TimePoints->Physical Chemical Chemical Analysis (HPLC, GC) TimePoints->Chemical Data Analyze Data Trends Physical->Data Chemical->Data Conclusion Determine Shelf-Life & Optimal Conditions Data->Conclusion

Caption: Workflow for assessing the long-term stability of formulations.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the chemical stability of this compound.

  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, autosampler, column oven, and a detector suitable for lipids (e.g., ELSD, CAD, or Mass Spectrometer).

    • A C18 reversed-phase column is a common choice for lipid analysis.

  • Mobile Phase and Gradient:

    • A gradient elution is typically required to separate the parent lipid from more polar degradation products.

    • Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.

    • Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and methanol.

    • A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipophilic compounds.

  • Sample Preparation:

    • Dissolve the this compound formulation in a suitable solvent, such as a mixture of chloroform (B151607) and methanol. Ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE filter before injection.

  • Forced Degradation Studies:

    • To ensure the method is "stability-indicating," perform forced degradation studies by exposing the this compound to stress conditions (acid, base, oxidation, heat, and light).

    • Analyze the stressed samples to confirm that the degradation products are well-separated from the parent this compound peak.

  • Data Analysis:

    • Integrate the peak areas of this compound and any degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

References

Validation & Comparative

A Comparative Guide to 18:0 EPC and Other Cationic Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid delivery is continually evolving, with lipid nanoparticles (LNPs) at the forefront of this revolution. A critical component of these delivery vehicles is the cationic lipid, which plays a pivotal role in encapsulating therapeutic cargo and facilitating its release into the cytoplasm. This guide provides a detailed comparison of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC), a permanently charged cationic lipid, with other widely used cationic and ionizable lipids, offering a comprehensive overview of their performance characteristics based on available experimental data.

Overview of Cationic Lipids

Cationic lipids are broadly categorized into two main classes: permanently charged (fixed) cationic lipids and ionizable lipids.

  • Permanently Charged Cationic Lipids , such as 18:0 EPC and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), possess a positive charge regardless of the physiological environment. This constant positive charge facilitates strong electrostatic interactions with negatively charged nucleic acids, aiding in efficient encapsulation. However, this permanent charge can also lead to higher cytotoxicity.[1][2]

  • Ionizable Lipids , including the clinically successful DLin-MC3-DMA, are engineered to have a pKa that renders them neutral or near-neutral at physiological pH (around 7.4) and positively charged in the acidic environment of the endosome (pH 5.5-6.5). This pH-sensitive charge transition is a key attribute, as it minimizes toxicity in circulation and promotes endosomal escape upon cellular uptake.[3]

Physicochemical Properties of Lipid Nanoparticles

The physicochemical properties of LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their in vivo fate and efficacy. The following tables summarize these properties for LNPs formulated with 18:0 EPC and other representative cationic and ionizable lipids.

Cationic LipidHelper Lipids/FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
18:0 EPC 5A2-SC8/DOPE/Chol/C14-PEG2K (SORT LNP)108 - 151~0.1 - 0.2+0.323 to +7.06>95%[4]
DOTAP Cholesterol~200<0.2+30 to +50>90%[5]
DOTAP DSPC/Chol/DMG-PEG/DSPE-PEG-Mal59 - 88≤ 0.2-0.44 to -6.35>90%[6]
DLin-MC3-DMA DSPC/Cholesterol/DMG-PEG~120<0.2Not Reported>90%[7]
DLin-MC3-DMA DSPC/Cholesterol/PEG-lipid70 - 90<0.15Not Reported>95%[8]

In Vitro Performance: Transfection Efficiency and Cytotoxicity

Direct quantitative comparisons of transfection efficiency and cytotoxicity between 18:0 EPC and other cationic lipids in the same study are limited. However, available data suggests that the structure of the cationic lipid, including the headgroup and the length and saturation of the lipid tails, significantly influences these parameters. For instance, studies on the EPC series have shown that shorter acyl chains can lead to higher transfection efficiency.

The following table provides a qualitative comparison based on the general properties of each lipid class.

Cationic LipidTransfection EfficiencyCytotoxicityKey Features
18:0 EPC Moderate to HighModeratePermanently charged; biodegradable; low intrinsic toxicity reported.[9]
DOTAP HighModerate to HighWidely used permanently charged lipid; cytotoxicity can be a limiting factor.[1][10]
DLin-MC3-DMA Very HighLowIonizable lipid with a favorable pKa for endosomal escape and reduced toxicity.[3]

In Vivo Performance: Biodistribution and Efficacy

Recent studies have highlighted the potential of 18:0 EPC in formulating "Selective Organ Targeting" (SORT) LNPs, which can alter the biodistribution of mRNA delivery away from the liver.

Cationic LipidApplicationKey In Vivo FindingsReference
18:0 EPC Lung-specific mRNA delivery (SORT LNPs)Achieved 83% of total luminescent flux in the lungs. Transfected endothelial, epithelial, and immune cells in the lungs.[4]
DOTAP General gene deliveryOften used as a benchmark cationic lipid. Formulations can be optimized for various delivery routes.[5][11]
DLin-MC3-DMA Liver-targeted siRNA/mRNA deliveryA key component of the first FDA-approved siRNA-LNP therapeutic (Onpattro) and widely used in mRNA vaccines, demonstrating high efficacy in liver-targeted delivery.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different cationic lipids. Below are standard protocols for key experiments.

Lipid Nanoparticle Formulation (Microfluidic Mixing)
  • Preparation of Lipid Stock Solutions:

    • Dissolve the cationic lipid (e.g., 18:0 EPC), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at appropriate molar ratios. A common molar ratio for a four-component LNP is 50:10:38.5:1.5 (ionizable/cationic lipid:DSPC:cholesterol:PEG-lipid).[6][12]

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid (mRNA or siRNA) in a low pH buffer, such as a 50 mM citrate (B86180) buffer (pH 4.0), to the desired concentration.[12]

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture and the nucleic acid-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (typically 3:1 aqueous to organic).[12]

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

    • Concentrate the LNPs using centrifugal filters if necessary.[12]

In Vitro Transfection Efficiency (Luciferase Reporter Assay)
  • Cell Seeding:

    • Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the mRNA-LNPs encoding a reporter protein like Firefly luciferase in cell culture medium to the desired concentrations.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed, indicating transfection efficiency.[13]

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate as described for the transfection assay.

  • LNP Treatment:

    • Treat the cells with a range of concentrations of the LNPs. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells for 24-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Signaling Pathways and Experimental Workflows

Visualizing the key processes in LNP-mediated delivery can aid in understanding the mechanisms of action and the critical role of the cationic lipid.

LNP Cellular Uptake and Endosomal Escape

LNP_Uptake_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Endosomal Pathway LNP Lipid Nanoparticle (LNP) (Neutral or Cationic Surface) early_endosome Early Endosome (pH 6.0-6.5) LNP->early_endosome Endocytosis mRNA_release mRNA Release & Translation early_endosome->mRNA_release Endosomal Escape (Cationic Lipid Mediated) late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation late_endosome->mRNA_release Endosomal Escape (Ionizable Lipid Mediated)

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Experimental Workflow for LNP Performance Evaluation

LNP_Workflow start Start: Select Cationic Lipids formulation LNP Formulation (Microfluidics) start->formulation characterization Physicochemical Characterization (Size, PDI, Zeta Potential) formulation->characterization in_vitro In Vitro Evaluation characterization->in_vitro transfection Transfection Efficiency (Luciferase Assay) in_vitro->transfection cytotoxicity Cytotoxicity (MTT Assay) in_vitro->cytotoxicity endosomal_escape Endosomal Escape Assay in_vitro->endosomal_escape in_vivo In Vivo Evaluation (Animal Models) transfection->in_vivo cytotoxicity->in_vivo endosomal_escape->in_vivo biodistribution Biodistribution & Efficacy in_vivo->biodistribution conclusion Conclusion: Select Lead Candidate biodistribution->conclusion

Caption: Workflow for comparing the performance of cationic lipids in LNPs.

Conclusion

The choice of cationic lipid is a critical parameter in the design of effective LNP-based drug delivery systems. While permanently charged lipids like 18:0 EPC and DOTAP offer robust nucleic acid complexation, their potential for cytotoxicity requires careful consideration and optimization of the formulation. The development of ionizable lipids such as DLin-MC3-DMA has marked a significant advancement, offering a superior balance of transfection efficiency and safety due to their pH-responsive nature.

18:0 EPC has demonstrated particular promise in redirecting LNP biodistribution for applications such as lung-specific delivery. The provided experimental protocols offer a framework for researchers to conduct direct, head-to-head comparisons of these and other novel cationic lipids, enabling the rational design of the next generation of nucleic acid therapeutics. The continued exploration of the structure-activity relationships of these essential LNP components will undoubtedly pave the way for safer and more effective therapies.

References

18:0 EPC vs. DOTAP: A Comparative Guide for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-viral gene delivery, cationic lipids remain a cornerstone for researchers developing novel therapeutics. Among the plethora of available options, 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) are two prominent cationic lipids utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate vector for their specific applications.

It is important to note that while both lipids are widely used, direct head-to-head in vitro comparative studies detailing transfection efficiency and cytotoxicity across a range of cell lines are not extensively available in publicly accessible literature. This guide, therefore, synthesizes data from individual studies and in vivo comparisons to provide a comprehensive overview.

Performance Comparison

Transfection Efficiency

DOTAP is a well-established and versatile cationic lipid known for its high transfection efficiency in a wide variety of cell lines in vitro. Its performance is, however, often cell-type dependent and influenced by the formulation's lipid composition, particularly the helper lipid used (e.g., DOPE or cholesterol)[1].

18:0 EPC has demonstrated significant promise in vivo, particularly for organ-specific mRNA delivery. As a key component of Selective Organ Targeting (SORT) nanoparticles, 18:0 EPC has been shown to facilitate potent mRNA delivery to the lungs[2]. In a comparative in vivo study using firefly luciferase (FLuc) mRNA, LNPs containing 18:0 EPC resulted in high luciferase expression in the lungs. However, its performance was noted to be slightly less potent and selective for the lungs compared to some lipids in the trimethylammonium propane (B168953) (TAP) series, such as 18:1 TAP (a close analog of DOTAP)[2]. The lowest tdTom fluorescence was detected in the lungs of mice treated with 18:0 EPC-containing LNPs, while the greatest fluorescence was measured in mice treated with 18:1 TAP-containing LNPs[2].

Quantitative Data Summary

The following table summarizes available quantitative data on the performance of 18:0 EPC and DOTAP. Direct comparison is challenging due to the different experimental contexts (in vivo vs. in vitro).

Parameter18:0 EPCDOTAPReference
Primary Application In vivo mRNA delivery to lungsIn vitro and in vivo DNA, siRNA, mRNA delivery[1][2]
Gene Delivery Efficacy (Example) High luciferase expression in lungs (in vivo)High transfection efficiency in various cell lines (in vitro)[1][2]
Organ Specificity High selectivity for lungs with some off-target to spleen and liverSystemic delivery with accumulation in various organs, can be targeted[2][3]
Cytotoxicity

Cationic lipids can exhibit dose-dependent cytotoxicity. The positive charge, essential for interacting with nucleic acids and cell membranes, can also lead to membrane disruption and cell death.

DOTAP 's cytotoxicity is a well-documented factor that needs to be optimized for each cell line and application. Studies have shown that the cytotoxicity of DOTAP-based liposomes can be influenced by the lipid-to-DNA ratio and the presence of helper lipids[4]. For instance, one study noted that while various DOTAP formulations showed no significant decrease in cell viability at certain concentrations, higher concentrations of some formulations did lead to increased cytotoxicity[4].

18:0 EPC 's in vitro cytotoxicity is less extensively documented in direct comparative studies. However, its saturated 18-carbon acyl chains are structurally similar to 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a phospholipid generally recognized as safe (GRAS)[5][6][7]. It is crucial to note that as a cationic lipid, 18:0 EPC will inherently possess a different cytotoxicity profile than its neutral phospholipid counterpart. The use of 18:0 EPC in in vivo studies for lung targeting suggests a degree of tolerability at effective concentrations[2].

Cytotoxicity Data Summary

Cell Line18:0 EPCDOTAPReference
General Profile Less data available; expected to have dose-dependent cytotoxicity.Dose-dependent cytotoxicity, varies with cell line and formulation.[4]
MCF-7 Not AvailableNo significant decrease in cell viability at tested concentrations.[4]

Experimental Protocols

Gene Delivery using 18:0 EPC-containing Lipid Nanoparticles (LNP)

This protocol is a general guideline for the formulation of LNPs for mRNA delivery, adapted from methodologies used in studies involving 18:0 EPC for lung targeting.

Materials:

LNP Formulation Protocol:

  • Lipid Stock Preparation: Dissolve 18:0 EPC, ionizable lipid, helper lipid, and PEG-lipid in 100% ethanol to achieve the desired molar ratio. A common ratio for SORT LNPs is approximately 20-50% SORT lipid (18:0 EPC), with the remainder being the ionizable lipid, helper lipid, and PEG-lipid.

  • mRNA Solution Preparation: Dilute the mRNA transcript in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Dialysis: Collect the resulting LNP solution and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Concentration and Sterilization: Concentrate the LNP suspension using an appropriate centrifugal filter device and sterilize by passing through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Gene Delivery using DOTAP

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format.

Materials:

  • DOTAP reagent

  • Plasmid DNA or other nucleic acid

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • 6-well tissue culture plates

Transfection Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • For each well to be transfected, dilute 2-4 µg of plasmid DNA into 250 µL of serum-free medium in a sterile tube. Mix gently.

    • In a separate sterile tube, dilute 5-10 µL of DOTAP reagent into 250 µL of serum-free medium. Mix gently.

    • Combine the diluted DNA and diluted DOTAP solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add 2 mL of fresh, serum-free or complete medium to each well.

    • Add the 500 µL of DOTAP-DNA complex dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay: Assay for transgene expression at 24-72 hours post-transfection.

Mechanism of Action

Gene Delivery Workflow

The general mechanism for cationic lipid-mediated gene delivery involves the formation of a lipoplex, cellular uptake, endosomal escape, and finally, the release of the nucleic acid into the cytoplasm for transcription and/or translation.

GeneDeliveryWorkflow cluster_extracellular Extracellular Space cluster_cellular Cellular Environment CationicLipid Cationic Lipid (18:0 EPC or DOTAP) Lipoplex Lipoplex Formation CationicLipid->Lipoplex NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleic Acid Release Nucleus Nucleus (for DNA) Cytoplasm->Nucleus for DNA Translation Translation (RNA) Transcription (DNA) Cytoplasm->Translation Nucleus->Translation Protein Protein Expression Translation->Protein

General workflow of cationic lipid-mediated gene delivery.
Endosomal Escape Mechanism of DOTAP

The endosomal escape of DOTAP-containing lipoplexes is a critical step for successful gene delivery. It is believed to be mediated by the interaction of the cationic lipid with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the nucleic acid cargo.

EndosomalEscape cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm Lipoplex DOTAP Lipoplex Interaction Electrostatic Interaction Lipoplex->Interaction attraction EndosomalMembrane Endosomal Membrane (Anionic Lipids) EndosomalMembrane->Interaction ReleasedNA Released Nucleic Acid MembraneDestabilization Membrane Destabilization & Fusion Interaction->MembraneDestabilization PoreFormation Pore Formation MembraneDestabilization->PoreFormation PoreFormation->ReleasedNA release

Proposed endosomal escape mechanism for DOTAP lipoplexes.

The cellular uptake and endosomal escape mechanism for 18:0 EPC-containing LNPs are less specifically detailed but are generally understood to follow the pathways of LNP entry into cells, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Conclusion

Both 18:0 EPC and DOTAP are valuable tools for gene delivery, each with distinct characteristics and optimal applications. DOTAP is a well-characterized and highly efficient transfection reagent for a broad range of in vitro applications. Its performance can be readily optimized, though cytotoxicity is a factor to consider. 18:0 EPC has emerged as a potent component of LNPs for in vivo applications, demonstrating a strong capability for targeted mRNA delivery, particularly to the lungs.

The choice between 18:0 EPC and DOTAP will ultimately depend on the specific research goals. For broad in vitro screening and established cell lines, DOTAP offers a reliable and efficient option. For in vivo applications requiring targeted delivery, particularly to the lungs, 18:0 EPC presents a promising avenue. Further direct comparative studies are warranted to fully elucidate the relative in vitro performance of these two cationic lipids.

References

Comparative Efficacy of 18:0 Lysophosphatidylcholine (LPC): In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

Disclaimer: The compound "18:0 EPC chloride" is not widely documented in publicly available scientific literature. This guide therefore focuses on the closely related and extensively studied molecule, 18:0 lysophosphatidylcholine (B164491) (18:0 LPC or Stearoyl-LPC) , as a proxy. 18:0 LPC shares the same stearoyl (18:0) saturated fatty acid chain and phosphocholine (B91661) headgroup, making it a relevant and informative analogue for understanding potential biological activities.

This guide provides a comparative analysis of the efficacy of 18:0 LPC in controlled laboratory (in vitro) settings versus whole-organism (in vivo) models. The data presented is intended to help researchers, scientists, and drug development professionals understand the multifaceted activities of this lipid signaling molecule and navigate the complexities of translating in vitro findings to in vivo outcomes.

I. Overview of 18:0 Lysophosphatidylcholine (LPC)

Lysophosphatidylcholines (LPCs) are phospholipids (B1166683) lacking one of their two fatty acid chains. They are produced by the hydrolysis of phosphatidylcholine by enzymes like phospholipase A₂ and are key components of oxidized low-density lipoprotein (oxLDL).[1][2] 18:0 LPC, with its saturated 18-carbon stearoyl chain, is one of the more abundant LPC species in biological systems and has been shown to exert a wide range of biological effects, from modulating immune responses to influencing pain pathways and metabolic processes.[3][4] Its activity can be highly context-dependent, exhibiting both pro- and anti-inflammatory properties.[2][5]

II. Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize key quantitative data from various studies, highlighting the conditions and observed effects of 18:0 LPC in different experimental systems.

Table 1: In Vitro Efficacy of 18:0 LPC

Assay/Model System Cell Type Concentration Key Finding Reference
Phagocytosis Assay MacrophagesDose-dependentIncreased uptake of FITC-conjugated E. coli.[6]
HMGB1 Release Assay LPS-stimulated macrophagesNot specifiedDecreased extracellular release of HMGB1.[7]
Dendritic Cell Maturation Human monocyte-derived DCsNot specifiedUpregulation of CD86, HLA-DR, and CD40 expression.[8]
Cytokine Release Rat anterior pituitary cells1.25-40 µMStimulated IL-6 release up to 10-fold.[9]
Endothelial Adhesion Human Umbilical Vein Endothelial Cells (HUVECs)10 µmol/LPromoted ICAM-1 and VCAM-1 upregulation.[10]
Cell Viability (Cytotoxicity) HUVECs & HEK293 cells10-100 µmol/LDose-dependent toxicity; ~53-62% viability at 100 µmol/L.[10]
Calcium Influx Rat primary sensory neurons3-30 µMInduced a concentration-dependent increase in intracellular Ca²⁺.[11]
Eosinophil Chemotaxis Human eosinophils30 µMMarkedly suppressed migration towards eotaxin-2.[12]
Oligodendrocyte Maturation Oligodendrocyte Precursor Cells30 µgDid not significantly promote oligodendrocyte maturation (unlike 18:1 LPC).[13]

Table 2: In Vivo Efficacy of 18:0 LPC

Model System Animal Model Dosage Key Finding Reference
Bacterial Phagocytosis MiceNot specifiedIncreased phagocytosis of E. coli in bronchoalveolar lavage cells.[6]
Sepsis / Endotoxemia Mice (LPS-induced)10 mg/kg (s.c.)Reduced infiltration of innate immune cells into the lung.[5]
Sepsis / Endotoxemia Rats (LPS-induced)10 or 30 mg/kg (i.v.)Did not affect hypotension or tachycardia; 100 mg/kg was lethal.[1]
Adjuvant Activity Mice (with HBV surface antigen)50 nmolInduced specific IgG1 production at levels comparable to alum.[8]
Pain & Hypersensitivity Rats4 mg/mL (s.c.)Induced immediate nocifensive behavior and hypersensitivity.[11]
Metabolic Regulation Diabetic Mice (STZ & db/db)Not specifiedAcutely lowered blood glucose levels.[14]
Atherosclerosis Model apoE⁻/⁻ MiceN/A (endogenous)Plasma levels were 2-4 times higher than in wild-type mice.[3]
Ischemic Stroke Model Mice (MCAO)N/A (endogenous)Brain tissue levels increased 2-3 fold while plasma levels decreased.[15]

III. Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the mechanisms and processes involved in 18:0 LPC research.

// Nodes SLPC [label="18:0 LPC (sLPC)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor\n(e.g., GPRs, TLRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"]; Phagocytosis [label="Enhanced Phagocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HMGB1_Release [label="Inhibition of\nHMGB1 Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SLPC -> Receptor [label="Binds"]; Receptor -> AMPK [label="Activates"]; AMPK -> p38_MAPK [label="Phosphorylates"]; AMPK -> ACC [label="Phosphorylates\n(Downstream Target)"]; p38_MAPK -> Phagocytosis; AMPK -> HMGB1_Release; } caption="Signaling pathway of 18:0 LPC in macrophages."

// Nodes SLPC [label="18:0 LPC (sLPC)", fillcolor="#FBBC05", fontcolor="#202124"]; G2A [label="G2A Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion_Molecules [label="ICAM-1 & VCAM-1\nUpregulation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SLPC -> G2A [label="Binds/Activates"]; G2A -> NFkB [label="Activates"]; NFkB -> Gene_Expression [label="Induces"]; Gene_Expression -> Adhesion_Molecules; } caption="18:0 LPC signaling in endothelial cells."

// Edges Cell_Culture -> Treatment; LPC_Prep -> Treatment; Treatment -> Functional_Assay; Treatment -> Molecular_Assay; Treatment -> Viability_Assay; } caption="Generalized workflow for in vitro efficacy studies."

// Edges Animal_Model -> Disease_Induction; Disease_Induction -> Treatment; Treatment -> Behavioral; Treatment -> Blood_Analysis; Treatment -> Tissue_Analysis; } caption="Generalized workflow for in vivo efficacy studies."

IV. Detailed Experimental Protocols

Below are methodologies for key experiments cited in the literature, providing a framework for reproducible research.

  • Cell Culture: Macrophages (e.g., peritoneal macrophages or a cell line like RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of 18:0 LPC or a vehicle control for a specified time.

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., FITC-conjugated E. coli) are added to the cell culture.

  • Incubation: The cells are incubated for a period (e.g., 1-2 hours) to allow for phagocytosis.

  • Quantification: Non-ingested particles are washed away. The fluorescence intensity of the cells is measured using a microplate reader or flow cytometry to quantify the uptake of labeled particles.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose such as 10 mg/kg.

  • Treatment: 18:0 LPC (e.g., 10 mg/kg) or a vehicle control (e.g., PBS with 2% BSA) is administered, often therapeutically (e.g., 2 hours post-LPS injection), via a systemic route like subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Monitoring: Animals are monitored for survival, and physiological parameters (e.g., temperature, blood pressure).

  • Endpoint Analysis: At a predetermined time point (e.g., 24-48 hours), animals are euthanized. Blood is collected for cytokine analysis, and organs (e.g., lungs) are harvested for histology, flow cytometry to assess immune cell infiltration, or analysis of inflammatory markers like HMGB1.[5][7]

  • Animal Model: Sprague-Dawley or Wistar rats are often used.

  • Administration: A solution of 18:0 LPC (e.g., 0.4 mg/mL) is injected intraplantarly (into the paw).

  • Behavioral Assessment:

    • Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the injected paw. A lower withdrawal threshold indicates hypersensitivity.

    • Heat Hyperalgesia: Paw withdrawal latency is measured in response to a radiant heat source (e.g., Hargreaves apparatus). A shorter latency indicates hypersensitivity.

  • Time Course: Measurements are taken at baseline (before injection) and at multiple time points post-injection to assess the development and duration of hypersensitivity.

V. Discussion: Bridging the In Vitro/In Vivo Gap

The data reveals a complex, and at times contradictory, profile for 18:0 LPC.

  • Anti-Inflammatory vs. Pro-Inflammatory: In vitro, 18:0 LPC can suppress inflammatory mediators from macrophages and inhibit eosinophil migration, suggesting an anti-inflammatory role.[7][12] This is supported by in vivo data showing it can be protective in sepsis models.[1][5] However, it also potently induces pain and upregulates endothelial adhesion molecules, which are classic pro-inflammatory responses.[10][11] This duality highlights that the net effect of 18:0 LPC in vivo is highly dependent on the local microenvironment, the cell types involved, and the presence of other pathological stimuli.

  • Discrepancies in Efficacy: Discrepancies between in vitro and in vivo findings are common in lipid mediator research. For instance, while 18:0 LPC showed weaker T-cell activation in vitro compared to its 16:0 counterpart, it was still an effective adjuvant in vivo.[8] This can be attributed to several factors:

    • Metabolism: In vivo, 18:0 LPC is subject to metabolism by enzymes like autotaxin (which converts it to lysophosphatidic acid, LPA) and LPC acyltransferases (which re-esterify it back to phosphatidylcholine), altering its concentration and generating other bioactive molecules.[4][16]

    • Bioavailability: Plasma proteins like albumin can bind LPC, affecting its availability to target cells.[17]

    • Systemic vs. Local Effects: An in vitro assay measures a direct effect on a single cell type, whereas in vivo administration triggers a complex cascade of systemic responses involving multiple organs and cell types.

  • Dose and Safety: The concentrations used in vitro (typically in the µM range) are difficult to directly correlate with in vivo doses (mg/kg). High systemic doses in vivo can lead to acute toxicity, as seen in the lethality of 100 mg/kg 18:0 LPC in rats, which may be related to the detergent-like properties of lysophospholipids at high concentrations.[1][18]

The efficacy of 18:0 LPC is not absolute but is instead defined by the biological context. While in vitro assays are invaluable for dissecting specific molecular mechanisms and signaling pathways, they cannot fully predict the integrated physiological response in vivo. Researchers should consider 18:0 LPC a potent signaling molecule with pleiotropic effects. Translating its therapeutic potential will require careful consideration of dose, delivery route, and the specific pathological condition being targeted, with the understanding that its pro- and anti-inflammatory activities may need to be selectively harnessed or mitigated.

References

A Comparative Guide to Validating the Purity of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid-based formulation and delivery systems, ensuring the purity and quality of synthetic phospholipids (B1166683) is paramount. This guide provides a comparative analysis of methodologies for validating the purity of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC chloride), a widely used synthetic cationic phospholipid. We present a comparison with a common alternative, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP chloride), and provide detailed experimental protocols for key analytical techniques.

Purity Comparison of Cationic Lipids

The purity of synthetic phospholipids like this compound is critical for the consistency and efficacy of lipid-based drug delivery systems. While manufacturers often claim a purity of over 99%, it is essential to independently verify this and characterize any potential impurities.[1][2] Common impurities in synthetic cationic lipids can include starting materials, byproducts of synthesis, and degradation products such as lysophospholipids or oxidized species.[3]

Here, we compare the purity profile of this compound with another frequently used cationic lipid, DOTAP chloride. The following table summarizes typical purity data obtained from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

Analytical TechniqueParameterThis compound (Typical Results)DOTAP Chloride (Typical Results)
HPLC-CAD Purity (%) > 99.5> 99.0
Major Impurity Lysophospholipid (< 0.3%)N-oxide derivative (< 0.5%)
Other Impurities Unidentified (< 0.2%)Other related substances (< 0.5%)
LC-MS/MS [M]+ ion (m/z) 854.7698.6
Fragment Ions (m/z) 184.1 (phosphocholine), 283.3 (stearic acid)142.1 (trimethylammonium propane), 281.3 (oleic acid)
Impurity Identification Confirmed lysophospholipid and trace starting materials.Confirmed N-oxide and di-saturated byproduct.
³¹P-NMR Chemical Shift (ppm) -0.85Not Applicable (no phosphorus)
Purity (mol %) > 99.8Not Applicable
Impurities Detected Trace lysophosphatidylcholine (B164491) (-0.3 ppm)Not Applicable

Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is effective for quantifying the main component and detecting non-volatile impurities.

Instrumentation:

  • UHPLC system with a quaternary pump and autosampler.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Acetonitrile/Water (95:5 v/v) with 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Water (50:50 v/v) with 10 mM Ammonium Formate.

  • Gradient: 0-100% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the lipid in methanol (B129727) or a suitable organic solvent to a concentration of 1 mg/mL.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification of the parent lipid and any impurities.[5]

Instrumentation:

  • UHPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer.[6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1 v/v) with 0.1% Formic Acid.

  • Gradient: 60-100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a 100 µg/mL solution of the lipid in the initial mobile phase composition.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized for the specific lipid to obtain characteristic fragment ions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR is a powerful quantitative tool for phospholipids, as the phosphorus nucleus provides a unique signal for each class of phospholipid.[7][8]

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer with a phosphorus probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 0.5 mL of a deuterated solvent mixture, such as chloroform-d/methanol-d4 (2:1 v/v).

  • Add an internal standard for quantification if required (e.g., triphenyl phosphate).

NMR Parameters:

  • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the phosphorus nuclei being analyzed (typically 10-20 seconds).

  • Number of Scans: 64 or higher, depending on the sample concentration.

  • Data Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation. The purity is determined by integrating the signal of the main phospholipid species relative to the total integral of all phosphorus-containing signals.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-CAD (Quantitative Purity) Dissolution->HPLC LCMS LC-MS/MS (Impurity ID) Dissolution->LCMS NMR 31P-NMR (Phospholipid Purity) Dissolution->NMR Quantification Quantify Purity & Impurities HPLC->Quantification Identification Identify Impurity Structures LCMS->Identification NMR->Quantification Comparison Compare with Reference Standard/Alternative Quantification->Comparison Identification->Comparison Report Generate Certificate of Analysis Comparison->Report

Caption: Workflow for the purity validation of this compound.

This structured approach, combining chromatographic and spectroscopic techniques, ensures a thorough and reliable assessment of this compound purity, providing confidence in its use for research and pharmaceutical applications.

References

A Comparative Guide to the Mass Spectrometry Analysis of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cationic phospholipid 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a critical component in advanced drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. Accurate and robust analytical methods are paramount for the characterization and quantification of this compound to ensure product quality, stability, and efficacy. This guide provides a comprehensive comparison of mass spectrometry-based analysis with other relevant analytical techniques, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier method for the analysis of this compound due to its high sensitivity, specificity, and ability to provide structural information.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

Biological samples or LNP formulations are typically subjected to a liquid-liquid extraction or solid-phase extraction to isolate the lipid components. A common procedure involves a modified Folch extraction using a chloroform/methanol mixture. For bioanalytical applications, protein precipitation followed by phospholipid removal cartridges can be employed to minimize matrix effects. It is crucial to use an appropriate internal standard, such as a deuterated analog of 18:0 EPC, for accurate quantification.

2. Liquid Chromatography (LC):

Reversed-phase chromatography is commonly used for the separation of this compound from other lipid species. A C18 column is a typical choice, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

3. Mass Spectrometry (MS):

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for this compound.

  • Full Scan (MS1): In a full scan, the protonated molecule [M+H]⁺ of this compound is observed.

  • Tandem MS (MS/MS): For structural confirmation and quantification, collision-induced dissociation (CID) of the precursor ion is performed. A characteristic and dominant product ion is observed at m/z 184.07, corresponding to the phosphocholine (B91661) headgroup. Other fragments may arise from the neutral loss of the fatty acid chains.

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

ParameterTypical Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺
Product Ion (m/z)184.07 (Phosphocholine headgroup)
Collision EnergyOptimized for maximum fragmentation of the precursor ion
Internal StandardDeuterated 18:0 EPC or a structurally similar cationic lipid

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is a powerful tool, other techniques offer complementary information and can be advantageous in specific contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: This technique is highly specific for phosphorus-containing compounds and provides quantitative information about the different phospholipid classes present in a sample. It is a non-destructive technique that requires minimal sample preparation but has lower sensitivity compared to mass spectrometry.

  • ¹H NMR: Proton NMR can be used for the structural elucidation and quantification of this compound. Specific proton signals from the ethyl group and the choline (B1196258) headgroup can be used for identification and quantification.

High-Performance Liquid Chromatography with Universal Detectors
  • Charged Aerosol Detector (CAD): HPLC-CAD is a mass-sensitive detection method that provides a near-uniform response for non-volatile analytes, making it suitable for the quantification of this compound without the need for a specific chromophore.[1][2][3][4][5][6][7][8][9] It offers good sensitivity and a wide dynamic range.[3][7]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that is suitable for analyzing compounds that lack a UV chromophore.[10][11][12][13][14] However, its response can be non-linear and it is generally less sensitive than CAD.[14]

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective technique for the qualitative analysis and separation of lipid classes.[15][16][17][18][19] It can be used to assess the purity of this compound and to separate it from other lipids in a formulation. Quantification can be achieved through densitometry after staining, but this approach is less accurate and precise than other methods.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of the discussed analytical methods for the analysis of phospholipids (B1166683), providing a basis for selecting the most appropriate technique for a given application.

Table 2: Comparison of Quantitative Performance of Analytical Methods for Phospholipid Analysis

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Throughput
LC-MS/MS >0.99Low ng/mL to pg/mLLow ng/mL<15%High
³¹P NMR >0.99µg/mL to mg/mLµg/mL to mg/mL<5%Low to Medium
¹H NMR >0.99µg/mL to mg/mLµg/mL to mg/mL<5%Low to Medium
HPLC-CAD >0.99Low ng on columnng on column<5%High
HPLC-ELSD Often non-linearng on columnng to µg on column<15%High
TLC with Densitometry Variableµg on spotµg on spot>15%Medium

Signaling Pathways and Experimental Workflows

The analysis of this compound is often a critical step in the development of lipid-based drug delivery systems. The following diagrams illustrate a typical experimental workflow for LNP formulation and analysis, and a conceptual signaling pathway for cellular uptake.

experimental_workflow Experimental Workflow for LNP Formulation and Analysis cluster_formulation LNP Formulation cluster_analysis Analysis lipid_mixing Lipid Mixing (18:0 EPC, Helper Lipids, etc.) mrna_encapsulation mRNA Encapsulation lipid_mixing->mrna_encapsulation purification Purification (e.g., Dialysis) mrna_encapsulation->purification sample_prep Sample Preparation (Lipid Extraction) purification->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of 18:0 EPC) sample_prep->lcms_analysis other_analysis Other Analyses (Size, Zeta Potential, etc.) sample_prep->other_analysis

Caption: Workflow for LNP formulation and subsequent analysis of this compound.

cellular_uptake Conceptual Cellular Uptake Pathway of LNPs lnp Lipid Nanoparticle (containing 18:0 EPC) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release endosomal_escape->mrna_release translation Protein Translation mrna_release->translation

Caption: Conceptual pathway of LNP cellular uptake and mRNA release.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for quantitative bioanalysis and detailed structural characterization. NMR spectroscopy provides valuable quantitative information without the need for extensive calibration, while HPLC with universal detectors like CAD offers a robust and high-throughput solution for routine quality control. TLC remains a useful tool for rapid qualitative assessments. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate analytical strategy for their needs, ultimately ensuring the quality and efficacy of novel lipid-based therapeutics.

References

A Comparative Guide to 18:0 EPC (Stearoyl-Lysophosphatidylcholine) and Other Alkyl Phosphocholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 18:0 EPC (stearoyl-lysophosphatidylcholine) with other prominent alkyl phosphocholines, namely edelfosine, miltefosine, and perifosine (B1684339). The information is intended to assist researchers in understanding the nuanced differences in their physicochemical properties, biological activities, and mechanisms of action.

Physicochemical Properties

A clear understanding of the physicochemical properties of these molecules is fundamental to appreciating their biological activities, particularly their interactions with cell membranes.

Property18:0 EPC (Stearoyl-lysophosphatidylcholine)EdelfosineMiltefosinePerifosine
CAS Number 19420-57-6[1][][3][4][][6]70641-51-9[7][8][9]58066-85-6157716-52-4[10][11][12][13]
Molecular Weight ( g/mol ) 523.68[][3][4][][14]523.73[7][8][9]407.57461.66[10][11][12]
Chemical Structure Glycerophosphocholine with a C18:0 acyl chain at the sn-1 position.Ether lipid with a C18:0 alkyl chain at the sn-1 position and a methoxy (B1213986) group at the sn-2 position of the glycerol (B35011) backbone.Phosphocholine (B91661) head group attached to a C16:0 alkyl chain.Alkylphosphocholine with a C18:0 alkyl chain and a piperidine (B6355638) ring in the head group.
Solubility Soluble in chloroform:methanol (1:1) and ethanol.[][]Soluble in DMSO and water.[7][9]Soluble in water and ethanol.Soluble in water and ethanol.[10]
Critical Micelle Concentration (CMC) ~0.082 mM in water.[15][16]Not readily available.~0.15 mM in water.Not readily available.

Biological Activity and Cytotoxicity

While all these molecules interact with cell membranes, their downstream effects and potencies can vary significantly.

CompoundReported IC50 Values (µM)Cell Line(s)
18:0 EPC (Stearoyl-lysophosphatidylcholine) Data on direct cytotoxicity against cancer cell lines is limited. Its primary reported roles are in modulating immune responses.Not widely reported for anticancer cytotoxicity.
Edelfosine 2-9[13]Various Leishmania spp.
~9.6[17]Fibroblasts and adenocarcinoma cells (as a PI-PLC inhibitor)
Miltefosine 4-39[13]Various Leishmania spp.
Perifosine 0.6-8.9Various tumor cell lines

Note: Direct comparison of IC50 values should be made with caution as they can vary depending on the cell line, assay conditions, and exposure time.

Mechanisms of Action: A Comparative Overview

The primary mechanism of action for edelfosine, miltefosine, and perifosine in cancer cells is the disruption of cell membrane integrity and the inhibition of key signaling pathways. In contrast, the currently documented primary roles of 18:0 EPC are centered on immunomodulation.

Edelfosine, Miltefosine, and Perifosine: Targeting Cancer Cell Signaling

These alkyl phosphocholines are known to accumulate in cellular membranes, leading to the inhibition of critical survival and proliferation pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[8] This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.

PI3K_MAPK_Inhibition General Mechanism of Action for Edelfosine, Miltefosine, and Perifosine cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Alkyl Phosphocholines Alkyl Phosphocholines PI3K PI3K Alkyl Phosphocholines->PI3K Inhibits Ras Ras Alkyl Phosphocholines->Ras Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Promotes

Alkyl Phosphocholine Signaling Inhibition
18:0 EPC (Stearoyl-Lysophosphatidylcholine): An Immunomodulatory Role

Current research highlights two distinct signaling pathways modulated by 18:0 EPC:

  • Enhancement of Macrophage Phagocytosis via AMPK/p38 MAPK Pathway: 18:0 EPC has been shown to activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and activates p38 mitogen-activated protein kinase (MAPK). This cascade enhances the phagocytic capability of macrophages, suggesting a role in innate immunity.

SLPC_AMPK_p38_Pathway 18:0 EPC (sLPC) Enhances Macrophage Phagocytosis sLPC 18:0 EPC (sLPC) AMPK AMPK sLPC->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Activates Phagocytosis Enhanced Phagocytosis p38_MAPK->Phagocytosis Leads to

18:0 EPC (sLPC) Signaling Pathway
  • Inhibition of Caspase-11 Activation: 18:0 EPC can inhibit the activation of caspase-11, a key mediator of pyroptosis (a form of inflammatory cell death) in response to intracellular lipopolysaccharide (LPS). This suggests a protective role in conditions like sepsis and endotoxemia.[1][][18]

SLPC_Caspase11_Inhibition 18:0 EPC (sLPC) Inhibits Caspase-11 Activation sLPC 18:0 EPC (sLPC) Caspase11 Caspase-11 sLPC->Caspase11 Inhibits activation by LPS LPS Lipopolysaccharide (LPS) LPS->Caspase11 Activates Pyroptosis Pyroptosis Caspase11->Pyroptosis Induces

18:0 EPC (sLPC) and Caspase-11

Experimental Protocols

For researchers looking to perform comparative studies, the following are generalized protocols for key assays.

Cytotoxicity Determination using MTT Assay

This protocol provides a framework for assessing the cytotoxic effects of the compounds on adherent cancer cell lines.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of alkyl phosphocholine Incubation1->Treatment Incubation2 Incubate (e.g., 48h, 72h) Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate (4h) Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the alkyl phosphocholines in culture medium.

  • Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

This protocol outlines the key steps for investigating the effects of alkyl phosphocholines on protein expression and phosphorylation in key signaling pathways.

Western_Blot_Workflow Western Blot Experimental Workflow Start Start Cell_Treatment Treat cells with alkyl phosphocholine Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-Akt, anti-p-ERK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Western Blot Workflow

Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of the alkyl phosphocholine for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[20]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK) overnight at 4°C.[24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[22]

Concluding Remarks

This guide highlights the distinct profiles of 18:0 EPC (stearoyl-lysophosphatidylcholine) and other well-characterized alkyl phosphocholines. While edelfosine, miltefosine, and perifosine are primarily investigated for their direct cytotoxic effects on cancer cells through the inhibition of major survival signaling pathways, 18:0 EPC's known biological activities are currently more aligned with immunomodulation. Further research is warranted to explore the potential direct anticancer properties of 18:0 EPC and to enable a more direct comparison of its efficacy with other members of this promising class of therapeutic lipids.

References

Assessing the Cytotoxicity of 18:0 EPC Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cytotoxicity of excipients is paramount in the development of safe and effective drug delivery systems. This guide provides a comparative assessment of the cytotoxicity of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid frequently employed in lipid nanoparticle (LNP) formulations.

Introduction to this compound

This compound is a saturated cationic lipid known for its biocompatibility and biodegradability, making it a common component in LNP-based drug and nucleic acid delivery systems. It is generally considered to have low toxicity. However, the overall cytotoxicity of an LNP formulation is influenced by the interplay of all its components, including the primary cationic or ionizable lipid, helper lipids like this compound, cholesterol, and PEGylated lipids. The positive charge of cationic lipids, essential for encapsulating negatively charged cargo like mRNA and siRNA, can also lead to interactions with cell membranes that may induce a cytotoxic response.

Comparative Cytotoxicity Data

Direct, quantitative cytotoxicity data such as IC50 values for this compound alone are not extensively reported in the scientific literature, likely due to its primary use as a component in more complex formulations and its generally low toxicity. However, by examining studies that compare different LNP formulations, we can infer its relative cytotoxicity. The following table summarizes cell viability data from studies on various cationic lipids and their formulations, providing a comparative context for the cytotoxicity of this compound.

Cationic Lipid/FormulationCell LineAssayKey Findings
LNP containing this compound A549, HEK-293MTTCell viability remained above 85% for all tested LNP-mRNA concentrations, indicating no apparent cytotoxic effects.[1]
DOTAP-based LNPs SK-OV-3Not specifiedCytotoxicity is positively correlated with the percentage of DOTAP in the formulation and the overall lipid concentration.
DOTAP/DOPE Liposomes VariousMTTThe ratio of DOTAP to the helper lipid DOPE significantly influences transfection efficiency and cytotoxicity.[2]
Cationic Lipid CDA14 (quaternary ammonium (B1175870) headgroup) NCI-H460MTTIC50 of 109.4 µg/mL.[3]
Cationic Lipid CDO14 (tri-peptide headgroup) NCI-H460MTTIC50 of 340.5 µg/mL, indicating lower cytotoxicity than CDA14.[3]
Solid Lipid Nanoparticles (SLNs) MCF-7, MDA-MB-231MTTBlank SLNs exhibited low cytotoxicity, with time-dependent effects observed.

Note: Direct comparison of IC50 values should be approached with caution as they are dependent on the specific cell line, assay conditions, and formulation.

Experimental Protocols

A common method for assessing the cytotoxicity of lipid-based nanoparticles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Lipid Nanoparticle Cytotoxicity Assessment

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well.[1]

  • Incubate for 24 hours to allow for cell adherence.[1]

2. Treatment with Lipid Nanoparticles:

  • Prepare serial dilutions of the LNP formulations containing this compound and its comparators in cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the LNP formulations.

  • Include a negative control (cells with medium only) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).[1]

  • Incubate the cells with the treatments for a predetermined period (e.g., 24, 48, or 72 hours).[4]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[4]

  • Gently shake the plate to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm or 680 nm can be used to reduce background noise.[1]

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells), which is considered 100% viable.

  • The results can be used to generate dose-response curves and determine the IC50 value (the concentration of the substance that inhibits 50% of cell viability).

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in assessing the cytotoxicity of this compound and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate lnp_prep Prepare serial dilutions of LNP formulations treatment Treat cells with LNPs for 24-72h lnp_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 2-4h mtt_addition->incubation solubilization Solubilize formazan crystals incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance data_analysis Calculate % cell viability absorbance->data_analysis

Figure 1. Experimental workflow for cytotoxicity assessment using the MTT assay.

signaling_pathway cationic_lnp Cationic Lipid Nanoparticle (e.g., containing 18:0 EPC) cell_membrane Cell Membrane Interaction cationic_lnp->cell_membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Proposed signaling pathway for cationic lipid-induced apoptosis.

Conclusion

This compound is a widely used cationic lipid in drug delivery systems, valued for its low intrinsic toxicity. The cytotoxic potential of LNP formulations is a multifactorial issue, where the concentration and interplay of all lipid components are crucial. While direct comparative data for this compound is limited, the available information suggests that when incorporated into well-designed LNP formulations, it contributes to systems with a favorable safety profile. For researchers and drug developers, it is essential to empirically determine the cytotoxicity of their specific LNP formulations using standardized assays, such as the MTT assay, to ensure the development of safe and effective therapeutics. The general mechanism of cationic lipid-induced cytotoxicity is thought to involve the induction of oxidative stress and the activation of the intrinsic apoptotic pathway.

References

A Comparative Guide to 18:0 EPC Chloride and Other Cationic Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with lipid-based nanoparticles, particularly cationic liposomes, at the forefront of innovative therapeutic strategies. Among the diverse array of cationic lipids available, 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) has emerged as a promising excipient. This guide provides a comprehensive comparison of this compound with other commonly employed cationic lipids, supported by experimental data and detailed methodologies to inform the selection of optimal delivery systems.

Performance Comparison of Cationic Lipids

The choice of a cationic lipid is a critical determinant of the efficacy and safety of a liposomal formulation. Key performance indicators include transfection efficiency for gene delivery, drug encapsulation capacity, formulation stability, and cytotoxicity. While direct comparative studies including this compound are limited in publicly available literature, we can draw comparisons with widely studied cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), and DDAB (dimethyldioctadecylammonium bromide).

Table 1: Comparative Performance of Common Cationic Lipids in Gene Delivery

Cationic LipidHelper Lipid(s)Cell Line(s)Target GeneGene Knockdown/ Transfection EfficiencyCytotoxicityNanoparticle Size (nm)Zeta Potential (mV)
DOTAP DOPE, CholesterolHeLa, VariousLuciferase, Various~80% mRNA silencing with 50% DOPE[1]Dependent on N/P ratio and co-lipids; increased with cholesterol200-250[1]Positive, varies with formulation
DC-Cholesterol DOPEHeLa, VariousVariousHigh, often comparable to or exceeding DOTAP in specific cell linesGenerally considered to have lower cytotoxicity than some other cationic lipids201-478[1]Positive, varies with formulation
DDAB DOPEVariousVariousGenerally lower than DOTAP and DC-Cholesterol in many cell linesCan exhibit significant cytotoxicityVaries with formulationPositive, varies with formulation
This compound Not specified in comparative studiesNot specified in comparative studiesNot specified in comparative studiesData not available in direct comparative studiesReported to have low toxicity and be biodegradable[2][3]Data not available in direct comparative studiesPositive

Note: The performance of cationic liposomes is highly dependent on the specific formulation parameters (e.g., lipid ratios, preparation method) and the experimental conditions (e.g., cell type, nucleic acid type).

Physicochemical Properties and Stability

The stability of liposomal formulations is paramount for their translation into clinical applications. Key physicochemical properties that influence stability include particle size, polydispersity index (PDI), and zeta potential. Cholesterol is often included in formulations to enhance membrane stability, while fusogenic lipids like DOPE can improve endosomal escape.[4]

Table 2: Physicochemical Characterization of Cationic Liposomes

ParameterSignificanceTypical Values for Cationic Liposomes
Particle Size Affects biodistribution, cellular uptake, and clearance.50 - 250 nm for systemic delivery
Polydispersity Index (PDI) Indicates the uniformity of the particle size distribution.< 0.3 indicates a homogenous population
Zeta Potential Measures the surface charge, influencing stability and interaction with cell membranes.+20 to +60 mV
Encapsulation Efficiency (%) The percentage of the drug or nucleic acid successfully entrapped within the liposome (B1194612).Highly variable (50-95%) depending on the cargo and loading method
Drug Release (%) The rate and extent of cargo release from the liposome.Varies based on lipid composition and environmental triggers (e.g., pH)

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the development and characterization of liposomal drug delivery systems.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing cationic liposomes.[4]

Workflow for Liposome Preparation by Thin-Film Hydration

G A 1. Dissolve Lipids (e.g., this compound, helper lipid) in organic solvent (e.g., chloroform). B 2. Form Thin Film Evaporate the organic solvent under vacuum to form a thin lipid film. A->B C 3. Hydration Hydrate the lipid film with an aqueous buffer (containing the drug/gene if applicable) above the lipid transition temperature. B->C D 4. Sonication/Extrusion Reduce the size and lamellarity of the liposomes to form small unilamellar vesicles (SUVs). C->D E 5. Purification Remove unencapsulated material by dialysis or size exclusion chromatography. D->E

Caption: Workflow for liposome preparation.

Characterization of Physicochemical Properties

G A Liposome Formulation B Particle Size & PDI (Dynamic Light Scattering) A->B C Zeta Potential (Laser Doppler Velocimetry) A->C D Encapsulation Efficiency (Chromatography/Spectroscopy) A->D E In Vitro Drug Release (Dialysis Method) A->E

Caption: Cellular fate of cationic liposomes.

Conclusion

This compound holds promise as a biodegradable and low-toxicity cationic lipid for drug delivery applications. While direct quantitative comparisons with established lipids like DOTAP and DC-Cholesterol are not extensively documented in the public domain, the experimental frameworks provided in this guide offer a robust starting point for its evaluation. The selection of an appropriate cationic lipid, along with the optimization of the formulation and a thorough characterization of its physicochemical and biological properties, are critical steps in the successful development of novel lipid-based therapeutics. Further research is warranted to fully elucidate the comparative performance of this compound in various drug and gene delivery scenarios.

References

comparative analysis of 18:0 EPC and 16:0 EPC lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 18:0 EPC and 16:0 EPC Lipids for Therapeutic Delivery

In the landscape of non-viral vectors for drug and gene delivery, cationic lipids have emerged as a cornerstone, enabling the efficient encapsulation and intracellular delivery of therapeutic payloads such as nucleic acids. Among these, 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) and 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) are two prominent synthetic phospholipids (B1166683) that have garnered significant attention. Their utility in forming liposomes for transfection is well-documented.[1][2] This guide provides a detailed comparative analysis of these two lipids, focusing on their physicochemical properties, performance in delivery systems, and the underlying mechanisms of action, supported by experimental data and protocols to aid researchers in their selection and application.

Both 18:0 EPC and 16:0 EPC are characterized by their biodegradability and low toxicity, making them attractive candidates for clinical applications.[3][4][5] They are O-alkyl phosphatidylcholines, representing chemically stable tri-esters derived from biological metabolites linked by ester bonds.[3][4] The fundamental difference between them lies in the length of their saturated fatty acid chains: 18:0 EPC possesses two 18-carbon stearoyl chains, while 16:0 EPC has two 16-carbon palmitoyl (B13399708) chains.[6][7] This structural variance significantly influences their physical and biological properties.

Physicochemical Properties: A Comparative Overview

Generally, lipids with longer saturated acyl chains exhibit higher phase transition temperatures (Tm), leading to more rigid and stable bilayers at physiological temperatures.[8] This increased stability can reduce the premature leakage of encapsulated drugs.[8]

Property18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine)16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine)
Molecular Formula C46H93ClNO8PC42H85ClNO8P
Molecular Weight 854.67 g/mol [9]798.55 g/mol [10]
Acyl Chains Two 18-carbon (stearoyl) saturated chainsTwo 16-carbon (palmitoyl) saturated chains
Phase Transition Temp. (Tm) Expected to be higher than 16:0 EPC. For reference, the Tm of DSPC (non-ethylated) is ~55°C.[8][11][12]Expected to be lower than 18:0 EPC. For reference, the Tm of DPPC (non-ethylated) is ~41°C.[8][12]
Critical Synergistic Conc. 2.34-2.93 µM (with eugenol)[13][14]Not explicitly found in the searched literature.
General Description Synthetic cationic phospholipid with low toxicity and biodegradability.[3][14]Saturated cationic lipid used as a DNA and RNA transfecting agent.[1][15]

Performance in Drug and Gene Delivery

The difference in acyl chain length between 18:0 EPC and 16:0 EPC has been shown to influence their efficacy in delivery systems, particularly for nucleic acids.

Transfection Efficiency

Studies suggest that longer saturated alkyl chains in cationic phospholipids can lead to more effective gene transfer.[16] In the context of Selective Organ Targeting (SORT) lipid nanoparticles (LNPs), the EPC series of lipids has been investigated for lung-specific mRNA delivery. Notably, within this series, lipids with 12 and 18 carbon atoms in their acyl chains demonstrated the most potent delivery to the lungs, with 18:0 EPC being identified as a lead molecule.[17] This suggests that the longer acyl chains of 18:0 EPC may contribute to a more stable and effective nanoparticle formulation for in vivo applications.

Mechanism of Cationic Lipid-Mediated Transfection

The delivery of nucleic acids into cells by cationic lipid-based systems like those formulated with 18:0 EPC or 16:0 EPC follows a multi-step process. This process is initiated by the electrostatic interaction between the positively charged liposomes and the negatively charged cell surface, leading to cellular uptake, primarily through endocytosis.

Once inside the cell, the lipid nanoparticle is enclosed within an endosome. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The cationic nature of the EPC lipids is crucial at this stage. The acidification of the endosome can lead to the protonation of the lipid's headgroup, which then interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to destabilize the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm.[15][18][]

G cluster_extracellular Extracellular Space cluster_cell Target Cell Lipoplex Cationic Liposome (e.g., with 18:0 or 16:0 EPC) + Nucleic Acid Endocytosis Endocytosis Lipoplex->Endocytosis Binding to cell surface CellMembrane Cell Membrane EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Membrane Destabilization Cytoplasm Cytoplasm (Nucleic Acid Release) EndosomalEscape->Cytoplasm Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Translocation (if DNA) G Start Start Dissolve Dissolve Lipids in Chloroform Start->Dissolve Film Create Thin Lipid Film Dissolve->Film Dry Dry Film under Vacuum Film->Dry Hydrate Hydrate Film with Buffer Dry->Hydrate Vortex Vortex to form Multilamellar Vesicles Hydrate->Vortex Extrude Extrude for Unilamellar Vesicles Vortex->Extrude End End Extrude->End

References

Safety Operating Guide

Proper Disposal of 18:0 EPC Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is noted for its low toxicity and biodegradability, adherence to established laboratory chemical waste procedures is paramount.[1][2][3][4]

Chemical and Safety Data Overview

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and in the event of a spill or exposure.

PropertyValue
Chemical Formula C₄₆H₉₃ClNO₈P
Molecular Weight 854.67 g/mol [1]
Appearance To be determined[1]
Storage Temperature -20°C for long-term storage (months to years); 0-4°C for short-term storage (days to weeks)[1]
Purity >95% or as per Certificate of Analysis[1]
Toxicity Low toxicity[1][2][3][4]
Biodegradability Biodegradable[1][2][3][4]
Solubility To be determined[1]

Experimental Protocols: Standard Laboratory Chemical Waste Disposal

The following procedures are based on established best practices for the disposal of laboratory chemical waste. These steps should be followed to ensure the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Solid Waste: Dispose of solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware (e.g., pipette tips, microcentrifuge tubes) directly into a designated "Solid Chemical Waste" container.

  • Liquid Waste: If this compound is in a solvent, it should be disposed of in a designated "Liquid Chemical Waste" container.

    • Halogenated vs. Non-Halogenated Solvents: If a halogenated solvent (e.g., chloroform, dichloromethane) was used, the waste must be collected in a "Halogenated Organic Waste" container. If a non-halogenated solvent (e.g., ethanol, methanol) was used, it should be collected in a "Non-Halogenated Organic Waste" container.

  • Aqueous Waste: If this compound is in an aqueous solution, it should be collected in a designated "Aqueous Chemical Waste" container. Do not dispose of aqueous solutions containing this chemical down the drain without consulting your institution's Environmental Health and Safety (EHS) office.

Step 3: Waste Container Management
  • Container Compatibility: Use only containers that are compatible with the chemical waste. For most solvents and aqueous solutions, high-density polyethylene (B3416737) (HDPE) or glass containers are appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent or other components, the approximate concentration or percentage of each component, and the date the waste was first added to the container.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage of Waste
  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated and properly labeled Satellite Accumulation Area within the laboratory.[5][6] This area should be at or near the point of waste generation.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Incompatible Waste: Ensure that incompatible waste streams are segregated within the SAA to prevent accidental mixing. For example, store acidic waste separately from basic waste and oxidizing waste separately from flammable organic waste.

Step 5: Arranging for Disposal
  • Contact EHS: Once a waste container is full or has been in the SAA for the maximum allowable time (as per your institution's policy, often 90-180 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Disposal Manifest: Your EHS department will handle the final disposal of the waste through a licensed hazardous waste disposal company, ensuring compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path cluster_container_management Container Management cluster_final_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_form Determine Waste Form ppe->waste_form solid_waste Solid Waste Container waste_form->solid_waste Solid liquid_waste Liquid Waste Container waste_form->liquid_waste Liquid label_container Label Container Correctly: - Hazardous Waste - Chemical Name & Concentration - Date solid_waste->label_container liquid_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment container_full Container Full or Max Storage Time Reached secondary_containment->container_full contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup container_full->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 18:0 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper management of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
CAS Number 328268-13-9[1][2][3]
Molecular Weight 854.659 g/mol [1][2]
Purity >99%[2]
Storage Temperature -20°C[1][2][4]
Stability 1 Year at -20°C[2]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection : Handle with chemical-impermeable gloves.[3] Gloves must be inspected for integrity before each use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[5] After handling, wash and dry hands thoroughly.[3][6]

  • Body Protection : Wear fire/flame resistant and impervious clothing.[3] A lab coat is required as a minimum.

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.

1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[2][3][4]

  • Keep away from foodstuff containers and incompatible materials such as oxidizing agents.[3][6]

2. Handling and Experimental Use

  • Work in a designated, well-ventilated area, such as a chemical fume hood.[3][6]

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[6]

3. Spill Management

  • In case of a spill, ensure adequate ventilation and remove all sources of ignition.[3]

  • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]

  • For cleanup, mix the spilled material with sand or a similar inert absorbent material.[6]

  • Sweep up the mixture, and place it in a suitable, tightly closed container for disposal.[6]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[3]

4. First-Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3][6]

  • In Case of Eye Contact : Rinse the eyes with pure water for at least 15 minutes. Consult a doctor.[3]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

5. Disposal

  • Disposal of this compound and its containers must be arranged as special waste through a licensed disposal company.[6]

  • All disposal practices must be in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[3]

  • Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_post_use Post-Experiment cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C in a Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Workstation (Chemical Fume Hood) DonPPE->Workstation Handle Handle Chemical Workstation->Handle Clean Clean Work Area Handle->Clean CollectWaste Collect Chemical Waste Handle->CollectWaste DoffPPE Doff and Dispose of Contaminated PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Licensed Disposal Company LabelWaste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.